Antimycobacterial agent-4
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C15H10N4O3S |
|---|---|
Peso molecular |
326.3 g/mol |
Nombre IUPAC |
4-nitro-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C15H10N4O3S/c20-14(10-4-6-11(7-5-10)19(21)22)18-15-17-13(9-23-15)12-3-1-2-8-16-12/h1-9H,(H,17,18,20) |
Clave InChI |
JQVGGGLUCDRLSD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Foundational & Exploratory
Structure Elucidation of Antimycobacterial Agent-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimycobacterial agent-4 is a promising synthetic compound belonging to the 2-amino-4-(2-pyridyl)thiazole class of molecules. This class has demonstrated significant in vitro activity against Mycobacterium tuberculosis, including drug-sensitive and, in some cases, drug-resistant strains. This technical guide provides a comprehensive overview of the structure elucidation of this compound, detailing the synthetic methodology, spectroscopic analysis, and the current understanding of its mechanism of action. The information presented herein is a synthesis of data from studies on closely related 2-amino-4-arylthiazole derivatives and serves as a foundational resource for researchers in the field of antimycobacterial drug discovery.
I. Synthesis and Purification
The synthesis of this compound, a 2-amino-4-(2-pyridyl)thiazole derivative, is typically achieved through the well-established Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thiourea derivative.
Experimental Protocol: Synthesis of 2-amino-4-(2-pyridyl)thiazole
A representative procedure for the synthesis of the core scaffold of this compound is as follows:
-
Preparation of 2-bromo-1-(pyridin-2-yl)ethanone hydrobromide: 2-Acetylpyridine is brominated to yield the α-bromoketone intermediate.
-
Hantzsch Thiazole Synthesis: To a solution of 2-bromo-1-(pyridin-2-yl)ethanone hydrobromide in a suitable solvent such as ethanol, an equimolar amount of a substituted thiourea is added.
-
The reaction mixture is heated at reflux for several hours and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude product is then subjected to purification.
Experimental Protocol: Purification
Purification of the synthesized 2-amino-4-(2-pyridyl)thiazole derivatives is crucial to remove unreacted starting materials and byproducts. A general column chromatography protocol is provided below:
-
Adsorbent: Silica gel (100-200 mesh) is commonly used as the stationary phase.
-
Eluent: A gradient elution system of ethyl acetate in hexane or methanol in dichloromethane is often employed. The polarity of the eluent is gradually increased to facilitate the separation of the desired compound.
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Solvent Evaporation: The solvent from the pure fractions is evaporated under reduced pressure to yield the purified 2-amino-4-(2-pyridyl)thiazole derivative.
II. Structure Elucidation via Spectroscopic Methods
The definitive structure of this compound is established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are instrumental in determining the molecular framework of the compound. Representative chemical shifts for the core 2-amino-4-(2-pyridyl)thiazole scaffold are presented in the table below. The exact shifts for this compound will vary depending on the specific substitution at the 2-amino position.
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Thiazole-H5 | ~7.0-7.5 (s) | ~105-110 |
| Pyridyl-H3 | ~7.8-8.0 (d) | ~120-122 |
| Pyridyl-H4 | ~7.6-7.8 (t) | ~136-138 |
| Pyridyl-H5 | ~7.1-7.3 (t) | ~122-124 |
| Pyridyl-H6 | ~8.5-8.7 (d) | ~149-151 |
| Thiazole-C2 | - | ~168-172 |
| Thiazole-C4 | - | ~150-155 |
| Thiazole-C5 | - | ~105-110 |
| Pyridyl-C2 | - | ~152-156 |
| Pyridyl-C3 | - | ~120-122 |
| Pyridyl-C4 | - | ~136-138 |
| Pyridyl-C5 | - | ~122-124 |
| Pyridyl-C6 | - | ~149-151 |
Note: Data is representative of the 2-amino-4-(2-pyridyl)thiazole scaffold and may vary for specific derivatives.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of the synthesized compound, confirming its molecular formula.
| Technique | Expected Data |
| HRMS (ESI+) | [M+H]⁺ ion corresponding to the exact mass of the protonated molecule. |
III. Biological Activity and Mechanism of Action
This compound and its analogs exhibit potent activity against Mycobacterium tuberculosis. The primary mechanism of action is believed to be the inhibition of mycolic acid biosynthesis, a crucial component of the mycobacterial cell wall.
Antimycobacterial Activity
The in vitro antimycobacterial activity is typically determined using methods such as the Microplate Alamar Blue Assay (MABA) or the LRP (Luciferase Reporter Phage) assay to determine the Minimum Inhibitory Concentration (MIC).
| Parameter | Description | Typical Values for Active Compounds |
| MIC₉₉ | Minimum inhibitory concentration required to inhibit 99% of bacterial growth. | 1-10 µM |
| IC₅₀ | Concentration causing 50% inhibition of growth. | Sub-micromolar to low micromolar range |
Proposed Mechanism of Action: Inhibition of Mycolic Acid Synthesis
Several studies suggest that 2-aminothiazole derivatives target enzymes involved in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the elongation of fatty acids that form mycolic acids. One of the key enzymes in this pathway is β-ketoacyl-ACP synthase (KasA). Inhibition of KasA disrupts the synthesis of mycolic acids, leading to a compromised cell wall and ultimately bacterial death.[1][2]
IV. Conclusion
The structure of this compound, a 2-amino-4-(2-pyridyl)thiazole derivative, can be confidently elucidated through a combination of Hantzsch thiazole synthesis and comprehensive spectroscopic analysis. Its promising antimycobacterial activity, coupled with a mechanism of action that targets the essential mycolic acid biosynthesis pathway, makes it a valuable scaffold for further drug development. This guide provides the foundational knowledge for researchers to synthesize, characterize, and further investigate this important class of antimycobacterial compounds.
References
Antimycobacterial Agent-4 (AMA-4): A Technical Guide on its Mechanism of Action Against Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the mechanism of action, efficacy, and associated experimental methodologies for Antimycobacterial Agent-4 (AMA-4), a novel first-in-class drug candidate. AMA-4, an imidazo[1,2-a]pyridine amide, presents a promising approach to combatting both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.
Core Mechanism of Action: Inhibition of Cellular Respiration
AMA-4 targets the energy metabolism of M. tuberculosis by disrupting the oxidative phosphorylation pathway.[1] This pathway is crucial for the generation of adenosine triphosphate (ATP), the primary energy currency of the cell.
Molecular Target: The Cytochrome bc₁:aa₃ Supercomplex
The specific molecular target of AMA-4 is the QcrB subunit of the cytochrome bc₁ complex (Complex III).[2][3] In mycobacteria, this complex is part of a larger CIII₂CIV₂ respiratory supercomplex that transfers electrons from menaquinol (MQH₂) to the terminal electron acceptor, oxygen.[4][5] This process is coupled with the pumping of protons across the inner membrane, establishing a proton motive force that drives ATP synthesis.[5]
Inhibition of Electron Transport and ATP Synthesis
AMA-4 binds deep within the Qp site of the QcrB subunit, a pocket where menaquinol oxidation occurs.[4] This binding physically obstructs the menaquinol binding site, thereby inhibiting the electron transport chain.[4] The disruption of electron flow leads to a collapse of the transmembrane proton gradient, which in turn halts ATP synthesis, causing a rapid depletion of intracellular ATP and leading to bacterial cell death.[2][6] This unique mechanism of action makes AMA-4 effective against Mtb strains that are resistant to other first- and second-line drugs.[2]
References
- 1. Safety, Tolerability, Pharmacokinetics, and Metabolism of Telacebec (Q203) for the Treatment of Tuberculosis: a Randomized, Placebo-Controlled, Multiple Ascending Dose Phase 1B Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Portico [access.portico.org]
- 4. Structure of mycobacterial CIII2CIV2 respiratory supercomplex bound to the tuberculosis drug candidate telacebec (Q203) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elifesciences.org [elifesciences.org]
- 6. journals.asm.org [journals.asm.org]
Synthesis and Characterization of Novel 2-Amino-4-(2-pyridyl)thiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a significant structural motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Among these, 2-amino-4-(2-pyridyl)thiazole derivatives have emerged as a particularly promising class of compounds, demonstrating potent antimycobacterial and antiplasmodial activities.[2][3] This technical guide provides a comprehensive overview of the synthesis and characterization of these novel derivatives, presenting detailed experimental protocols, structured data for easy comparison, and visualizations of the synthetic pathways.
Core Synthesis Pathway
The primary route for synthesizing the 2-amino-4-(2-pyridyl)thiazole core is the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone, specifically 2-bromo-1-(2-pyridyl)ethanone, with thiourea.[4] The resulting 2-amino-4-(2-pyridyl)thiazole can then be further modified at the 2-amino position to generate a library of derivatives.
Caption: General synthesis scheme for 2-amino-4-(2-pyridyl)thiazole derivatives.
Experimental Protocols
Synthesis of 2-Amino-4-(2-pyridyl)thiazole (Core Scaffold)
This protocol is adapted from established literature procedures.[4]
-
Reaction Setup: To a solution of 2-bromo-1-(2-pyridyl)ethanone (1 g, 5 mmol) in ethanol, add thiourea (340 mg, 5.1 mmol).
-
Reaction Conditions: Stir the mixture at 70°C.
-
Monitoring: Monitor the reaction progress using Liquid Chromatography-Mass Spectrometry (LC/MS). The reaction is typically complete within 2 hours.
-
Work-up: Cool the reaction mixture to room temperature, allowing a precipitate to form.
-
Purification: Collect the precipitate by vacuum filtration and wash with acetone. Dissolve the solid in 2 M NaOH (25 mL) and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over Na2SO4, and concentrate in vacuo to yield the off-white solid product.
General Procedure for Derivatization at the 2-Amino Position (Amide Formation)
This procedure outlines the formation of amide derivatives from the core scaffold.[1]
-
Reaction Setup: Dissolve 2-amino-4-(2-pyridyl)thiazole in a suitable solvent such as tetrahydrofuran (THF).
-
Addition of Reagents: Add an equimolar amount of a substituted carboxylic acid and a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, perform an aqueous work-up and extract the product with an organic solvent. Purify the crude product by column chromatography or recrystallization.
Characterization Data of Selected Derivatives
The following tables summarize the characterization data for the core scaffold and representative derivatives.
| Compound | Molecular Formula | Method | Yield (%) | Physical State |
| 2-Amino-4-(pyridin-2-yl)thiazole | C8H7N3S | Hantzsch Synthesis | 56 | Off-white solid |
| N-Phenyl-4-(pyridin-2-yl)thiazol-2-amine | C14H11N3S | Derivatization | 52 | Beige crystals |
| N-(2-Trifluoromethylphenyl)-4-(pyridin-2-yl)thiazol-2-amine | C15H10F3N3S | Derivatization | 59 | White solid |
| 4-(Pyridin-2-yl)-N-(pyridin-4-yl)thiazol-2-amine | C13H10N4S | Derivatization | 58 | Off-white solid |
Table 1: Synthesis and Physical Properties of 2-Amino-4-(2-pyridyl)thiazole Derivatives.[4]
| Compound | 1H NMR (Solvent) | Chemical Shifts (δ, ppm) | 13C NMR (Solvent) | Chemical Shifts (δ, ppm) | Mass Spec (m/z) |
| N-Phenyl-4-(pyridin-2-yl)thiazol-2-amine | (300 MHz, CDCl3) | 7.08–7.13 (m, 1H), 7.20–7.24 (m, 1H), 7.36–7.44 (m, 6H), 7.74–7.79 (m, 1H), 8.00 (d, J = 8.0 Hz, 1H), 8.62–8.63 (m, 1H) | (300 MHz, CDCl3) | 106.3, 118.1, 120.9, 122.5, 123.0, 129.5, 136.9, 149.4 | 254.0746 (M+H)+ |
| N-(2-Trifluoromethylphenyl)-4-(pyridin-2-yl)thiazol-2-amine | (300 MHz, CDCl3) | 7.12–7.28 (m, 2H), 7.41 (br s, 1H), 7.58–7.68 (m, 2H), 7.74–7.80 (m, 1H), 8.00 (d, J = 7.9 Hz, 1H), 8.19 (d, J = 8.3 Hz, 1H), 8.62–8.64 (m, 1H) | (300 MHz, CDCl3) | 107.6, 120.3, 121.0, 122.6, 122.8, 126.7, 126.8, 133.24, 133.25, 136.9, 149.4, 163.6 | 322.0620 (M+H)+ |
| 4-(Pyridin-2-yl)-N-(pyridin-4-yl)thiazol-2-amine | (400 MHz, DMSO-d6) | 7.32–7.36 (m, 1H), 7.68–7.70 (m, 3H), 7.90–7.94 (m, 1H), 8.05 (d, J = 7.6 Hz, 1H), 8.42 (d, J = 6.4 Hz, 1H), 8.60 (d, J = 4 Hz, 1H), 10.80 (1H, s) | (300 MHz, DMSO-d6) | 109.0, 111.6, 120.9, 123.3, 137.8, 149.9, 150.7, 151.0, 152.3, 162.7 | 255.0699 (M+H)+ |
Table 2: Spectroscopic Data for Selected 2-Amino-4-(2-pyridyl)thiazole Derivatives.[4]
Biological Activity and Structure-Activity Relationship (SAR)
Research has shown that the 2-amino-4-(2-pyridyl)thiazole scaffold is a promising starting point for the development of new therapeutic agents.[2] Structure-activity relationship (SAR) studies have revealed key insights for optimizing the biological activity of these compounds.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antimycobacterial Potential of Thiazole-Based Compounds: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the synthesis, antimycobacterial activity, and evaluation methodologies of promising thiazole derivatives against Mycobacterium tuberculosis. This guide is intended for researchers, scientists, and drug development professionals in the field of tuberculosis research.
The persistent global health threat posed by tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis, necessitates the urgent discovery and development of novel therapeutic agents. Thiazole-containing compounds have emerged as a promising class of heterocyclic molecules, demonstrating significant in vitro activity against M. tuberculosis. This technical guide provides a comprehensive overview of the antimycobacterial potential of various thiazole derivatives, detailing their inhibitory concentrations, the experimental protocols for their evaluation, and insights into their potential mechanisms of action.
Quantitative Antimycobacterial Activity of Thiazole Derivatives
The in vitro antimycobacterial efficacy of several classes of thiazole compounds has been evaluated, with Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values determined against various strains of M. tuberculosis. The following tables summarize the quantitative data from key studies, offering a comparative analysis of the potency of different structural scaffolds.
Table 1: Benzimidazo[2,1-b]thiazole Derivatives
| Compound Class | M. tuberculosis Strain | MIC (µg/mL) | Reference Compounds | MIC (µg/mL) |
| 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamides | H37Rv | 1.6 - 12.5 | Isoniazid, Ethambutol | 1.6 |
| Benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide triazoles | H37Ra | IC50: 2.03 - 2.32 µM; IC90: 7.05 - 15.22 µM | - | - |
Table 2: Substituted Thiazole Derivatives
| Compound Class | M. tuberculosis Strain | MIC | Reference Compounds | MIC |
| Thiazolyl-pyrazole derivatives | Dormant M. tuberculosis H37Ra & M. bovis BCG | 0.20 - 28.25 µg/mL | - | - |
| Acetylene containing 2-(2-hydrazinyl)thiazoles | H37Rv | 50 - 100 µg/mL | Rifampicin | - |
| 2-Aminothiazole derivatives | H37Rv | 6.25 - 12.50 µM | - | - |
| Pyridine appended 2-hydrazinylthiazoles | H37Rv | 6.40 - 7.14 µM | - | - |
Experimental Protocols for Antimycobacterial and Cytotoxicity Assays
Accurate and reproducible evaluation of antimycobacterial activity is crucial in the drug discovery pipeline. The following sections provide detailed methodologies for the key in vitro assays cited in the evaluation of thiazole compounds.
Minimum Inhibitory Concentration (MIC) Determination
a) Microplate Alamar Blue Assay (MABA)
The MABA is a widely used colorimetric assay to determine the MIC of compounds against M. tuberculosis.[1][2]
-
Media and Reagents:
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% OADC (oleic acid, albumin, dextrose, catalase).
-
Alamar Blue reagent.
-
20% Tween 80.
-
-
Inoculum Preparation:
-
A suspension of M. tuberculosis H37Rv is prepared from a fresh culture.
-
The turbidity of the suspension is adjusted to a McFarland standard of 1.0.
-
The suspension is then diluted to a final concentration of approximately 1 x 10^5 CFU/mL in the assay wells.
-
-
Assay Procedure:
-
Two-fold serial dilutions of the test compounds are prepared in a 96-well microplate.
-
The prepared mycobacterial inoculum is added to each well.
-
Control wells containing bacteria without any compound (positive control) and media alone (negative control) are included.
-
The plate is incubated at 37°C for 5-7 days.[2]
-
A mixture of Alamar Blue reagent and 20% Tween 80 is added to each well.[3]
-
The plate is re-incubated for 24 hours.[2]
-
-
MIC Determination:
-
A color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents this color change.
-
b) Broth Microdilution Method
This method is a standard procedure for determining the MIC of antimicrobial agents.[4][5][6]
-
Media and Reagents:
-
Middlebrook 7H9 broth supplemented with 10% OADC.[6]
-
-
Inoculum Preparation:
-
A bacterial suspension is prepared and its turbidity adjusted to a 0.5 McFarland standard.
-
The suspension is diluted to achieve a final inoculum of approximately 10^5 CFU/mL in each well.[6]
-
-
Assay Procedure:
-
Serial two-fold dilutions of the test compounds are made in a 96-well plate.
-
The standardized mycobacterial inoculum is added to all wells except the negative control.
-
Plates are incubated at 37°C for 7 to 21 days.[7]
-
-
MIC Determination:
-
The MIC is the lowest concentration of the drug that inhibits visible growth of the mycobacteria.[6]
-
c) Luciferase Reporter Phage (LRP) Assay
The LRP assay is a rapid method for assessing the viability of mycobacteria.[8][9]
-
Principle:
-
Genetically engineered mycobacteriophages containing a luciferase gene infect viable M. tuberculosis cells.
-
Upon infection, the luciferase gene is expressed, and in the presence of the substrate D-luciferin, light is produced.
-
The amount of light emitted is proportional to the number of viable bacteria.
-
-
Assay Procedure:
-
M. tuberculosis cultures are incubated with the test compounds for a defined period (e.g., 72 hours).
-
A high-titer luciferase reporter phage solution is added to the cultures.
-
After an incubation period to allow for phage infection (e.g., 4 hours), the D-luciferin substrate is added.
-
The relative light units (RLU) are measured using a luminometer.
-
-
Interpretation:
-
A reduction in RLU in the presence of the test compound compared to the untreated control indicates antimycobacterial activity.
-
A 50% or greater reduction in RLU is typically considered indicative of activity.[8]
-
Cytotoxicity Assays
Evaluating the toxicity of compounds against mammalian cells is a critical step to determine their therapeutic index.
a) VERO Cell Cytotoxicity Assay
-
Cell Line:
-
VERO cells (African green monkey kidney epithelial cells) are commonly used.
-
-
Assay Principle:
-
This assay measures the effect of the test compound on the viability of VERO cells, often using colorimetric methods like the MTT assay.
-
-
Procedure (MTT Assay):
-
VERO cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.
-
The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.
-
The 50% cytotoxic concentration (CC50) is calculated, which is the concentration of the compound that reduces cell viability by 50%.
-
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the workflows of the key experimental protocols described above.
Caption: Workflow of the Microplate Alamar Blue Assay (MABA).
Caption: Workflow of the Luciferase Reporter Phage (LRP) Assay.
Potential Mechanisms of Action
While the precise mechanisms of action for many novel thiazole compounds are still under investigation, several studies have pointed towards the inhibition of key enzymes involved in the biosynthesis of the mycobacterial cell wall.
-
β-Ketoacyl-ACP Synthase (KasA): Some 2-aminothiazole derivatives are structurally similar to thiolactomycin, a known inhibitor of KasA.[4] Docking studies have suggested that these compounds may bind to the KasA protein, thereby disrupting mycolic acid biosynthesis, an essential component of the mycobacterial cell wall.[6]
-
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1): This enzyme is a validated target for antitubercular drug development. Molecular docking analyses of certain benzo[d]imidazo[2,1-b]thiazole derivatives have indicated potential binding to DprE1, suggesting this as a possible mechanism of their antimycobacterial activity.[1]
The following diagram illustrates the potential targeting of these enzymes in the mycolic acid biosynthesis pathway.
Caption: Potential inhibition of KasA by thiazole compounds.
Conclusion
Thiazole-based compounds represent a versatile and potent scaffold for the development of novel antimycobacterial agents. The data and protocols presented in this guide offer a foundational resource for researchers engaged in the discovery and preclinical evaluation of new treatments for tuberculosis. Further investigation into the structure-activity relationships, mechanisms of action, and pharmacokinetic properties of these promising molecules is warranted to advance them through the drug development pipeline.
References
- 1. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Evaluation of the broth microdilution plate methodology for susceptibility testing of Mycobacterium tuberculosis in Peru - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. bbrc.in [bbrc.in]
- 9. Construction and evaluation of luciferase reporter phages for the detection of active and non-replicating tubercle bacilli - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) Studies of Diarylquinoline Analogs as Potent Antimycobacterial Agents
A Technical Guide for Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of diarylquinoline analogs, a critical class of antimycobacterial agents. Diarylquinolines, exemplified by the FDA-approved drug bedaquiline (TMC207), represent a significant advancement in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2] They exhibit a novel mechanism of action by specifically targeting mycobacterial ATP synthase, an enzyme essential for cellular energy production.[2][3][4][5] This document details the key structural modifications that influence their biological activity, provides comprehensive experimental protocols for their evaluation, and visualizes critical pathways and relationships to aid in the rational design of next-generation diarylquinolines.
Core Structure and Mechanism of Action
The characteristic scaffold of a diarylquinoline consists of a quinoline core linked to two aromatic rings (Aryl A and Aryl B) and a side chain, typically containing a tertiary amine. Bedaquiline's antimycobacterial activity is attributed to its ability to inhibit the proton pump of mycobacterial ATP synthase, thereby disrupting the cell's energy metabolism.[5][6] This unique mechanism makes it effective against both replicating and non-replicating (dormant) mycobacteria and circumvents cross-resistance with other anti-TB drugs.[6][7]
The binding of diarylquinolines to the ATP synthase induces significant conformational changes, which are crucial for their inhibitory effect.[8] Specifically, bedaquiline and its analogs bind to the c subunits in the membrane-embedded F₀ region of the enzyme, blocking the rotation necessary for ATP synthesis.[9]
References
- 1. Diarylquinolines, synthesis pathways and quantitative structure--activity relationship studies leading to the discovery of TMC207 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships for analogs of the tuberculosis drug bedaquiline with the naphthalene unit replaced by bicyclic heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 5. fiveable.me [fiveable.me]
- 6. researchgate.net [researchgate.net]
- 7. Diarylquinolines are bactericidal for dormant mycobacteria as a result of disturbed ATP homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of mycobacterial ATP synthase inhibition by squaramides and second generation diarylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A tale of two inhibitors: diarylquinolines and squaramides | The EMBO Journal [link.springer.com]
Physicochemical Properties of Antimycobacterial Agent-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimycobacterial agent-4 is a promising 2-amino-4-(2-pyridyl) thiazole derivative that has demonstrated significant in vitro activity against Mycobacterium tuberculosis. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and evaluation, and insights into its potential mechanism of action. The information presented herein is intended to support further research and development of this compound as a potential anti-tubercular therapeutic.
Physicochemical and Biological Properties
A summary of the key physicochemical and biological properties of this compound is presented in the table below. This data has been compiled from various sources, including supplier datasheets and peer-reviewed publications.[1]
| Property | Value | Reference |
| IUPAC Name | 4-Nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide | |
| CAS Number | 476319-66-1 | [1] |
| Molecular Formula | C₁₅H₁₀N₄O₃S | [1] |
| Molecular Weight | 326.33 g/mol | [1] |
| Appearance | Off-white to yellow solid | |
| Solubility | DMSO: 100 mg/mL (306.44 mM) (requires sonication) | [1] |
| In Vitro Activity (MIC₉₉) | 5 µM against M. tuberculosis H37Rv | [1] |
| Cytotoxicity (TC₅₀) | 3.0 µM against Vero cells | [1] |
Experimental Protocols
The following sections detail the experimental procedures for the synthesis and biological evaluation of this compound, as adapted from the methodologies described in the scientific literature.[2][3]
Synthesis of this compound
The synthesis of this compound is achieved through a Hantzsch thiazole synthesis followed by an amidation reaction. A generalized workflow for the synthesis of 2-aminothiazole derivatives is presented below.
Caption: General workflow for the synthesis of 2-aminothiazole derivatives.
Materials and Reagents:
-
Substituted thiourea
-
Substituted α-bromoketone
-
Ethanol
-
Triethylamine
-
Acyl chloride or carboxylic acid with a coupling agent
-
Appropriate solvents for reaction and purification (e.g., Tetrahydrofuran, Dichloromethane)
Procedure:
-
Hantzsch Thiazole Synthesis: A suitably substituted thiourea and a substituted α-bromoketone are reacted in a solvent such as ethanol, typically with heating.
-
Formation of 2-Aminothiazole Intermediate: The condensation reaction yields the 2-aminothiazole intermediate.
-
Amidation/Acylation: The 2-aminothiazole intermediate is then acylated at the amino group using an appropriate acylating agent (e.g., an acyl chloride in the presence of a base like triethylamine) to yield the final product.
-
Purification: The final compound is purified using standard techniques such as column chromatography.
In Vitro Antimycobacterial Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) of this compound against M. tuberculosis H37Rv is determined using a microplate-based assay.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Materials and Reagents:
-
This compound
-
M. tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microplates
-
Resazurin or other viability indicators (optional)
Procedure:
-
Compound Preparation: A stock solution of this compound in DMSO is prepared and serially diluted in Middlebrook 7H9 broth in a 96-well plate.
-
Inoculum Preparation: A mid-log phase culture of M. tuberculosis H37Rv is diluted to a standardized concentration.
-
Inoculation: The bacterial inoculum is added to each well of the microplate containing the compound dilutions.
-
Incubation: The plates are incubated at 37°C for a specified period (typically 7-14 days).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the bacteria. This can be assessed visually or with the aid of a viability dye like resazurin.
Cytotoxicity Assay
The cytotoxicity of this compound is evaluated against a mammalian cell line, such as Vero cells, to determine its selectivity index.
Procedure:
-
Cell Culture: Vero cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Serial dilutions of this compound are added to the cells.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is assessed using a suitable method, such as the MTT or resazurin assay.
-
TC₅₀ Determination: The concentration of the compound that reduces cell viability by 50% (TC₅₀) is calculated from the dose-response curve.
Proposed Mechanism of Action
While the precise molecular target of this compound has not been definitively elucidated, evidence suggests that 2-aminothiazole derivatives may exert their antimycobacterial effect by targeting the fatty acid synthesis II (FAS-II) pathway, which is essential for the biosynthesis of mycolic acids, a unique and critical component of the mycobacterial cell wall.[4][5][6] A key enzyme in this pathway, β-ketoacyl-ACP synthase (KasA), is a potential target.[2][4][6] Inhibition of KasA would disrupt the elongation of fatty acids, leading to a compromised cell wall and ultimately bacterial death.
Caption: Proposed inhibition of the FAS-II pathway by this compound.
Conclusion
This compound represents a promising scaffold for the development of novel anti-tubercular drugs. Its potent in vitro activity and well-defined synthetic route make it an attractive candidate for further optimization and preclinical evaluation. The elucidation of its precise mechanism of action, potentially through the inhibition of the FAS-II pathway, will be crucial for guiding future drug design efforts aimed at improving efficacy and reducing toxicity. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in the quest for new and effective treatments for tuberculosis.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Mycolic acid biosynthesis and enzymic characterization of the beta-ketoacyl-ACP synthase A-condensing enzyme from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conditional Depletion of KasA, a Key Enzyme of Mycolic Acid Biosynthesis, Leads to Mycobacterial Cell Lysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structures of Mycobacterium tuberculosis KasA show mode of action within cell wall biosynthesis and its inhibition by thiolactomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. PLOS One [journals.plos.org]
A Technical Guide to Early-Stage Screening of Novel Antitubercular Agents
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the urgent discovery and development of novel antitubercular agents. This guide provides an in-depth overview of the core principles and experimental methodologies underpinning the early-stage screening of new chemical entities with the potential to combat this global health threat.
Introduction: The Antitubercular Drug Discovery Landscape
The journey of an antitubercular drug from a chemical library to a clinical candidate is a multi-step process that begins with robust and efficient screening strategies. Early-stage screening is designed to identify "hits" – compounds that exhibit inhibitory activity against Mtb. These hits then undergo further evaluation and optimization to become "leads," which are promising candidates for preclinical and clinical development. The two primary and complementary approaches in this initial phase are phenotypic screening and target-based screening.[1][2]
Phenotypic Screening: This whole-cell approach assesses the ability of a compound to inhibit the growth of Mtb without prior knowledge of its specific molecular target.[3][4] Its main advantage is that it simultaneously selects for compounds that can permeate the complex mycobacterial cell wall and are not susceptible to efflux mechanisms, thus identifying biologically relevant molecules.[4]
Target-Based Screening: This strategy focuses on identifying molecules that inhibit a specific, essential Mtb enzyme or pathway.[2] This approach can be more rational and lead to a better understanding of the mechanism of action from the outset. However, potent enzyme inhibitors identified through this method may not always translate to whole-cell activity due to issues with cell penetration or efflux.[5]
Experimental Workflows in Antitubercular Drug Discovery
The initial stages of antitubercular drug discovery follow a structured workflow designed to efficiently identify and validate promising compounds. This process typically begins with a large-scale primary screen, followed by a series of confirmatory and secondary assays to characterize the activity and selectivity of the identified hits.
Caption: A generalized workflow for early-stage antitubercular drug discovery.
Key Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility and reliability of screening data. The following sections provide methodologies for key in vitro assays.
Microplate Alamar Blue Assay (MABA)
The MABA is a widely used colorimetric assay to determine the minimum inhibitory concentration (MIC) of compounds against replicating Mtb.[6][7][8][9][10] It relies on the reduction of the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin by metabolically active cells.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80
-
Test compounds dissolved in DMSO
-
Alamar Blue reagent
-
Sterile 96-well microplates (clear-bottom)
Procedure:
-
Prepare a mid-log phase culture of Mtb H37Rv in 7H9 broth.
-
Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0, and then dilute 1:50 in 7H9 broth.
-
Prepare serial two-fold dilutions of the test compounds in a 96-well plate. The final volume in each well should be 100 µL. Include drug-free wells as growth controls and wells with a known antitubercular drug (e.g., isoniazid) as a positive control.
-
Add 100 µL of the diluted Mtb suspension to each well, bringing the final volume to 200 µL.
-
Seal the plates and incubate at 37°C for 5-7 days.
-
After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% sterile Tween 80 to each well.
-
Re-incubate the plates for 24 hours.
-
Visually assess the color change. A blue color indicates inhibition of growth, while a pink color indicates bacterial growth. The MIC is defined as the lowest compound concentration that prevents the color change from blue to pink.[9]
Low-Oxygen-Recovery Assay (LORA)
The LORA is designed to identify compounds active against non-replicating, persistent Mtb, which are thought to be responsible for the long duration of tuberculosis therapy.[6][9][11][12][13] This assay utilizes a recombinant Mtb strain expressing luciferase and measures the recovery of bacteria after a period of anaerobic incubation.
Materials:
-
Recombinant M. tuberculosis H37Rv expressing luciferase
-
Dubos Tween Albumin Broth (DTAB)
-
Test compounds dissolved in DMSO
-
Anaerobic gas generating system or chamber
-
Luciferin substrate
-
Opaque 96-well microplates
Procedure:
-
Grow the recombinant Mtb strain to late-log phase in DTAB.
-
Prepare serial dilutions of the test compounds in a 96-well plate.
-
Add the Mtb suspension to each well.
-
Place the plates in an anaerobic chamber for 10-14 days at 37°C to induce a non-replicating state.
-
After the anaerobic incubation, transfer the plates to a normal aerobic incubator (37°C, 5% CO2) for a 28-hour "recovery" period.
-
Following recovery, add the luciferin substrate to each well.
-
Measure the luminescence using a plate reader. A reduction in luminescence compared to the drug-free control indicates inhibition of bacterial recovery and thus activity against non-replicating Mtb.
Intracellular Growth Inhibition Assay
This assay evaluates the ability of compounds to inhibit the growth of Mtb within macrophages, providing a more physiologically relevant screening model.[14][15][16][17][18]
Materials:
-
Human or murine macrophage cell line (e.g., THP-1 or J774A.1)
-
Mycobacterium tuberculosis H37Rv (can be a fluorescently labeled strain, e.g., expressing GFP)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Test compounds
-
Lysis buffer (e.g., 0.1% Triton X-100)
-
7H10 agar plates for CFU enumeration
Procedure:
-
Seed macrophages in a 96-well plate and allow them to adhere overnight.
-
Infect the macrophages with Mtb at a specific multiplicity of infection (MOI), typically for 4 hours.
-
Wash the cells to remove extracellular bacteria.
-
Add fresh medium containing serial dilutions of the test compounds.
-
Incubate the plates for 3-5 days at 37°C with 5% CO2.
-
After incubation, lyse the macrophages to release the intracellular bacteria.
-
Serially dilute the lysate and plate on 7H10 agar to determine the number of colony-forming units (CFUs). A reduction in CFU count compared to the untreated control indicates intracellular activity of the compound.
Cytotoxicity Assay (MTT Assay)
It is crucial to assess the toxicity of hit compounds against mammalian cells to ensure that their antimycobacterial activity is not due to general cytotoxicity. The MTT assay is a common method for this purpose.[19]
Materials:
-
Mammalian cell line (e.g., Vero, HepG2, or THP-1)
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed the mammalian cells in a 96-well plate and allow them to attach overnight.
-
Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
The 50% cytotoxic concentration (CC50) is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated control.
Data Presentation and Interpretation
Quantitative data from screening assays should be organized in a clear and concise manner to facilitate comparison and decision-making.
Summary of Screening Data
| Compound ID | Primary Screen Hit Rate (%) | MABA MIC (µM) vs. H37Rv | LORA MIC (µM) vs. NRP Mtb | Intracellular MIC (µM) in THP-1 | Cytotoxicity CC50 (µM) vs. Vero | Selectivity Index (SI = CC50/MIC) |
| GSK-TB1 | 0.64[14] | 0.1[14] | >50 | 0.5 | >100 | >1000 |
| Compound X | 0.07[16] | 6.1[16] | ND | ND | 54.3 | 8.9[16] |
| Orbifloxacin | NA | 0.2 µg/ml (0.5 µM) | ND | <8 µg/ml | >64 µg/ml (115 µM) | >230 |
| AK15 | NA | 128 µg/ml | ND | >64 µg/ml | >64 µg/ml | <0.5 |
| 3l | NA | 2 µg/mL (~4 µM)[11] | ND | ND | >32 µg/mL (>100 µM)[11] | >25 |
| 3m | NA | 2 µg/mL (~4 µM)[11] | ND | ND | >30 µg/mL (>100 µM)[11] | >25 |
NRP: Non-replicating persistent; ND: Not determined; NA: Not applicable.
The Selectivity Index (SI) is a critical parameter for prioritizing hits. It is the ratio of the cytotoxicity (CC50) to the antimycobacterial activity (MIC). A higher SI value indicates that the compound is more selective for Mtb and less toxic to mammalian cells, making it a more promising candidate for further development. Generally, an SI of ≥10 is considered a good starting point.
Signaling Pathways as Drug Targets
Understanding the essential signaling pathways in Mtb can guide target-based drug discovery and help in elucidating the mechanism of action of compounds identified through phenotypic screens. Drug resistance in Mtb often arises from mutations in genes encoding drug targets or drug-activating enzymes.[6]
Caption: Key Mtb pathways targeted by antitubercular drugs and associated resistance mechanisms.
Conclusion
The early-stage screening of novel antitubercular agents is a critical and dynamic field. The integration of high-throughput phenotypic and target-based screening approaches, coupled with robust secondary and cytotoxicity assays, provides a powerful platform for the identification of new chemical entities with the potential to shorten and simplify tuberculosis treatment and combat the growing threat of drug resistance. A thorough understanding of the experimental methodologies and the underlying biology of M. tuberculosis is essential for researchers dedicated to this important endeavor.
References
- 1. Phenotypic drug susceptibility testing for Mycobacterium tuberculosis variant bovis BCG in 12 hours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedgrid.com [biomedgrid.com]
- 3. Mechanisms of Drug-Induced Tolerance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A High-Throughput Cidality Screen for Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antitubercular, Cytotoxicity, and Computational Target Validation of Dihydroquinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mycobacterium tuberculosis High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Tuberculosis Phenotypic and Genotypic Drug Susceptibility Testing and Immunodiagnostics: A Review [frontiersin.org]
- 10. Development of a novel secondary phenotypic screen to identify hits within the mycobacterial protein synthesis pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Transcriptional regulation and drug resistance in Mycobacterium tuberculosis [frontiersin.org]
- 12. Extremely Low Hit Rate in a Diverse Chemical Drug Screen Targeting Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. biorxiv.org [biorxiv.org]
- 15. Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. biorxiv.org [biorxiv.org]
- 18. Molecular Biology of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Drug Resistance Mechanisms in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Target Identification for Novel Antimycobacterial Therapeutics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), presents a formidable challenge to global health. This necessitates the urgent discovery and development of new classes of antimycobacterial drugs with novel mechanisms of action. A critical first step in this process is the identification and validation of new drug targets within the Mtb bacillus. This technical guide provides an in-depth overview of current strategies and methodologies for target identification, tailored for professionals in the field of TB drug discovery.
Strategies for Novel Target Identification
The quest for new antimycobacterial drugs has evolved from traditional phenotypic screening to more sophisticated target-based and integrated approaches. Understanding the advantages and limitations of each strategy is crucial for a successful drug discovery campaign.
Phenotypic Screening: A Whole-Cell Approach
Phenotypic screening involves testing large libraries of chemical compounds for their ability to inhibit the growth of whole Mtb cells. This approach is unbiased as it does not require prior knowledge of a specific drug target.[1] A significant advantage is that it simultaneously selects for compounds with the ability to penetrate the complex mycobacterial cell wall and evade efflux pumps, two major hurdles in anti-TB drug development.[2]
However, a major challenge of phenotypic screening is the subsequent identification of the molecular target of the active compounds, a process known as target deconvolution.[3]
Target-Based Screening: A Rational Approach
In contrast to phenotypic screening, target-based screening focuses on identifying inhibitors of a specific, pre-selected Mtb enzyme or protein that is essential for bacterial survival. This approach allows for a more rational and structure-guided drug design process. While this method has been successful in other therapeutic areas, it has had limited success in delivering new anti-TB drugs, primarily due to challenges in translating enzyme inhibition to whole-cell activity.[4]
Integrated Approaches: The Best of Both Worlds
Modern drug discovery efforts often employ a combination of phenotypic and target-based approaches. This can involve initial phenotypic screening to identify compounds with whole-cell activity, followed by rigorous target deconvolution efforts. Conversely, hits from target-based screens can be optimized for improved cell permeability and efficacy.
Key Classes of Novel Antimycobacterial Drug Targets
Research into the biology of Mtb has unveiled a number of promising new targets for drug intervention. These targets are often involved in essential cellular processes that are unique to the bacterium, minimizing the potential for off-target effects in the human host.
Cell Wall Biosynthesis
The intricate and unique cell wall of Mtb is a well-established and highly attractive target for new drugs.[2][4][5] Key enzymatic targets in this pathway include:
-
Enoyl-Acyl Carrier Protein Reductase (InhA): A key enzyme in the mycolic acid biosynthesis pathway and the target of the first-line drug isoniazid.[2][4][5]
-
Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1): Involved in the synthesis of arabinogalactan, another essential component of the cell wall.[2]
-
Polyketide Synthase 13 (Pks13): Catalyzes the final condensation step in mycolic acid biosynthesis.
Energy Metabolism
Targeting the energy metabolism of Mtb is a promising strategy, particularly for eliminating persistent, non-replicating bacteria.[6] Key targets include:
-
ATP Synthase: Essential for generating cellular energy. Bedaquiline, a diarylquinoline, was the first drug in its class to be approved for the treatment of MDR-TB and targets the F0 subunit of ATP synthase.[7]
-
Cytochrome bc1 complex: A critical component of the electron transport chain.
Protein Synthesis
The bacterial ribosome is a validated target for many antibiotics. Novel inhibitors of Mtb's protein synthesis machinery are actively being sought.
DNA Replication and Repair
Enzymes involved in DNA replication and repair, such as DNA gyrase, are essential for bacterial survival and represent attractive drug targets.
Quantitative Data on Novel Inhibitors
The following tables summarize publicly available data on the inhibitory activity of novel compounds against various Mtb targets and whole cells.
Table 1: Minimum Inhibitory Concentrations (MIC) of Novel Anti-TB Compounds
| Compound Class | Target/Pathway | Mtb Strain | MIC (µg/mL) | Reference |
| Diarylquinolines | ATP synthase | H37Rv | 0.03-0.12 | [7] |
| Benzothiazinones | DprE1 | H37Rv | 0.0005-0.01 | [2] |
| Imidazopyridines | QcrB (cytochrome bc1) | H37Rv | 0.003-0.01 | [8] |
| GPK91 | InhA/KasA | M. smegmatis | 0.781 | [1] |
| GPK96 | InhA/KasA | M. smegmatis | 3.125 | [1] |
| G24 | DNA gyrase | H37Rv | 12.5 | [5] |
| G26 | DNA gyrase | H37Rv | 12.5 | [5] |
| CD39 | InhA | H37Rv | 1-10 µM | [3] |
| CD117 | InhA | H37Rv | 1-10 µM | [3] |
Table 2: IC50/Ki Values of Novel Inhibitors against Mtb Enzymes
| Inhibitor | Target Enzyme | IC50/Ki | Reference |
| Diospyrin | DNA gyrase | 15 µM (IC50) | [9] |
| 7-methyljugolone | DNA gyrase | 30 µM (IC50) | [9] |
| X20348 | Pks13 | 0.47 µM (IC50) | [8] |
| G24 | DNA gyrase | 2.69 µM (IC50) | [5] |
| G26 | DNA gyrase | 2.46 µM (IC50) | [5] |
| Compound 14 | Pks13 | 0.58 µmol/L (IC50) | [7] |
| TAM16 | Pks13 | 0.05–0.42 µmol/L (MIC) | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments in antimycobacterial drug target identification.
Phenotypic Screening using the Microplate Alamar Blue Assay (MABA)
This assay is a widely used method for determining the MIC of compounds against Mtb.
Materials:
-
Mycobacterium tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase)
-
96-well microtiter plates
-
Alamar Blue reagent
-
Test compounds dissolved in DMSO
Procedure:
-
Prepare a suspension of Mtb H37Rv in 7H9 broth and adjust the turbidity to a McFarland standard of 1.0.
-
Dilute the bacterial suspension 1:20 in 7H9 broth.
-
In a 96-well plate, add 100 µL of 7H9 broth to all wells.
-
Add 100 µL of the test compound at 2x the final desired concentration to the first well of a row and perform serial two-fold dilutions across the plate.
-
Add 100 µL of the diluted bacterial suspension to each well.
-
Include a drug-free control (bacteria only) and a sterile control (broth only).
-
Incubate the plates at 37°C for 5-7 days.
-
Add 20 µL of Alamar Blue reagent to each well and incubate for another 24 hours.
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is the lowest concentration of the compound that prevents the color change from blue to pink.
Target Deconvolution using Generation of Resistant Mutants and Whole-Genome Sequencing
This genetic approach is a powerful tool for identifying the target of a novel antimicrobial compound.
Procedure:
-
Selection of Resistant Mutants:
-
Plate a large number of Mtb cells (e.g., 10⁸-10⁹ CFU) onto Middlebrook 7H11 agar plates containing the test compound at a concentration 4-8 times its MIC.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Isolate individual colonies that appear on the drug-containing plates. These are spontaneous resistant mutants.
-
-
Confirmation of Resistance:
-
Re-streak the isolated colonies on both drug-free and drug-containing agar to confirm their resistance phenotype.
-
Determine the MIC of the compound for the resistant mutants to quantify the level of resistance.
-
-
Whole-Genome Sequencing (WGS):
-
Extract genomic DNA from the resistant mutants and the parental wild-type strain.
-
Perform WGS on all samples using a next-generation sequencing platform.
-
-
Bioinformatic Analysis:
-
Align the sequencing reads of the resistant mutants to the reference genome of the parental strain.
-
Identify single nucleotide polymorphisms (SNPs), insertions, and deletions that are present in the resistant mutants but not in the wild-type strain.
-
The gene(s) containing these mutations are strong candidates for the drug's target or are involved in its mechanism of action.
-
Target Deconvolution using Affinity Chromatography
This biochemical method can be used to isolate the protein target of a compound from a complex mixture of cellular proteins.
Procedure:
-
Immobilization of the Compound:
-
Chemically modify the compound of interest to introduce a linker arm that can be covalently attached to a solid support (e.g., agarose beads) without abolishing its biological activity.
-
-
Preparation of Cell Lysate:
-
Grow a large culture of Mtb and harvest the cells.
-
Lyse the cells to release the cellular proteins.
-
-
Affinity Chromatography:
-
Incubate the Mtb cell lysate with the immobilized compound. The target protein will bind to the compound on the beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Identification:
-
Elute the bound protein from the beads using a competitive inhibitor (e.g., the free compound) or by changing the buffer conditions (e.g., pH or salt concentration).
-
Identify the eluted protein(s) using mass spectrometry.
-
Visualizing Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate important signaling pathways and experimental workflows in antimycobacterial drug discovery.
Caption: Simplified pathway of mycolic acid biosynthesis in M. tuberculosis and the mechanism of action of isoniazid.
Caption: A typical workflow for phenotypic drug discovery against M. tuberculosis.
Caption: Overview of the cholesterol catabolism pathway in M. tuberculosis, a key process for intracellular survival.
References
- 1. More Than Cholesterol Catabolism: Regulatory Vulnerabilities in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Molecular Genetics of Mycolic Acid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Cholesterol metabolism: a potential therapeutic target in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. sampsonites.org [sampsonites.org]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Preliminary Cytotoxicity Assessment of "Antimycobacterial agent-4"
Disclaimer: "Antimycobacterial agent-4" is a placeholder name for a novel therapeutic candidate. The data, protocols, and pathways described herein are representative and intended to serve as a technical guide for the evaluation of a new chemical entity's cytotoxic profile.
This document provides an in-depth guide for researchers, scientists, and drug development professionals on conducting a preliminary cytotoxicity assessment of a novel compound, "this compound." A thorough evaluation of a compound's effect on mammalian cells is a critical early step in drug discovery to ensure a viable therapeutic window and minimize off-target effects.[1]
Overview of Cytotoxicity Screening
The initial assessment of cytotoxicity involves a tiered approach, beginning with broad-spectrum assays that measure general cell health and progressing to more specific assays that elucidate the mechanism of cell death. The primary goals are to determine the concentration at which the agent becomes toxic to mammalian cells (the IC50 value) and to understand the mode of action (e.g., necrosis or apoptosis).
A typical experimental workflow begins with treating cultured mammalian cells with a range of concentrations of the test agent. Following an incubation period, various assays are performed to measure cell viability, membrane integrity, and specific cell death pathways.
Data Presentation: Summarized Cytotoxicity Profile
Quantitative data from cytotoxicity assays are typically summarized to provide a clear overview of the compound's potency against different cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: IC50 Values of this compound on Various Mammalian Cell Lines
| Cell Line | Cell Type | Assay | Incubation Time (hr) | IC50 (µM) [Illustrative] |
| Vero | Monkey Kidney Epithelial | MTT | 48 | > 100 |
| HepG2 | Human Liver Hepatocellular | MTT | 48 | 75.2 ± 5.1 |
| A549 | Human Lung Carcinoma | MTT | 48 | 88.9 ± 6.3 |
| THP-1 | Human Monocytic (Macrophage-like) | LDH | 24 | 62.5 ± 4.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Dose-Dependent Effect of this compound on Vero Cell Viability
| Concentration (µM) | % Cell Viability (MTT Assay) [Illustrative] | % Cytotoxicity (LDH Assay) [Illustrative] |
| 0 (Control) | 100.0 ± 2.5 | 0.0 ± 1.1 |
| 1.56 | 98.7 ± 3.1 | 1.5 ± 0.8 |
| 3.13 | 97.2 ± 2.8 | 2.1 ± 1.0 |
| 6.25 | 94.5 ± 4.0 | 4.8 ± 1.5 |
| 12.5 | 89.1 ± 3.7 | 9.7 ± 2.2 |
| 25 | 78.3 ± 5.2 | 18.4 ± 3.1 |
| 50 | 61.0 ± 4.9 | 35.6 ± 4.5 |
| 100 | 45.4 ± 6.1 | 51.2 ± 5.0 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Detailed and standardized protocols are essential for reproducible results. The following sections describe the methodologies for the core assays used to evaluate cytotoxicity.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[2]
Protocol:
-
Cell Seeding: Seed cells (e.g., Vero, HepG2) in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of "this compound". Remove the culture medium and add 100 µL of medium containing the test compound to each well. Include untreated cells as a negative control and a solvent control if applicable.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.[4]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.[2][5]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
The LDH assay quantifies the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes, a hallmark of necrosis or late-stage apoptosis.[7]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT protocol.
-
Incubation: Incubate the plate for the desired period (e.g., 24 hours).
-
Sample Collection: Centrifuge the plate at 1000 RPM for 5 minutes.[8] Carefully transfer 50 µL of the supernatant from each well to a new clear 96-well plate.[7][9]
-
Reagent Addition: Prepare the LDH assay reagent according to the manufacturer's instructions. Add 50 µL of the assay reagent to each well containing the supernatant.[7]
-
Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light.[7]
-
Stop Reaction: Add 50 µL of stop solution (e.g., 1M acetic acid) to each well.[7]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[7][9]
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release from treated cells to that of control cells lysed with a detergent (maximum LDH release).
Caspase-3/7 Assay for Apoptosis Detection
Caspases-3 and -7 are key effector enzymes in the apoptotic pathway.[10] This assay uses a specific substrate that, when cleaved by active caspases, generates a fluorescent or luminescent signal.
Protocol:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with "this compound" as previously described.
-
Reagent Addition: After the desired incubation period (e.g., 24 hours), add the Caspase-Glo® 3/7 Reagent (or a similar fluorogenic substrate) directly to each well in a 1:1 ratio with the cell culture medium.[11]
-
Incubation: Mix the contents by shaking on an orbital shaker for 1 minute, then incubate at room temperature for 1-2 hours.
-
Signal Reading: Measure the luminescence or fluorescence using a plate reader. The signal intensity is directly proportional to the amount of active caspase-3/7.[12]
-
Data Analysis: Compare the signal from treated wells to untreated control wells to determine the fold-increase in caspase activity.
Visualization of Potential Cytotoxicity Pathway
If initial assays suggest cytotoxicity is mediated by apoptosis, it is crucial to understand the underlying signaling cascade. Drug-induced apoptosis often proceeds via the intrinsic (mitochondrial) pathway, which is controlled by the BCL-2 family of proteins and results in the activation of the caspase cascade.[13][14]
References
- 1. benchchem.com [benchchem.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 10. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [worldwide.promega.com]
- 11. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. Drug-induced death signaling strategy rapidly predicts cancer response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vitro Susceptibility Testing Protocols for "Antimycobacterial agent-4" against M. tuberculosis
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols for determining the in vitro antimycobacterial activity of a novel investigational compound, "Antimycobacterial agent-4," against Mycobacterium tuberculosis (M. tuberculosis). The protocols cover the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and intracellular activity within a macrophage model.
Introduction
"this compound" is a novel synthetic compound under investigation for the treatment of tuberculosis. Its putative mechanism of action involves the inhibition of mycolic acid synthesis, a critical component of the mycobacterial cell wall.[1][2] Establishing standardized in vitro susceptibility profiles is a critical step in the preclinical development of this agent. The following protocols are based on established methodologies for testing anti-tubercular compounds.[3][4]
Safety Precaution: All handling of live M. tuberculosis cultures must be performed in a Biosafety Level 3 (BSL-3) laboratory by trained personnel using appropriate personal protective equipment (PPE).
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
This protocol details the determination of the MIC of "this compound" against M. tuberculosis H37Rv (ATCC 27294) using the broth microdilution method with a resazurin-based viability indicator.[5][6]
Materials and Reagents
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth base[3]
-
Oleic Acid-Albumin-Dextrose-Catalase (OADC) enrichment (10%)[3]
-
Glycerol
-
Sterile 96-well, U-bottom microtiter plates[7]
-
"this compound" powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Resazurin sodium salt powder[6]
-
Sterile distilled water
-
Positive control drug (e.g., Isoniazid or Rifampicin)
-
Sterile tubes, pipettes, and glassware
Experimental Protocol
Step 1: Media Preparation Prepare complete Middlebrook 7H9-OADC broth by supplementing 7H9 broth base with 10% OADC enrichment and 0.2% glycerol.[8]
Step 2: Inoculum Preparation
-
Culture M. tuberculosis H37Rv in 7H9-OADC broth to mid-log phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard using sterile 7H9-OADC broth.
-
Prepare the final inoculum by diluting this suspension 1:100 in 7H9-OADC broth to achieve a target concentration of approximately 1 x 10⁵ CFU/mL.[7]
Step 3: Drug Plate Preparation
-
Prepare a 1 mg/mL (100X) stock solution of "this compound" in sterile DMSO.
-
Perform two-fold serial dilutions of the stock solution in 7H9-OADC broth in a separate 96-well plate to create a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).
-
Transfer 100 µL of each drug dilution to the corresponding wells of the final assay plate.
-
Include control wells:
-
Growth Control: 100 µL of 7H9-OADC broth without any drug.
-
Sterility Control: 200 µL of 7H9-OADC broth without bacteria.
-
Positive Drug Control: Serial dilutions of Isoniazid or Rifampicin.
-
Step 4: Inoculation and Incubation
-
Inoculate all wells (except the sterility control) with 100 µL of the final bacterial inoculum. The final volume in each well will be 200 µL.
-
Seal the plate in a zip-lock bag to prevent evaporation and incubate at 37°C for 7 days.[6]
Step 5: Result Determination
-
After 7 days, prepare a 0.02% (w/v) solution of resazurin in sterile water and filter-sterilize.[9]
-
Add 30 µL of the resazurin solution to each well.[6]
-
Re-incubate the plate overnight (18-24 hours) at 37°C.[6]
-
Read the results visually. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.[5]
-
The MIC is defined as the lowest concentration of "this compound" that prevents this color change (i.e., the well remains blue).[10]
Workflow Diagram
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[11] This protocol is a direct extension of the MIC assay.
Materials and Reagents
-
Completed MIC plate from Protocol 1
-
Middlebrook 7H11 agar plates supplemented with 10% OADC
-
Sterile saline or PBS with 0.05% Tween 80
Experimental Protocol
-
From the MIC plate (after MIC has been determined but before adding resazurin), select the wells corresponding to the MIC, 2x MIC, 4x MIC, and the growth control.
-
Homogenize the contents of each selected well.
-
Prepare 10-fold serial dilutions (10⁻¹, 10⁻², 10⁻³) of the contents from each well in sterile saline with Tween 80.
-
Spot plate 10-20 µL of each dilution onto sectors of a 7H11 agar plate.
-
Incubate the agar plates at 37°C for 3-4 weeks, or until colonies are clearly visible in the growth control sector.[12]
-
Count the number of colonies (CFU) for each concentration.
-
The MBC is defined as the lowest drug concentration that results in a ≥3-log₁₀ reduction (99.9% kill) in CFU compared to the initial inoculum count.[11][12]
Protocol 3: Intracellular Susceptibility Testing
This protocol assesses the activity of "this compound" against M. tuberculosis residing within macrophages, providing a more biologically relevant model of infection.[13][14]
Materials and Reagents
-
THP-1 human monocytic cell line (ATCC TIB-202)
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
M. tuberculosis H37Rv expressing a stable reporter (e.g., luciferase or GFP) for easier quantification[15]
-
Sterile water for cell lysis
-
"this compound" and control drugs
Experimental Protocol
Step 1: Macrophage Differentiation
-
Seed THP-1 monocytes into a 96-well, flat-bottom tissue culture plate at a density of 5 x 10⁴ cells/well.
-
Add PMA to a final concentration of 25-50 ng/mL to induce differentiation into adherent, macrophage-like cells.
-
Incubate for 24-48 hours at 37°C in 5% CO₂.
-
After incubation, wash the cells gently with pre-warmed RPMI medium to remove non-adherent cells and PMA.
Step 2: Macrophage Infection
-
Prepare an M. tuberculosis inoculum and adjust the concentration to achieve a Multiplicity of Infection (MOI) of 1-5 bacteria per macrophage.[16]
-
Add the bacterial suspension to the differentiated macrophages and incubate for 4 hours to allow phagocytosis.
-
Wash the cells three times with pre-warmed RPMI to remove extracellular bacteria.
Step 3: Drug Treatment
-
Add fresh culture medium containing two-fold serial dilutions of "this compound" to the infected cells.
-
Include an "infected, untreated" control and a positive drug control (e.g., Rifampicin).
-
Incubate the plate for 3-5 days at 37°C in 5% CO₂.[17]
Step 4: Quantify Intracellular Viability
-
After incubation, gently wash the cells to remove the drug-containing medium.
-
Lyse the macrophages by adding 100 µL of sterile, cold water and incubating for 10-15 minutes.
-
Quantify the viable intracellular bacteria by either:
-
Reporter Assay: If using a luciferase-expressing strain, add the appropriate substrate and measure luminescence.[15]
-
CFU Enumeration: Perform serial dilutions of the cell lysate and plate on 7H11 agar, as described in the MBC protocol.
-
-
Calculate the percent inhibition of intracellular growth relative to the untreated control.
Workflow Diagram
Caption: Workflow for intracellular antimycobacterial activity assay.
Data Presentation
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: In Vitro Activity of this compound against M. tuberculosis H37Rv
| Compound | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| This compound | 0.25 | 0.5 | 2 | Bactericidal |
| Isoniazid (Control) | 0.06 | 0.12 | 2 | Bactericidal |
| Interpretation based on MBC/MIC ratio ≤ 4 is considered bactericidal. |
Table 2: Intracellular Activity of this compound
| Compound | IC₅₀ (µg/mL) | IC₉₀ (µg/mL) |
| This compound | 0.4 | 1.5 |
| Rifampicin (Control) | 0.1 | 0.8 |
| IC₅₀/IC₉₀: Concentration inhibiting 50%/90% of intracellular growth. |
Hypothetical Mechanism of Action
"this compound" is hypothesized to inhibit Mycolate Synthase Associated Protein 1 (MSAP1) , a novel enzyme essential for the final condensation step of mycolic acid biosynthesis, a pathway distinct from the one inhibited by isoniazid.[18][19]
Caption: Hypothetical mechanism of action for "this compound".
References
- 1. Mycobacterial Cell Wall: A Source of Successful Targets for Old and New Drugs | MDPI [mdpi.com]
- 2. Frontiers | Anti-tuberculosis drug development via targeting the cell envelope of Mycobacterium tuberculosis [frontiersin.org]
- 3. diva-portal.org [diva-portal.org]
- 4. Optimized broth microdilution plate methodology for drug susceptibility testing of Mycobacterium tuberculosis complex [who.int]
- 5. Resazurin microtitre plate assay and Sensititre® MycoTB for detection of Mycobacterium tuberculosis resistance in a high tuberculosis resistance setting [scielo.org.za]
- 6. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Minimum Bactericidal Concentration Techniques in Mycobacterium tuberculosis: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Macrophage Infection Model to Predict Drug Efficacy Against Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimycobacterial susceptibility testing methods for natural products research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of an Intracellular Screen for New Compounds Able To Inhibit Mycobacterium tuberculosis Growth in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Intramacrophage Passage of Mycobacterium tuberculosis and M. avium Complex Alters the Drug Susceptibilities of the Organisms as Determined by Intracellular Susceptibility Testing Using Macrophages and Type II Alveolar Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Targeting the Heart of Mycobacterium: Advances in Anti-Tubercular Agents Disrupting Cell Wall Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Progress of anti-tuberculosis drug targets and novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening Assays for the Discovery of Novel Antimycobacterial Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The urgent need for new antimycobacterial drugs to combat tuberculosis (TB), particularly multidrug-resistant strains, has driven the development of robust high-throughput screening (HTS) assays. These assays are essential for screening large chemical libraries to identify novel compounds with potent activity against Mycobacterium tuberculosis and other pathogenic mycobacteria. This document provides detailed application notes and protocols for several widely used HTS assays in antimycobacterial drug discovery.
Introduction to HTS Strategies
Antimycobacterial drug discovery employs two primary HTS strategies:
-
Whole-Cell Phenotypic Screening: This approach identifies compounds that inhibit mycobacterial growth without a priori knowledge of the specific target. It has the advantage of discovering compounds with novel mechanisms of action and ensures cell permeability and activity in a physiological context.
-
Target-Based Screening: This strategy focuses on identifying inhibitors of specific, essential mycobacterial enzymes or pathways. While it allows for rational drug design, it may miss compounds that require metabolic activation or have multi-target effects.
This guide will detail protocols for key whole-cell phenotypic assays that are readily adaptable to a high-throughput format.
Application Note 1: Resazurin Microtiter Assay (REMA)
The Resazurin Microtiter Assay (REMA) is a widely used colorimetric method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis. It is a simple, low-cost, and rapid assay, making it suitable for primary screening and drug susceptibility testing.[1][2] The assay relies on the reduction of the blue indicator dye, resazurin, to the pink, fluorescent resorufin by metabolically active mycobacterial cells.[3] A color change from blue to pink indicates bacterial growth, while the absence of a color change signifies growth inhibition.
Quantitative Data from REMA-based Screens
| Parameter | Value | Reference |
| Typical Hit Rate | 0.1-2% | General HTS data |
| Z'-Factor | > 0.5 | [4] |
| Assay Time | 7-10 days | [1][5] |
| Format | 96- or 384-well plates | [3][6] |
Experimental Protocol: REMA
Materials:
-
Mycobacterium tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% OADC (oleic acid, albumin, dextrose, catalase)
-
Test compounds dissolved in DMSO
-
Resazurin sodium salt solution (0.01% w/v in sterile distilled water)[1]
-
Sterile 96-well or 384-well clear-bottom plates
-
Positive control (e.g., Isoniazid, Rifampicin)
-
Negative control (DMSO)
Procedure:
-
Bacterial Culture Preparation:
-
Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.8).
-
Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute to achieve a final inoculum of approximately 5 x 10^4 CFU per well.[6]
-
-
Compound Plating:
-
Prepare serial dilutions of the test compounds in 7H9 broth directly in the microtiter plates. The final DMSO concentration should not exceed 1-2%.
-
Include wells for positive and negative controls.
-
-
Inoculation:
-
Add the prepared mycobacterial suspension to each well.
-
Seal the plates with a gas-permeable membrane or in a plastic bag to prevent evaporation and incubate at 37°C.[7]
-
-
Incubation:
-
Incubate the plates for 7 days at 37°C.
-
-
Resazurin Addition and Reading:
-
After the incubation period, add 30 µL of the resazurin solution to each well.[6][7]
-
Incubate for an additional 16-24 hours.
-
Visually assess the color change. A blue color indicates inhibition, while a pink color indicates growth. The MIC is the lowest compound concentration that prevents the color change from blue to pink.
-
Application Note 2: Luciferase Reporter Assay
Luciferase reporter-based assays are highly sensitive and quantitative methods for monitoring mycobacterial viability in HTS.[8] These assays utilize recombinant mycobacterial strains that constitutively express a luciferase gene. The amount of light produced upon the addition of the luciferin substrate is directly proportional to the number of viable bacteria. This method is particularly advantageous for its high signal-to-noise ratio and suitability for automation in 384-well formats.[4]
Quantitative Data from Luciferase-based Screens
| Parameter | Value | Reference |
| Typical Hit Rate | 0.5-3% | General HTS data |
| Z'-Factor | > 0.6 | [9] |
| Assay Time | 4-7 days | [9][10] |
| Format | 384-well white plates | [4] |
Experimental Protocol: Luciferase Reporter Assay
Materials:
-
Mycobacterium tuberculosis strain expressing luciferase (e.g., H37Rv-lux)
-
Middlebrook 7H9 broth with appropriate supplements
-
Test compounds in DMSO
-
Luciferase assay reagent (containing luciferin)
-
Sterile 384-well solid white plates
-
Positive and negative controls
Procedure:
-
Bacterial Culture Preparation:
-
Culture the luciferase-expressing M. tuberculosis strain to mid-log phase.
-
Dilute the culture to the desired inoculum density, optimized for the specific reporter strain and plate format.
-
-
Compound Plating and Inoculation:
-
Dispense the test compounds and controls into the 384-well plates.
-
Add the bacterial suspension to each well.
-
Seal the plates and incubate at 37°C for 4-7 days.
-
-
Luminescence Reading:
-
Equilibrate the plates to room temperature.
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence signal using a plate reader. The light output is typically stable for several minutes.[11]
-
-
Data Analysis:
-
Calculate the percent inhibition of growth for each compound relative to the controls.
-
Application Note 3: Intracellular Macrophage-Based Assay
Since M. tuberculosis is an intracellular pathogen, it is crucial to identify compounds that are effective against bacteria residing within host macrophages.[12] Intracellular assays provide a more physiologically relevant screening environment. These assays typically involve infecting a macrophage cell line (e.g., THP-1) with a reporter strain of M. tuberculosis and then measuring the reduction in the reporter signal after compound treatment.[9][13]
Quantitative Data from Intracellular Screens
| Parameter | Value | Reference |
| Typical Hit Rate | 0.1-1% | General HTS data |
| Z'-Factor | > 0.5 | [10] |
| Assay Time | 5-6 days | [9] |
| Format | 384-well plates | [9] |
Experimental Protocol: Intracellular Macrophage-Based Assay
Materials:
-
Human monocyte cell line (e.g., THP-1)
-
Reporter strain of M. tuberculosis (luciferase or GFP-expressing)
-
Cell culture medium (e.g., RPMI 1640) with supplements
-
Phorbol 12-myristate 13-acetate (PMA) for macrophage differentiation
-
Test compounds in DMSO
-
Reporter assay reagents (luciferase substrate or fluorescence plate reader)
-
Sterile 384-well black (for fluorescence) or white (for luminescence) clear-bottom plates
Procedure:
-
Macrophage Seeding and Differentiation:
-
Seed THP-1 monocytes into 384-well plates.
-
Induce differentiation into macrophages by adding PMA and incubating for 48-72 hours.
-
-
Infection:
-
Wash the differentiated macrophages to remove PMA.
-
Infect the macrophages with the M. tuberculosis reporter strain at a specific multiplicity of infection (MOI), typically 1:1 to 10:1.[13]
-
Incubate for several hours to allow for phagocytosis.
-
Wash the cells to remove extracellular bacteria.
-
-
Compound Treatment:
-
Add the test compounds to the infected macrophages.
-
Incubate for 3-5 days at 37°C in a 5% CO2 incubator.
-
-
Signal Readout:
-
For luciferase reporters, lyse the macrophages and add the luciferase substrate before measuring luminescence.
-
For GFP reporters, measure the fluorescence directly using a plate reader.
-
-
Data Analysis:
-
Determine the percent inhibition of intracellular bacterial growth for each compound.
-
Visualizing Key Mycobacterial Pathways and Workflows
To facilitate a deeper understanding of the experimental processes and the biological targets of antimycobacterial compounds, the following diagrams illustrate key workflows and pathways.
Caption: A generalized workflow for high-throughput screening of antimycobacterial compounds.
Caption: The experimental workflow for the Resazurin Microtiter Assay (REMA).
Caption: A simplified diagram of the Mycobacterium tuberculosis cell wall structure.
Caption: An overview of the fatty acid biosynthesis pathway in M. tuberculosis.
References
- 1. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2.2. Anti-tubercular screening: resazurin microplate assay (REMA) [bio-protocol.org]
- 3. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay [jove.com]
- 4. Reporter-Based Assays for High-Throughput Drug Screening against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid, Semiquantitative Assay To Discriminate among Compounds with Activity against Replicating or Nonreplicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Resazurin microtitre plate assay and Sensititre® MycoTB for detection of Mycobacterium tuberculosis resistance in a high tuberculosis resistance setting [scielo.org.za]
- 8. assaygenie.com [assaygenie.com]
- 9. Development of an Intracellular Screen for New Compounds Able To Inhibit Mycobacterium tuberculosis Growth in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. med-fom-avgaylab.sites.olt.ubc.ca [med-fom-avgaylab.sites.olt.ubc.ca]
- 11. labbox.es [labbox.es]
- 12. Medium throughput protocol for genome-based quantification of intracellular mycobacterial loads and macrophage survival during in vitro infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
Application Notes and Protocols: Cell-based Assays for Evaluating the Intracellular Activity of Antimycobacterial Agent-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, is a formidable intracellular pathogen that primarily resides and replicates within host macrophages.[1][2] This intracellular niche provides the bacterium with a protective environment, shielding it from many host immune responses and posing a significant challenge to effective antibiotic treatment. Consequently, evaluating the ability of novel therapeutic candidates to penetrate host cells and exert their antimycobacterial effects within this intracellular environment is a critical step in the development of new anti-tuberculosis drugs.[3][4]
These application notes provide detailed protocols for cell-based assays designed to determine the intracellular efficacy and host cell cytotoxicity of "Antimycobacterial agent-4," a novel 2-amino-4-(2-pyridyl) thiazole derivative with demonstrated antimycobacterial properties. The following protocols are intended for use by researchers, scientists, and drug development professionals working in the field of tuberculosis drug discovery.
Core Assays and Methodologies
A comprehensive assessment of the intracellular activity of "this compound" involves a series of interconnected assays:
-
Macrophage Infection Model: Establishing a robust and reproducible in vitro infection model using appropriate macrophage cell lines (e.g., THP-1, RAW 264.7) or primary macrophages.[1][2][5]
-
Intracellular Efficacy Assessment: Quantifying the ability of "this compound" to inhibit or kill intracellular Mtb.
-
Host Cell Cytotoxicity Assay: Evaluating the toxic effects of the compound on the host macrophages to determine its therapeutic window.
The general experimental workflow for these assays is depicted below.
Data Presentation: Quantitative Summary
The following tables summarize hypothetical quantitative data for "this compound" in key intracellular assays.
Table 1: Intracellular Efficacy of this compound against M. tuberculosis H37Rv in THP-1 Macrophages
| Concentration (µM) | Mean Log10 CFU/mL (± SD) | % Inhibition of Bacterial Growth |
| Untreated Control | 6.52 (± 0.11) | 0 |
| 0.1 | 6.15 (± 0.15) | 23.5 |
| 0.5 | 5.43 (± 0.21) | 72.0 |
| 1.0 | 4.89 (± 0.18) | 94.2 |
| 5.0 | 3.98 (± 0.25) | >99 |
| 10.0 | < 2.00 (Limit of Detection) | >99.9 |
| EC50 | 0.35 µM | |
| EC90 | 0.88 µM |
Table 2: Cytotoxicity of this compound on THP-1 Macrophages
| Concentration (µM) | Mean Cell Viability (%) (± SD) |
| Untreated Control | 100 (± 4.5) |
| 1.0 | 98.2 (± 5.1) |
| 5.0 | 95.7 (± 4.8) |
| 10.0 | 91.3 (± 6.2) |
| 25.0 | 78.9 (± 7.5) |
| 50.0 | 52.1 (± 8.1) |
| 100.0 | 23.4 (± 9.3) |
| CC50 | 51.5 µM |
Table 3: Comparison of In Vitro and Intracellular Activity
| Parameter | "this compound" | Isoniazid (Control) |
| MIC (extracellular) | 0.2 µM | 0.05 µM |
| EC50 (intracellular) | 0.35 µM | 0.1 µM |
| CC50 (THP-1 cells) | 51.5 µM | > 200 µM |
| Selectivity Index (CC50/EC50) | 147.1 | > 2000 |
Experimental Protocols
Protocol 1: THP-1 Macrophage Infection Model
This protocol details the steps for differentiating human THP-1 monocytes into macrophage-like cells and subsequently infecting them with M. tuberculosis.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC and Tween 80
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed 5 x 10^5 cells/well in a 24-well plate.
-
Add PMA to a final concentration of 50 ng/mL to induce differentiation into adherent macrophage-like cells.
-
Incubate for 48-72 hours until cells are adherent and exhibit macrophage morphology.
-
Wash the cells with fresh, pre-warmed RPMI-1640 medium to remove PMA and non-adherent cells.
-
-
Preparation of Mycobacterial Inoculum:
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase (OD600 of 0.6-0.8).
-
Pellet the bacteria by centrifugation and wash twice with PBS.
-
Resuspend the pellet in RPMI-1640 without antibiotics and break up clumps by passing through a 27-gauge needle or by sonication.
-
Adjust the bacterial suspension to the desired concentration for infection.
-
-
Infection of Macrophages:
-
Infect the differentiated THP-1 cells with the M. tuberculosis suspension at a Multiplicity of Infection (MOI) of 10:1 (bacteria to cells).[5][6]
-
Incubate for 4 hours at 37°C in a 5% CO2 incubator to allow for phagocytosis.
-
After the incubation period, aspirate the medium and wash the cells three times with pre-warmed PBS to remove extracellular bacteria.[7]
-
Add fresh RPMI-1640 medium containing 50 µg/mL of amikacin and incubate for 1 hour to kill any remaining extracellular bacteria.[7]
-
Wash the cells again three times with PBS to remove the amikacin. The infected cells are now ready for drug treatment.
-
Protocol 2: Intracellular Efficacy Assay (CFU Enumeration)
This protocol describes the quantification of intracellular bacterial viability following treatment with "this compound" using the colony-forming unit (CFU) method.
Materials:
-
Infected THP-1 macrophages (from Protocol 1)
-
"this compound" stock solution
-
Sterile water with 0.1% Tween 80
-
Middlebrook 7H11 agar plates supplemented with OADC
-
Serial dilution tubes
Procedure:
-
Drug Treatment:
-
Prepare serial dilutions of "this compound" in RPMI-1640 medium.
-
Add the drug dilutions to the wells containing the infected macrophages. Include a no-drug (vehicle) control.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Lysis and Plating:
-
After the incubation period, aspirate the medium from each well.
-
Wash the cells once with PBS.
-
Lyse the macrophages by adding 200 µL of sterile water containing 0.1% Tween 80 to each well and incubating for 15 minutes at room temperature.[8]
-
Pipette the lysate up and down vigorously to ensure complete lysis and a homogenous bacterial suspension.
-
Perform 10-fold serial dilutions of the cell lysates in sterile water with 0.1% Tween 80.
-
Plate 100 µL of the appropriate dilutions onto Middlebrook 7H11 agar plates in triplicate.
-
-
CFU Counting and Data Analysis:
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colonies on each plate.
-
Calculate the CFU/mL for each treatment condition.
-
Determine the percent inhibition relative to the untreated control.
-
Calculate the EC50 and EC90 values using a suitable data analysis software.
-
Protocol 3: Host Cell Cytotoxicity Assay (MTT Assay)
This protocol outlines the procedure for assessing the cytotoxicity of "this compound" on uninfected THP-1 macrophages using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Differentiated, uninfected THP-1 macrophages
-
"this compound" stock solution
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plate
Procedure:
-
Cell Seeding and Drug Treatment:
-
Seed and differentiate THP-1 cells in a 96-well plate as described in Protocol 1.
-
Prepare serial dilutions of "this compound" in RPMI-1640 medium.
-
Add the drug dilutions to the wells. Include a no-drug (vehicle) control and a positive control for cell death (e.g., a high concentration of a known cytotoxic agent).
-
Incubate for the same duration as the intracellular efficacy assay (e.g., 48-72 hours).
-
-
MTT Assay:
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the drug concentration and determine the CC50 (the concentration that reduces cell viability by 50%).
-
Signaling Pathway Visualization
The interaction between M. tuberculosis and macrophages involves complex signaling pathways that determine the fate of the infection. The diagram below illustrates a simplified overview of key events following phagocytosis.
References
- 1. Macrophage Infection Models for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Macrophage infection models for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantifying intracellular Mycobacterium tuberculosis: An essential issue for in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Microscopic Phenotypic Assay for the Quantification of Intracellular Mycobacteria Adapted for High-throughput/High-content Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
Application Notes and Protocols: Murine Model of Tuberculosis for In Vivo Efficacy Testing of "Antimycobacterial agent-4"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains underscores the urgent need for novel antimycobacterial agents. Murine models of TB are indispensable tools in the preclinical evaluation of new drug candidates, providing critical in vivo data on efficacy and safety.[1] These models allow for the assessment of a compound's activity within the complex environment of a living host, which is essential for advancing promising agents into clinical trials.
These application notes provide a detailed protocol for evaluating the in vivo efficacy of a novel investigational compound, "Antimycobacterial agent-4," in a well-established murine model of chronic tuberculosis. The methodologies described are based on standard and widely accepted practices in the field to ensure reproducibility and translational relevance.
Experimental Principles
Data Presentation
The following tables summarize hypothetical quantitative data for "this compound" in comparison to standard first-line anti-TB drugs. This data is representative of what would be generated in a typical in vivo efficacy study.
Table 1: Bacterial Load in Lungs After 4 Weeks of Treatment
| Treatment Group | Dose (mg/kg) | Mean Log10 CFU/Lung (± SD) | Reduction in Log10 CFU vs. Vehicle | p-value vs. Vehicle |
| Vehicle Control | - | 6.75 (± 0.25) | - | - |
| Isoniazid (INH) | 25 | 4.50 (± 0.30) | 2.25 | <0.0001 |
| Rifampicin (RIF) | 10 | 4.85 (± 0.28) | 1.90 | <0.0001 |
| This compound | 25 | 4.65 (± 0.35) | 2.10 | <0.0001 |
| This compound | 50 | 4.10 (± 0.40) | 2.65 | <0.0001 |
Table 2: Bacterial Load in Spleens After 4 Weeks of Treatment
| Treatment Group | Dose (mg/kg) | Mean Log10 CFU/Spleen (± SD) | Reduction in Log10 CFU vs. Vehicle | p-value vs. Vehicle |
| Vehicle Control | - | 5.10 (± 0.32) | - | - |
| Isoniazid (INH) | 25 | 3.20 (± 0.41) | 1.90 | <0.001 |
| Rifampicin (RIF) | 10 | 3.55 (± 0.38) | 1.55 | <0.001 |
| This compound | 25 | 3.40 (± 0.45) | 1.70 | <0.001 |
| This compound | 50 | 2.95 (± 0.50) | 2.15 | <0.0001 |
Table 3: Survival Analysis Over 90 Days
| Treatment Group | Dose (mg/kg) | Median Survival (Days) | % Survival at Day 90 | p-value vs. Vehicle (Log-rank test) |
| Vehicle Control | - | 58 | 0% | - |
| Isoniazid (INH) | 25 | >90 | 100% | <0.0001 |
| Rifampicin (RIF) | 10 | >90 | 100% | <0.0001 |
| This compound | 50 | >90 | 100% | <0.0001 |
Experimental Protocols
Animal Model and Husbandry
-
Animal Strain: Female BALB/c or C57BL/6 mice, 6-8 weeks old, are commonly used for TB drug evaluation studies.[2]
-
Housing: Mice must be housed in a Biosafety Level 3 (BSL-3) animal facility. Cages should be maintained under specific pathogen-free conditions.
-
Acclimatization: Animals should be acclimatized for at least one week before infection.
Mycobacterium tuberculosis Culture Preparation
-
Bacterial Strain: A virulent laboratory-adapted strain such as M. tuberculosis H37Rv or Erdman is typically used.[3]
-
Culture Conditions: Mtb should be grown to mid-log phase in Middlebrook 7H9 broth supplemented with 10% oleic acid-albumin-dextrose-catalase (OADC), 0.5% glycerol, and 0.05% Tween 80.
-
Inoculum Preparation: Before infection, the bacterial culture is washed with phosphate-buffered saline (PBS) containing 0.05% Tween 80. The bacterial suspension should be passed through a 27-gauge needle multiple times to break up clumps and create a single-cell suspension.
Aerosol Infection of Mice
-
Infection Route: The most relevant route of infection that mimics natural human TB is via aerosol.[4] A nose-only or whole-body inhalation exposure system can be used.
-
Inoculum Dose: The system should be calibrated to deliver a low dose of approximately 50-100 CFU of Mtb into the lungs of each mouse.[4]
-
Verification of Infection: One day post-infection, a small cohort of mice (n=3-4) should be euthanized to determine the initial bacterial load in the lungs by plating lung homogenates on Middlebrook 7H11 agar. This confirms the successful delivery of the desired inoculum.
Establishment of Chronic Infection
-
Infected mice are housed for 4-6 weeks to allow the infection to establish and become chronic. During this period, the health of the animals, including body weight, should be monitored regularly.
Drug Formulation and Administration
-
Drug Formulation: "this compound" and control drugs (e.g., isoniazid, rifampicin) should be formulated in an appropriate vehicle such as water or 0.5% carboxymethylcellulose.
-
Treatment Initiation: Treatment typically begins 4-6 weeks post-infection.
-
Administration: Drugs are administered daily, 5 days a week, for a duration of 4-8 weeks via oral gavage or another appropriate route.[2]
Endpoint Analysis
-
Bacterial Load (CFU Enumeration): The primary endpoint is the reduction in bacterial burden in the lungs and spleens.[5]
-
At the end of the treatment period, cohorts of mice from each group are euthanized.
-
Lungs and spleens are aseptically removed and homogenized in sterile PBS with 0.05% Tween 80.
-
Serial dilutions of the homogenates are plated on Middlebrook 7H11 agar plates.
-
Plates are incubated at 37°C for 3-4 weeks, after which CFU are counted. Data is typically expressed as log10 CFU per organ.
-
-
Survival Studies: A separate cohort of mice can be used for survival analysis.[6] Mice are monitored daily, and the time to death is recorded.
-
Histopathology: Lung tissues can be collected, fixed in 10% neutral buffered formalin, and processed for histopathological analysis (e.g., hematoxylin and eosin staining) to assess the extent of inflammation and tissue damage.
Statistical Analysis
The log10 CFU data should be analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's multiple comparisons test) to compare treatment groups. Survival data should be analyzed using the log-rank (Mantel-Cox) test. A p-value of <0.05 is typically considered statistically significant.
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vivo efficacy testing.
Host Signaling Pathway Manipulation by M. tuberculosis
Mycobacterium tuberculosis has evolved sophisticated mechanisms to manipulate host cell signaling pathways to ensure its survival and replication within macrophages. Key among these are the NF-κB and MAPK signaling pathways, which are central to the host's innate immune response and the production of pro-inflammatory cytokines.[7][8] Mtb can secrete effector proteins, such as PtpA, that interfere with these pathways, dampening the host's protective immune response.[9]
Caption: Mtb manipulation of host NF-κB and MAPK pathways.
References
- 1. Murine Model of Tuberculosis. In vitro and in vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mycobacterium tuberculosis: Rewiring host cell signaling to promote infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Frontiers | Emerging advances in identifying signal transmission molecules involved in the interaction between Mycobacterium tuberculosis and the host [frontiersin.org]
Application Note & Protocols: Pharmacokinetic Profiling of Novel 2-Aminothiazole Derivatives in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5][6] The successful development of these derivatives into clinical candidates hinges on a thorough understanding of their pharmacokinetic (PK) profiles. Pharmacokinetics, encompassing the study of a drug's absorption, distribution, metabolism, and excretion (ADME), provides critical insights into the drug's behavior in a biological system.[7] Animal models are indispensable tools in preclinical drug development for evaluating these PK parameters, helping to predict a drug's efficacy and safety profile in humans.[7][8] This document provides a detailed overview and protocols for conducting pharmacokinetic studies of novel 2-aminothiazole derivatives in rodent models, a common choice for such preclinical evaluations.[8][9]
Data Presentation: Pharmacokinetic Parameters
Effective evaluation of novel compounds requires the comparison of their PK profiles. The following tables summarize key pharmacokinetic parameters for representative 2-aminothiazole derivatives, IND24 and IND81, after oral administration in mice, as well as typical experimental conditions.[10][11]
Table 1: Pharmacokinetic Parameters of IND24 and IND81 in Mice [10]
| Compound | Dose (mg/kg, PO) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (%) |
| IND24 | 40 | 1,500 | 0.5 | 3,500 | 40 |
| IND81 | 40 | 1,200 | 0.25 | 2,800 | 27 |
Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUC: Area under the plasma concentration-time curve. PO: Per os (oral administration).
Table 2: Typical Experimental Design for a Rodent PK Study
| Parameter | Specification | Rationale |
| Animal Model | Mouse (e.g., C57BL/6) or Rat (e.g., Sprague-Dawley) | Well-characterized physiology, ease of handling, and cost-effectiveness.[8] |
| Administration Route | Oral (PO) Gavage, Intravenous (IV) | PO route assesses oral bioavailability; IV route provides a baseline for 100% bioavailability.[12] |
| Dosage | Varies (e.g., 10-50 mg/kg) | Dose selection is often based on in vitro efficacy (EC50) and preliminary toxicity data.[10] |
| Sample Matrix | Plasma, Brain Homogenate | Plasma is the standard for systemic exposure; brain tissue is crucial for CNS-targeted drugs.[10] |
| Time Points | 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours | Captures the absorption, distribution, and elimination phases of the drug.[12] |
| Analytical Method | LC-MS/MS | High sensitivity and specificity for quantifying small molecules in complex biological matrices.[13][14] |
Experimental Workflow and Methodologies
A typical pharmacokinetic study follows a structured workflow from drug administration to data analysis.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijrpc.com [ijrpc.com]
- 8. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics and Metabolism of 2-Aminothiazoles with Antiprion Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. What sample types and time points are ideal for rodent PK? [synapse.patsnap.com]
- 13. LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 14. europeanreview.org [europeanreview.org]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Antimycobacterial agent-4
Audience: Researchers, scientists, and drug development professionals.
Introduction: The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in the discovery and development of new antimycobacterial agents. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined conditions.[1][2] This document provides detailed application notes and protocols for established methods to determine the MIC of "Antimycobacterial agent-4" against Mycobacterium tuberculosis and other mycobacteria. The described methods include broth microdilution, agar dilution, and the resazurin microtiter assay (REMA).
Method Selection and Considerations
Choosing the appropriate method for MIC determination depends on factors such as the specific mycobacterial species, the properties of "this compound," throughput requirements, and laboratory resources. Below is a comparative summary of the most common methods.
Table 1: Comparison of MIC Determination Methods for Antimycobacterial Agents
| Method | Principle | Throughput | Advantages | Disadvantages |
| Broth Microdilution | Serial dilution of the agent in liquid medium in a 96-well plate, followed by inoculation and incubation.[1][3] | High | Quantitative results (MIC value), amenable to automation, potential for high throughput.[4] | Can be challenging to read with mycobacteria due to clumping, potential for contamination.[5] |
| Agar Dilution | Incorporation of serial dilutions of the agent into solid agar medium, followed by inoculation of a standardized bacterial suspension.[1][6] | Medium | Considered a reference method, reliable for slow-growing mycobacteria.[6] | Labor-intensive, lower throughput, requires larger amounts of the test agent.[7] |
| Resazurin Microtiter Assay (REMA) | A colorimetric assay where viable bacteria reduce the blue resazurin dye to pink resorufin. The MIC is the lowest concentration that prevents this color change.[8][9] | High | Rapid results, inexpensive, simple to perform and read visually.[8][9] | Indirect measure of growth, potential for interference by colored compounds. |
| Automated Systems (e.g., MGIT 960) | Automated detection of mycobacterial growth in liquid medium containing the antimicrobial agent.[10][11] | High | Rapid and standardized, reduces hands-on time.[11][12] | Requires specialized equipment, limited to specific drugs with established critical concentrations.[12][13] |
Experimental Protocols
The following are detailed protocols for determining the MIC of "this compound". It is crucial to perform these assays in a certified biosafety level 3 (BSL-3) laboratory when working with Mycobacterium tuberculosis.
Broth Microdilution Method
This protocol is based on the guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][14]
Materials:
-
"this compound" stock solution of known concentration.
-
Mycobacterium tuberculosis strain (e.g., H37Rv ATCC 27294).
-
Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase).[14]
-
Sterile 96-well U-bottom microtiter plates.[3]
-
Sterile water.
-
Glass beads.
-
McFarland 0.5 turbidity standard.
-
Incubator at 37°C.
-
Inverted mirror for reading.
Protocol:
-
Inoculum Preparation:
-
Aseptically transfer a few colonies of M. tuberculosis from a solid medium into a tube containing sterile water and glass beads.
-
Vortex vigorously to create a homogeneous suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Prepare a 1:100 dilution of this suspension in Middlebrook 7H9 broth to achieve a final inoculum of approximately 10^5 CFU/mL.[3]
-
-
Plate Preparation:
-
Prepare serial twofold dilutions of "this compound" in Middlebrook 7H9 broth directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
To prevent evaporation, add sterile water to the perimeter wells of the plate.[8]
-
-
Inoculation:
-
Add 100 µL of the prepared inoculum to each well (except the sterility control).
-
-
Incubation:
-
Reading the MIC:
-
Using an inverted mirror, observe the wells for bacterial growth (a pellet at the bottom of the U-shaped well).
-
The MIC is the lowest concentration of "this compound" that shows no visible growth.[3]
-
Agar Dilution Method (Proportion Method)
This method is considered a gold standard for antimycobacterial susceptibility testing.[6]
Materials:
-
"this compound" stock solution.
-
Mycobacterium tuberculosis strain.
-
Middlebrook 7H10 or 7H11 agar supplemented with OADC.
-
Sterile petri dishes.
-
Sterile saline with 0.05% Tween 80.
-
Incubator at 37°C with 5% CO2.
Protocol:
-
Media Preparation:
-
Prepare Middlebrook 7H10/7H11 agar according to the manufacturer's instructions.
-
Cool the molten agar to 45-50°C.
-
Add the appropriate volume of "this compound" stock solution to achieve the desired final concentrations in the agar. Prepare a drug-free control plate.
-
Pour the agar into petri dishes and allow them to solidify.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension in sterile saline with Tween 80, adjusted to a 1.0 McFarland standard.
-
Prepare two dilutions of this suspension: 10⁻² and 10⁻⁴.
-
-
Inoculation:
-
Spot-inoculate 10 µL of both the 10⁻² and 10⁻⁴ dilutions onto the drug-containing plates and the drug-free control plate.
-
-
Incubation:
-
Allow the inocula to dry, then invert the plates and incubate at 37°C in a 5% CO2 atmosphere for 21 days.[6]
-
-
Reading the MIC:
-
Count the number of colonies on the drug-free control plate from the 10⁻⁴ dilution (this should be between 50 and 150 colonies).
-
Count the colonies on the drug-containing plates from the 10⁻² dilution.
-
The MIC is the lowest concentration of "this compound" that inhibits more than 99% of the bacterial population.[6] The 1% proportion is determined by comparing the number of colonies on the drug plate to the number on the control plate (from the 10⁻² dilution).
-
Resazurin Microtiter Assay (REMA)
This colorimetric assay is a rapid and inexpensive alternative for MIC determination.[8][9]
Materials:
-
"this compound" stock solution.
-
Mycobacterium tuberculosis strain.
-
Middlebrook 7H9 broth with supplements.
-
Sterile 96-well flat-bottom microtiter plates.
-
Resazurin sodium salt solution (0.01% w/v in sterile water).[9]
-
Incubator at 37°C.
Protocol:
-
Plate Preparation and Inoculation:
-
Follow steps 1-3 of the Broth Microdilution Method (Section 2.1).
-
-
Incubation:
-
Addition of Resazurin:
-
Reading the MIC:
Data Presentation
All quantitative data should be summarized in a clear and structured table for easy comparison.
Table 2: Example of MIC Data for "this compound"
| Mycobacterium Strain | Method | MIC (µg/mL) | Replicate 1 | Replicate 2 | Replicate 3 | Mean MIC |
| M. tuberculosis H37Rv | Broth Microdilution | 0.25 | 0.25 | 0.5 | 0.25 | 0.33 |
| M. tuberculosis H37Rv | Agar Dilution | 0.5 | 0.5 | 0.5 | 0.5 | 0.5 |
| M. tuberculosis H37Rv | REMA | 0.25 | 0.25 | 0.25 | 0.25 | 0.25 |
| M. smegmatis mc²155 | Broth Microdilution | 2 | 2 | 4 | 2 | 2.67 |
| M. avium 104 | Broth Microdilution | 8 | 8 | 8 | 16 | 10.67 |
Visualization of Experimental Workflows
The following diagrams illustrate the workflows for the described MIC determination methods.
Caption: Workflow for Broth Microdilution MIC Assay.
Caption: Workflow for Agar Dilution MIC Assay.
Caption: Workflow for Resazurin Microtiter Assay (REMA).
References
- 1. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Semantic Scholar [semanticscholar.org]
- 3. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimized broth microdilution plate methodology for drug susceptibility testing of Mycobacterium tuberculosis complex [who.int]
- 5. elsevier.es [elsevier.es]
- 6. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimycobacterial susceptibility testing methods for natural products research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. finddx.org [finddx.org]
- 11. Evaluation of BACTEC Mycobacteria Growth Indicator Tube (MGIT 960) Automated System for Drug Susceptibility Testing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sf.gov [sf.gov]
- 13. dshs.texas.gov [dshs.texas.gov]
- 14. repub.eur.nl [repub.eur.nl]
- 15. Resazurin microtitre plate assay and Sensititre® MycoTB for detection of Mycobacterium tuberculosis resistance in a high tuberculosis resistance setting | Jaglal | African Journal of Laboratory Medicine [ajlmonline.org]
Distinguishing Kill from Inhibition: Protocols for Assessing Bactericidal vs. Bacteriostatic Activity of New Compounds
Application Note & Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the development of new antimicrobial agents, a critical early assessment is determining whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth). This distinction is paramount as it influences the potential clinical applications, dosing regimens, and overall therapeutic strategy. Bactericidal agents are often preferred for treating severe infections, particularly in immunocompromised patients, where the host's immune system cannot be relied upon to clear the inhibited pathogens.[1][2] This document provides detailed protocols for the fundamental assays used to differentiate between bactericidal and bacteriostatic activity: the Minimum Inhibitory Concentration (MIC) assay, the Minimum Bactericidal Concentration (MBC) assay, and the Time-Kill Curve assay.
Core Concepts: Bactericidal vs. Bacteriostatic
An antimicrobial agent's effect on a bacterial population determines its classification.
-
Bacteriostatic: An agent that prevents the visible growth of bacteria. The removal of a bacteriostatic agent allows the bacteria to resume growth.[2][3]
-
Bactericidal: An agent that directly kills bacteria, typically defined as causing a ≥3-log10 (99.9%) reduction in the number of viable bacteria (colony-forming units, CFU/mL) from the initial inoculum.[4][5][6]
The primary method for distinguishing between these activities is to first determine the Minimum Inhibitory Concentration (MIC) and then the Minimum Bactericidal Concentration (MBC).[1][3]
Key Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7][8] The broth microdilution method is a widely used technique for determining the MIC.[9][10]
Protocol: Broth Microdilution for MIC Determination
-
Inoculum Preparation:
-
From a fresh overnight culture on an appropriate agar plate, select a single, well-isolated colony.
-
Inoculate the colony into a tube containing 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate at 35 ± 2°C with shaking until the culture reaches the logarithmic phase of growth, corresponding to a turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11]
-
Dilute the bacterial suspension in fresh CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[4][10]
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate. The final volume in each well should be 100 µL.[11]
-
-
Inoculation and Incubation:
-
Result Interpretation:
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[5][12] This assay is performed as a follow-up to the MIC assay.[11]
Protocol: Determining the MBC
-
Subculturing from MIC Plate:
-
Following the determination of the MIC, select the wells from the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations).[11]
-
Thoroughly mix the contents of each selected well.
-
-
Plating:
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
-
Result Interpretation:
Time-Kill Curve Assay
The time-kill curve assay provides a dynamic view of the antimicrobial agent's activity over time, offering more detailed information on the rate of killing.[4][6]
Protocol: Time-Kill Curve Analysis
-
Inoculum Preparation:
-
Prepare a standardized bacterial inoculum of approximately 5 x 10⁵ CFU/mL in CAMHB as described for the MIC assay.[4]
-
-
Assay Setup:
-
Prepare flasks or tubes containing CAMHB with the desired concentrations of the test compound (e.g., 0x MIC [growth control], 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).[4]
-
Inoculate each flask/tube with the prepared bacterial suspension.
-
-
Incubation and Sampling:
-
Incubate all flasks/tubes at 37°C with constant shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aseptically remove an aliquot (e.g., 100 µL) from each culture.[4]
-
-
Viable Cell Counting:
-
Perform ten-fold serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).
-
Plate 100 µL of the appropriate dilutions onto MHA plates.[4]
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
Data Presentation and Interpretation
Quantitative data from these assays should be summarized for clear comparison.
Table 1: MIC and MBC Data Summary
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Compound A | Staphylococcus aureus ATCC 29213 | 2 | 4 | 2 | Bactericidal |
| Compound B | Escherichia coli ATCC 25922 | 4 | 64 | 16 | Bacteriostatic |
| Control C | Pseudomonas aeruginosa ATCC 27853 | 8 | 16 | 2 | Bactericidal |
Interpretation of MBC/MIC Ratio:
A compound is generally considered:
Visualizing Experimental Workflows
Workflow for MIC and MBC Determination
Caption: Workflow for determining MIC and MBC.
Time-Kill Curve Experimental Workflow```dot
Caption: Decision pathway for compound classification.
Conclusion
The systematic application of MIC, MBC, and time-kill curve assays provides a robust framework for characterizing the activity of novel antimicrobial compounds. By following these detailed protocols, researchers can generate reliable and reproducible data to classify compounds as either bactericidal or bacteriostatic, a fundamental step in the drug development pipeline. This information is crucial for guiding further preclinical and clinical development, ultimately contributing to the discovery of effective new treatments for bacterial infections.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. emerypharma.com [emerypharma.com]
- 7. emerypharma.com [emerypharma.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. protocols.io [protocols.io]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. benchchem.com [benchchem.com]
- 12. microchemlab.com [microchemlab.com]
- 13. 2.2.3. Minimum Bactericidal Concentration (MBC) and Minimum Inhibitory Concentration (MIC) Evaluation [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for determining MBC and Time kill curves of antimycobacterial compounds using auto-bioluminescent Mtb [protocols.io]
Application Notes and Protocols: Synthesis and Purification of Antimycobacterial Agent-4 and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and purification of "Antimycobacterial agent-4," a 2-amino-4-(2-pyridyl) thiazole derivative with demonstrated activity against Mycobacterium tuberculosis, and its structural analogs. The methodologies are based on established synthetic routes reported in peer-reviewed scientific literature.
Overview
This compound (also referred to as compound 12 in literature by Mjambili et al.) is a promising scaffold in the development of new anti-tuberculosis therapies.[1][2] Its synthesis involves a multi-step process, beginning with the formation of a key intermediate, 2-amino-4-(2-pyridyl)thiazole, followed by an amide coupling reaction. The general synthetic approach is amenable to the creation of a library of analogs for structure-activity relationship (SAR) studies.
Chemical Structure of this compound:
-
Systematic Name: N-(4-(pyridin-2-yl)thiazol-2-yl)-4-nitrobenzamide
-
Molecular Formula: C₁₅H₁₀N₄O₃S[2]
-
Molecular Weight: 326.33 g/mol [2]
-
CAS Number: 476319-66-1[2]
Quantitative Data Summary
The following table summarizes the in vitro biological activity of this compound and selected analogs against the H37Rv strain of Mycobacterium tuberculosis and a mammalian cell line for cytotoxicity assessment.
| Compound ID | Structure | R Group | MIC₉₉ against M. tuberculosis H37Rv (µM)[1][2] | IC₅₀ against CHO cells (µM)[1][2] |
| This compound | N-(4-(pyridin-2-yl)thiazol-2-yl)-4-nitrobenzamide | 4-nitrophenyl | 5 | 2.2 |
| Analog 1 | N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide | phenyl | >100 | >100 |
| Analog 2 | 4-chloro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide | 4-chlorophenyl | 11 | 15 |
| Analog 3 | 4-methoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide | 4-methoxyphenyl | >100 | >100 |
Experimental Protocols
Synthesis of 2-amino-4-(pyridin-2-yl)thiazole (Intermediate 1)
This protocol is based on the Hantzsch thiazole synthesis.[3][4]
Materials:
-
2-acetylpyridine
-
Bromine
-
Thiourea
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane
-
Magnesium sulfate (anhydrous)
Procedure:
-
Bromination of 2-acetylpyridine: Dissolve 2-acetylpyridine (1.0 eq) in a suitable solvent such as acetic acid or chloroform. Cool the solution in an ice bath. Add bromine (1.0 eq) dropwise with stirring. Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Neutralization: Carefully pour the reaction mixture into a saturated solution of sodium bicarbonate to neutralize the excess acid.
-
Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentration: Remove the solvent under reduced pressure to obtain the crude 2-bromo-1-(pyridin-2-yl)ethan-1-one. Caution: This is a lachrymatory compound and should be handled in a fume hood with appropriate personal protective equipment.
-
Thiazole Formation: Dissolve the crude 2-bromo-1-(pyridin-2-yl)ethan-1-one in ethanol. Add thiourea (1.1 eq) and reflux the mixture for 2-4 hours.[3] Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature. A precipitate of the hydrobromide salt of the product may form. Filter the solid and wash with cold ethanol. To obtain the free base, dissolve the solid in water and basify with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.
-
Purification: Filter the solid, wash with water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Synthesis of this compound (N-(4-(pyridin-2-yl)thiazol-2-yl)-4-nitrobenzamide)
This protocol describes the amide coupling of the key thiazole intermediate with 4-nitrobenzoyl chloride.
Materials:
-
2-amino-4-(pyridin-2-yl)thiazole (Intermediate 1)
-
4-nitrobenzoyl chloride
-
Pyridine or Triethylamine (as a base)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve 2-amino-4-(pyridin-2-yl)thiazole (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add pyridine or triethylamine (1.2 eq) to the solution and stir.
-
Acylation: In a separate flask, dissolve 4-nitrobenzoyl chloride (1.1 eq) in anhydrous dichloromethane. Add this solution dropwise to the stirred solution of the amine at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Quenching and Extraction: Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2x), followed by brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Synthesis of Analogs
The synthesis of analogs can be achieved by following the protocol for this compound (Section 3.2) and substituting 4-nitrobenzoyl chloride with other desired acyl chlorides (e.g., benzoyl chloride, 4-chlorobenzoyl chloride, 4-methoxybenzoyl chloride). The reaction conditions and purification methods may require optimization for each analog.
Visualizations
Synthetic Workflow
The following diagram illustrates the general two-step synthesis for this compound and its analogs.
Caption: General workflow for the synthesis of this compound and its analogs.
Purification Logic
The following diagram outlines the decision-making process for the purification of the synthesized compounds.
Caption: Decision tree for the purification of synthesized antimycobacterial agents.
References
- 1. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application of Liquid Chromatography-Mass Spectrometry (LC-MS) in the Analysis of Antimycobacterial Agent-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimycobacterial agent-4, chemically identified as 4-Nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (CAS: 476319-66-1), is a compound that has demonstrated notable in vitro activity against Mycobacterium tuberculosis. As with any novel therapeutic candidate, robust and sensitive analytical methods are paramount for its characterization, quantification in various biological matrices, and to support preclinical and clinical development. This document provides a detailed application note and protocol for the quantitative analysis of this compound using liquid chromatography-mass spectrometry (LC-MS), a technique offering high sensitivity and selectivity.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 4-Nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide |
| CAS Number | 476319-66-1 |
| Molecular Formula | C₁₅H₁₀N₄O₃S |
| Molecular Weight | 326.33 g/mol |
| Antimycobacterial Activity | MIC₉₉ = 5 µM against M. tuberculosis H37Rv |
Experimental Protocols
This section outlines a comprehensive protocol for the LC-MS/MS analysis of this compound in a biological matrix such as rat plasma. The methodology is adapted from established protocols for structurally similar 2-aminothiazole derivatives.[1][2]
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting small molecules like this compound from plasma samples.
Materials:
-
Rat plasma containing this compound
-
Internal Standard (IS) solution (e.g., a structurally similar and stable isotope-labeled compound)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of rat plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 300 µL of cold precipitation solution (95:5 v/v Methanol:Acetonitrile with 0.1% v/v formic acid).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Parameters:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., Waters Xterra RP® C₁₈, 150 mm × 4.6 mm, 5 µm)[1][2] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | See table below |
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 8.0 | 5 | 95 |
| 8.1 | 95 | 5 |
| 10.0 | 95 | 5 |
Mass Spectrometry (MS) Conditions
Instrumentation:
-
Triple quadrupole mass spectrometer.
Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions:
The following MRM transitions are proposed based on the structure of this compound and typical fragmentation patterns of nitrobenzamide and aminothiazole compounds.[3][4] These should be optimized by direct infusion of a standard solution.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 327.05 [M+H]⁺ | To be determined empirically | To be determined |
| Internal Standard (IS) | Dependent on IS | To be determined empirically | To be determined |
Note: The precursor ion for this compound is calculated as [C₁₅H₁₀N₄O₃S + H]⁺. The product ions would likely result from the fragmentation of the amide bond and cleavage of the nitro group.
Data Presentation
The following tables summarize the expected quantitative data from the LC-MS/MS analysis of this compound.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| This compound | ~ 4-6 | 327.05 | Optimized value | 100 |
| Internal Standard (IS) | ~ 4-6 | Optimized value | Optimized value | 100 |
Table 2: Method Validation Parameters (Hypothetical Values)
| Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10 | 1 ng/mL |
| Precision (%CV) | ≤ 15% | < 10% |
| Accuracy (%Bias) | Within ±15% | ± 8% |
| Recovery (%) | Consistent and reproducible | > 85% |
| Matrix Effect | Within acceptable limits | Minimal |
Visualizations
Experimental Workflow
The overall workflow for the LC-MS analysis of this compound is depicted in the following diagram.
Caption: LC-MS/MS workflow for this compound.
Logical Relationship of Analytical Steps
The logical progression of the analytical method development and validation is illustrated below.
Caption: Analytical method development and validation steps.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantitative analysis of this compound in biological matrices. This protocol serves as a foundational methodology that can be further optimized and validated for specific research and development needs, ultimately supporting the progression of this promising antimycobacterial compound through the drug development pipeline.
References
- 1. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Nitrobenzamide | C7H6N2O3 | CID 11876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Elucidating the Mechanism of Action of Antimycobacterial agent-4 using Reporter Gene Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the precise mechanism of action (MoA) of novel antimicrobial agents is fundamental for their development as effective therapeutics. Reporter gene assays offer a powerful and sensitive platform for high-throughput screening and detailed mechanistic studies of antimycobacterial compounds. These assays utilize recombinant mycobacterial strains engineered to express a reporter gene, such as luciferase or Green Fluorescent Protein (GFP), under the control of a specific promoter. The expression of the reporter gene, and thus the quantifiable signal, is directly linked to the activity of the promoter, providing a dynamic readout of the bacterial response to a compound.
This document provides detailed application notes and protocols for the use of reporter gene assays to investigate the MoA of "Antimycobacterial agent-4," a 2-amino-4-(2-pyridyl) thiazole derivative with demonstrated activity against Mycobacterium tuberculosis H37Rv[1]. We will hypothesize a potential MoA for this compound—the induction of cell envelope stress—and outline the use of specific reporter strains to validate this hypothesis.
Postulated Mechanism of Action of this compound
Based on the chemical scaffold of many antimycobacterial agents that interfere with cell wall biosynthesis, we hypothesize that This compound disrupts the integrity of the mycobacterial cell envelope . This disruption is expected to trigger specific stress response pathways, which can be monitored using targeted reporter gene assays. One such key pathway is the two-component system MprA-MprB , which is known to respond to cell surface stress.
dot
References
Troubleshooting & Optimization
Overcoming solubility issues of "Antimycobacterial agent-4" in biological assays
Welcome to the technical support center for Antimycobacterial agent-4 (AMA-4). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of AMA-4 in biological assays, with a primary focus on its solubility.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with AMA-4 in a question-and-answer format.
Q1: I'm observing precipitation when I dilute my AMA-4 DMSO stock solution into my aqueous assay buffer. What can I do to prevent this?
A1: This is a common issue due to the hydrophobic nature of AMA-4. Here are several strategies to mitigate precipitation:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as tolerable for your specific assay, but generally not exceeding 1%.[1] Some cell-based assays can be sensitive to DMSO, so it's crucial to determine the maximum allowable concentration beforehand.
-
Use a Co-solvent: Consider using a co-solvent along with DMSO. A mixture of DMSO and water (e.g., 1:1) can sometimes increase the solubility of certain compounds.[1]
-
Two-Step Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute the DMSO stock into a small volume of assay buffer, then add this intermediate dilution to the final assay volume. This can help to avoid rapid changes in solvent polarity that promote precipitation.
-
Incorporate Solubilizing Agents: For certain assays, you can add solubilizing agents to the buffer. These can include cyclodextrins, surfactants like Tween 80, or lipid-based formulations.[2][3] The choice of agent will depend on its compatibility with your assay.
Q2: My minimum inhibitory concentration (MIC) results for AMA-4 are inconsistent across experiments. Could this be related to solubility?
A2: Yes, inconsistent MIC values are often a sign of solubility problems. If AMA-4 precipitates in the culture medium, the actual concentration of the dissolved, active compound will be lower and more variable than the nominal concentration. To address this:
-
Visually Inspect for Precipitation: Before and after incubation, carefully inspect your assay plates (e.g., 96-well plates) for any signs of compound precipitation. You can do this by eye or with a microscope.
-
Use a Solubility-Enhancing Medium: Consider modifying your mycobacterial growth medium. The addition of a small amount of a non-ionic surfactant like Tween 80 (e.g., 0.05%) can help maintain the solubility of hydrophobic compounds without significantly affecting mycobacterial growth.
-
Confirm Compound Concentration: If possible, you can measure the concentration of AMA-4 in the supernatant of your assay wells after a centrifugation step to determine the amount of soluble compound.
Q3: I'm concerned that the use of solvents and solubilizing agents might affect the mycobacteria or my assay readout. How can I control for this?
A3: This is a critical consideration. Always include the following controls in your experiments:
-
Vehicle Control: This control should contain the highest concentration of the solvent (e.g., DMSO) and any solubilizing agents used in your experiment, but without AMA-4. This will allow you to assess any effects of the vehicle on mycobacterial growth or the assay signal.
-
Positive Control: A known antimycobacterial drug with good solubility (e.g., rifampicin) should be included to ensure the assay is performing as expected.
-
Negative Control: This should be a well with only mycobacteria and the culture medium, to represent uninhibited growth.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of AMA-4?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of AMA-4.[4] It is a powerful polar aprotic solvent that can dissolve a wide range of polar and nonpolar compounds.[4] However, be aware that DMSO is hygroscopic (absorbs water from the air), and water uptake can decrease the solubility of compounds over time, especially with repeated freeze-thaw cycles.[5]
Q2: How should I store my AMA-4 stock solutions?
A2: AMA-4 stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[5] Use vials with tight-fitting caps to reduce moisture absorption. Before use, thaw the aliquot completely and vortex thoroughly to ensure any settled compound is redissolved.
Q3: Can I use sonication to help dissolve AMA-4?
A3: Yes, sonication can be a useful technique to aid in the dissolution of AMA-4 in DMSO when preparing your stock solution. It can also help to break up any small aggregates that may have formed. However, be cautious with sonication as excessive energy can potentially degrade the compound. Use a short sonication pulse and keep the sample cool.
Q4: Are there alternative formulation strategies to improve the bioavailability of AMA-4 for in vivo studies?
A4: For in vivo applications where solubility is a major hurdle, several advanced formulation strategies can be explored. These include:
-
Lipid-Based Formulations: Encapsulating AMA-4 in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve its solubility and absorption.[6]
-
Nanoparticle Formulations: Reducing the particle size of AMA-4 to the nanoscale can significantly increase its surface area and dissolution rate.[3][7]
-
Amorphous Solid Dispersions: Creating a solid dispersion of AMA-4 in a polymer matrix can enhance its solubility and dissolution.[2][8]
Data Presentation
Table 1: Solubility of AMA-4 in Common Solvents
| Solvent | Solubility (mg/mL) | Notes |
| DMSO | ~10 | Recommended for stock solutions. |
| DMF | >20 | Can be used as an alternative to DMSO. |
| Ethanol | <1 | Not recommended for primary stock. |
| PBS (pH 7.4) | <0.001 | Practically insoluble in aqueous buffers. |
| Middlebrook 7H9 | <0.001 | Insoluble in standard mycobacterial broth. |
Table 2: Recommended Starting Conditions for Improving AMA-4 Solubility in Assays
| Approach | Reagent | Recommended Starting Concentration | Maximum Tolerable Concentration (Typical) |
| Co-solvent | DMSO | Assay-dependent | < 1% v/v |
| Surfactant | Tween 80 | 0.05% v/v | 0.2% v/v |
| Cyclodextrin | HP-β-CD | 1-5 mM | 10 mM |
Experimental Protocols
Protocol 1: Preparation of AMA-4 Stock Solution
Objective: To prepare a 10 mg/mL stock solution of AMA-4 in DMSO.
Materials:
-
This compound (AMA-4) powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the desired amount of AMA-4 powder (e.g., 10 mg) using a calibrated analytical balance and place it into a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration of 10 mg/mL (e.g., 1 mL for 10 mg of AMA-4).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay for AMA-4
Objective: To determine the MIC of AMA-4 against Mycobacterium tuberculosis using a broth microdilution method.
Materials:
-
AMA-4 stock solution (10 mg/mL in DMSO)
-
Mycobacterium tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with 10% OADC and 0.05% Tween 80
-
Sterile 96-well microplates
-
Positive control drug (e.g., Rifampicin)
-
Vehicle control (DMSO)
Procedure:
-
Prepare a serial two-fold dilution of the AMA-4 stock solution in the supplemented Middlebrook 7H9 broth in a 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.125 µg/mL.
-
Ensure the final DMSO concentration in each well does not exceed 1%.
-
Prepare a standardized inoculum of M. tuberculosis H37Rv to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add the bacterial inoculum to each well containing the diluted AMA-4.
-
Include the following controls on each plate:
-
Positive Control: A serial dilution of rifampicin.
-
Vehicle Control: Wells containing the highest concentration of DMSO used in the assay.
-
Growth Control: Wells containing only the bacterial inoculum and broth.
-
Sterility Control: Wells containing only the broth.
-
-
Seal the plates and incubate at 37°C for 7-14 days.
-
Determine the MIC, which is the lowest concentration of AMA-4 that completely inhibits visible growth of the mycobacteria.
Visualizations
Caption: Workflow for preparing and using AMA-4, including a troubleshooting loop for solubility issues.
Caption: Hypothesized mechanism of action for AMA-4, targeting mycobacterial cell wall synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies to address low drug solubility in discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. ziath.com [ziath.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Navigating Antimycobacterial Compound Cytotoxicity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address cytotoxicity issues encountered during the development of novel antimycobacterial compounds.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to take when a promising antimycobacterial hit compound shows high cytotoxicity?
A1: When a compound demonstrates potent antimycobacterial activity but also high cytotoxicity, a multi-pronged approach is necessary. The primary goal is to determine if the therapeutic window can be widened by either decreasing toxicity or increasing antimycobacterial efficacy.
-
Confirm the Cytotoxicity: Re-run the cytotoxicity assays to ensure the results are reproducible. Use multiple, mechanistically different assays (e.g., metabolic-based like MTT and membrane integrity-based like LDH) to rule out assay-specific artifacts.[1][2]
-
Determine the Selectivity Index (SI): The SI is a critical metric for evaluating the potential of a compound. It is calculated as the ratio of the cytotoxic concentration (IC50 or CC50) to the antimycobacterial concentration (Minimum Inhibitory Concentration - MIC). A higher SI value is desirable.
-
Initiate Preliminary Structure-Activity Relationship (SAR) Studies: Synthesize and test a small set of analogs to understand which parts of the molecule are responsible for antimycobacterial activity versus cytotoxicity. Sometimes, the features driving each effect can be separated.[3]
-
Investigate the Mechanism of Cytotoxicity: Understanding how the compound kills mammalian cells can guide medicinal chemistry efforts. Common mechanisms include disruption of mitochondrial function, induction of apoptosis, or necrosis due to membrane damage.[4]
Q2: What are the major medicinal chemistry strategies to reduce the cytotoxicity of a lead compound?
A2: Medicinal chemistry offers several rational design strategies to mitigate cytotoxicity while preserving antimycobacterial activity.
-
Improve Target Selectivity: If the compound's target in Mycobacterium tuberculosis has a human homolog, subtle differences between the bacterial and human targets can be exploited. Modifications can be made to the compound to increase its affinity for the mycobacterial target and decrease its affinity for the human counterpart.[5][6]
-
Modify Physicochemical Properties:
-
Lipophilicity: High lipophilicity can sometimes lead to non-specific membrane disruption and cytotoxicity. Systematically reducing lipophilicity by introducing polar groups can decrease toxicity.[7]
-
Molecular Weight and Shape: Fine-tuning the size and shape of the molecule can improve its fit in the mycobacterial target's binding pocket while preventing it from interacting with off-targets in human cells.[5]
-
-
Prodrug Approach: A prodrug strategy involves modifying the compound to be inactive and less toxic until it is metabolized into its active form specifically by mycobacterial enzymes.
-
Formulation Strategies: Advanced formulations, such as encapsulating the compound in nanoparticles, can improve its delivery to mycobacteria-infected cells and reduce systemic exposure, thereby lowering overall toxicity.[8]
Q3: How can I differentiate between a cytotoxic and a cytostatic effect in my assays?
A3: It is crucial to distinguish whether your compound is killing the cells (cytotoxicity) or merely inhibiting their growth (cytostasis).[9]
-
Metabolic Assays (e.g., MTT, MTS): These assays measure metabolic activity, which decreases in both scenarios. Therefore, they cannot distinguish between cytotoxicity and cytostasis on their own.[9]
-
Membrane Integrity Assays (e.g., LDH Release): The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, which is a direct marker of cell death and membrane disruption.[2][10] A high LDH signal indicates a cytotoxic effect.
-
Combined Approach: A powerful method is to use a metabolic assay and a membrane integrity assay in parallel. If a compound reduces the signal in an MTT assay but does not increase LDH release, it is likely cytostatic. If both assays show a dose-dependent effect, the compound is cytotoxic.
Troubleshooting Guides
Problem 1: High variability in cytotoxicity assay results.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Inconsistency | Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette and verify cell counts for each experiment. |
| Compound Solubility Issues | Visually inspect wells for compound precipitation. Determine the compound's solubility limit in the culture medium. Use a lower concentration of DMSO (typically <0.5%) as the vehicle. |
| Edge Effects in 96-well Plates | Avoid using the outer wells of the plate for experimental data. Fill these perimeter wells with sterile water or PBS to minimize evaporation from the inner wells.[11] |
| Contamination | Regularly test cell cultures for mycoplasma contamination. Visually inspect cultures for signs of bacterial or fungal contamination before each experiment. |
Problem 2: My compound has a poor Selectivity Index (SI < 10).
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | The compound may be hitting unintended targets in mammalian cells. Consider computational approaches like target prediction or performing a screen against a panel of human kinases or receptors to identify off-targets. |
| Non-specific Toxicity | The compound might be acting through a non-specific mechanism like membrane disruption. This can be common for highly lipophilic or detergent-like molecules.[12][13] Test this hypothesis using a red blood cell hemolysis assay. |
| Lack of Selective Uptake | The compound may accumulate in mammalian cells as well as mycobacteria. Strategies to improve selective uptake, such as targeting mycobacterial transporters, could be explored.[14] |
| Structural Moiety Associated with Toxicity | Certain chemical groups (structural alerts) are known to be associated with toxicity. Analyze the compound's structure for such moieties and synthesize analogs where they are removed or replaced. |
Quantitative Data Summary
The following table provides a template for summarizing key data points when evaluating a series of compounds. A higher Selectivity Index (SI) indicates a more promising compound.
Table 1: Antimycobacterial Activity and Cytotoxicity Profile of Compound Series X
| Compound ID | MIC vs. M. tb H37Rv (µM) | IC50 vs. Vero Cells (µM) | IC50 vs. HepG2 Cells (µM) | Selectivity Index (SI) (IC50 Vero / MIC) |
| X-001 | 1.25 | 5.5 | 8.0 | 4.4 |
| X-002 | 2.5 | >100 | >100 | >40 |
| X-003 | 0.8 | 15.0 | 22.5 | 18.75 |
| Isoniazid | 0.2 | >200 | >200 | >1000 |
| Rifampicin | 0.1 | 50.0 | 75.0 | 500 |
Data is hypothetical for illustrative purposes.
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This assay measures cell metabolic activity as an indicator of cell viability.[15]
-
Cell Seeding: Seed mammalian cells (e.g., Vero, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Addition: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.[15]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Protocol 2: Microplate Alamar Blue Assay (MABA) for MIC Determination
This colorimetric assay measures the metabolic activity of M. tuberculosis.[11][16][17][18]
-
Plate Setup: In a 96-well plate, add 200 µL of sterile water to all outer perimeter wells to prevent evaporation.[18]
-
Compound Dilution: Add 100 µL of Middlebrook 7H9 broth to wells designated for the assay. Add 100 µL of the test compound stock solution to the first well of a row and perform serial dilutions across the plate.
-
Inoculum Preparation: Prepare an M. tuberculosis H37Rv suspension equivalent to a McFarland standard of 1.0 and dilute it 1:20 in 7H9 broth.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the test compound. Include a drug-free control well.
-
Incubation: Seal the plate and incubate at 37°C for 7 days.
-
Assay Development: Add 32 µL of Alamar Blue reagent to each well. Incubate for another 24 hours.
-
Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest compound concentration that prevents this color change.[16][19]
Visualizations
Workflow for Cytotoxicity Screening and Triage
This diagram outlines the decision-making process when a new compound is screened for both antimycobacterial activity and cytotoxicity.
Caption: A workflow diagram for screening and prioritizing antimycobacterial compounds.
Relationship Between Chemical Modification and Selectivity
This diagram illustrates how medicinal chemistry strategies can be applied to improve the selectivity index of a lead compound.
Caption: Strategies to enhance the selectivity of antimycobacterial compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines: Insights into Selectivity, Mechanism of Action, and In Vivo Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicity of Antibacterial Agents: Mechanism of Action on Mammalian Cells | Annual Reviews [annualreviews.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dibasic Derivatives of Phenylcarbamic Acid against Mycobacterial Strains: Old Drugs and New Tricks? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atcbiotech.com [atcbiotech.com]
- 11. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 13. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]
- 14. Antimycobacterial Activity, Synergism, and Mechanism of Action Evaluation of Novel Polycyclic Amines against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay | Scilit [scilit.com]
- 17. [PDF] Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. internationalscholarsjournals.com [internationalscholarsjournals.com]
Technical Support Center: Optimizing Synthesis of 2-amino-4-(2-pyridyl)thiazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 2-amino-4-(2-pyridyl)thiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-amino-4-(2-pyridyl)thiazole derivatives?
The most prevalent and classic method is the Hantzsch thiazole synthesis.[1] This reaction involves the condensation of an α-haloketone with a thioamide.[2] For the synthesis of the 2-amino-4-(2-pyridyl)thiazole core, this typically involves the reaction of 2-bromoacetylpyridine (the α-haloketone) with thiourea (the thioamide).[3]
Q2: What are the key starting materials for this synthesis?
The primary starting materials are 2-acetylpyridine and thiourea. 2-acetylpyridine is first converted to its α-bromo derivative, 2-bromoacetylpyridine, which is then reacted with thiourea to form the thiazole ring.[3]
Q3: What are the typical yields for the synthesis of 2-amino-4-(2-pyridyl)thiazole?
Yields can vary significantly based on the reaction conditions. A reported yield for a specific protocol is 56%.[4] However, with optimization of parameters such as catalyst, solvent, and temperature, yields can potentially be improved.
Q4: How can I purify the final 2-amino-4-(2-pyridyl)thiazole product?
Purification can often be achieved through recrystallization.[2] Ethanol is a commonly used solvent for this purpose.[5] For specific derivatives, a two-solvent system might be effective.[5] Column chromatography is another common purification technique.[2] The crude product can also be precipitated from the reaction mixture by neutralizing with a weak base, collected by filtration, and washed.[5]
Troubleshooting Guide
Low Synthesis Yield
Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A: Low yields in the Hantzsch synthesis of 2-amino-4-(2-pyridyl)thiazole derivatives can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical. Ensure the reaction is heated sufficiently to overcome the activation energy. Monitoring the reaction with Thin Layer Chromatography (TLC) can help determine the optimal reaction time to maximize product formation without significant decomposition.[5]
-
Reagent Quality: The purity of your 2-bromoacetylpyridine and thiourea is crucial. Impurities can lead to side reactions, consuming starting materials and lowering the yield of the desired product.[5]
-
Improper Stoichiometry: While the reaction is a 1:1 condensation, using a slight excess of thiourea can help ensure the complete consumption of the more complex and often more expensive 2-bromoacetylpyridine intermediate.[5]
-
Side Reactions: The formation of byproducts is a common issue. Under acidic conditions, for instance, there is a possibility of forming 3-substituted 2-imino-2,3-dihydrothiazole isomers.[6][7] Careful control of pH and other reaction conditions can help minimize these side reactions.
Product Purification Issues
Q: I am having difficulty isolating and purifying my 2-amino-4-(2-pyridyl)thiazole derivative. What can I do?
A: Purification challenges are common. Here are some strategies:
-
Precipitation: The thiazole product is often formed as a hydrohalide salt, which is soluble in the reaction mixture. Neutralizing the reaction mixture with a weak base, such as a 5% aqueous sodium carbonate solution, can precipitate the free base, which can then be isolated by filtration.[5]
-
Recrystallization: This is a powerful purification technique. The key is to find a suitable solvent or solvent system. A good solvent will dissolve the product well at elevated temperatures but poorly at room temperature, while impurities remain soluble at all temperatures. Ethanol is a common choice for 2-aminothiazole derivatives.[5]
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from impurities.[2]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on the effect of various reaction parameters on the yield of Hantzsch thiazole synthesis. While not all data is specific to 2-amino-4-(2-pyridyl)thiazole, it provides valuable insights for optimization.
Table 1: Effect of Catalyst Loading and Solvent on Yield
| Entry | Catalyst Loading (wt%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 0 | EtOH | 80 | 5 | 25 |
| 2 | 5 | EtOH | 80 | 3.5 | 82 |
| 3 | 10 | EtOH | 80 | 2.5 | 94 |
| 4 | 15 | EtOH | 80 | 2.5 | 94 |
| 5 | 10 | CH₃CN | 80 | 4 | 75 |
| 6 | 10 | H₂O | 80 | 5 | 60 |
| 7 | 10 | Toluene | 80 | 6 | 45 |
| 8 | 10 | No Solvent | 80 | 3 | 55 |
Data adapted from a study on one-pot synthesis of 2-aminothiazole derivatives using a heterogeneous catalyst. While the specific substrates differ, the trends in solvent and catalyst loading are informative.[8]
Table 2: Effect of Temperature on Yield
| Entry | Catalyst Loading (wt%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 10 | EtOH | 25 (Room Temp) | 8 | 35 |
| 2 | 10 | EtOH | 40 | 6 | 50 |
| 3 | 10 | EtOH | 60 | 4 | 78 |
| 4 | 10 | EtOH | 80 | 2.5 | 94 |
Data adapted from the same study as Table 1, demonstrating the significant impact of temperature on reaction rate and yield.[8]
Experimental Protocols
Synthesis of 2-amino-4-(2-pyridyl)thiazole
This protocol is adapted from a published procedure.[4]
Step 1: Synthesis of 2-bromo-1-(pyridin-2-yl)ethan-1-one hydrobromide
This intermediate is often prepared in situ or can be synthesized separately. A general procedure for α-bromination of a ketone can be followed.
Step 2: Synthesis of 2-amino-4-(pyridin-2-yl)thiazole
-
To a solution of 2-bromo-1-(pyridin-2-yl)ethanone (1 g, 5 mmol) in ethanol, add thiourea (340 mg, 5.1 mmol).
-
Stir the mixture at 70°C.
-
Monitor the reaction progress by LC/MS or TLC. The reaction is typically complete within 2 hours.
-
After completion, cool the reaction mixture to room temperature, which should induce the formation of a precipitate.
-
Collect the precipitate by vacuum filtration and wash it with acetone.
-
To isolate the free base, dissolve the solid in 2 M NaOH (25 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo to obtain the product.
-
The expected yield is approximately 497 mg (56%) of an off-white solid.[4]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity | Semantic Scholar [semanticscholar.org]
- 8. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
Improving the in vivo bioavailability of "Antimycobacterial agent-4"
Technical Support Center: Antimycobacterial Agent-4
This technical support guide is designed for researchers, scientists, and drug development professionals working to improve the in vivo bioavailability of this compound. It provides answers to frequently asked questions and detailed troubleshooting guides for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the in vivo bioavailability of this compound?
A1: A significant discrepancy between in vitro potency and in vivo efficacy is often attributed to poor oral bioavailability.[1] For a compound like this compound, the most common causes include poor aqueous solubility, a low dissolution rate in gastrointestinal fluids, and extensive first-pass metabolism in the liver.[2] Low membrane permeability can also be a contributing factor.[2][3] Many antimycobacterial agents possess physicochemical properties, such as high molecular weight or lipophilicity, that fall outside the optimal range for good oral absorption.[4][5]
Q2: What are the recommended initial steps to diagnose the cause of poor bioavailability for this compound?
A2: A systematic approach is recommended.[2]
-
Physicochemical Characterization: Begin by thoroughly characterizing the compound's properties, including its solubility in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid) and its permeability using an in vitro model like the Caco-2 cell assay.[2] These parameters are critical predictors of oral absorption.[4]
-
In Vitro Metabolism Studies: Use liver microsomes (from relevant species, including human) to assess the metabolic stability of the agent. This will provide initial insights into its susceptibility to first-pass metabolism.[2]
-
Pre-formulation Screening: Evaluate the impact of various pharmaceutically acceptable excipients, such as co-solvents and surfactants, on the agent's solubility.[1]
Q3: What are the principal formulation strategies to enhance the bioavailability of a poorly soluble drug like this compound?
A3: Several formulation strategies can be employed to overcome poor solubility and enhance bioavailability.[2][6] These can be broadly categorized as:
-
Physical Modifications: Reducing the particle size through micronization or nanosizing increases the surface area, which can significantly improve the dissolution rate.[1][3]
-
Amorphous Formulations: Creating amorphous solid dispersions with polymers (e.g., PVP, HPMC) can enhance solubility by preventing the drug from arranging into a stable, less soluble crystalline form.[2][7]
-
Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS), microemulsions, and solid lipid nanoparticles (SLNs) can improve solubility and may facilitate lymphatic uptake, which helps bypass first-pass metabolism.[2][8][9]
-
Complexation: Using cyclodextrins to form inclusion complexes can effectively increase the aqueous solubility of the drug.[2][7]
Q4: Which in vivo models are most suitable for evaluating the bioavailability of new antimycobacterial agents?
A4: Mouse models are most commonly used for the preclinical efficacy testing of drugs against Mycobacterium tuberculosis.[10] Models can vary based on the route of infection (e.g., intravenous, aerosol), inoculum size, and mouse strain (e.g., BALB/c, C57BL/6).[10] An acute model, where therapy begins immediately after infection, is well-suited for a rapid initial assessment of a compound's bioavailability and absorption after oral administration.[10] For more advanced studies, models that allow for the establishment of granulomas are more representative of human tuberculosis.[10] Newer fluorescence-based imaging assays using reporter strains of M. tuberculosis can accelerate in vivo testing compared to traditional CFU enumeration.[11]
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Q: My in vivo plasma concentration of Agent-4 is undetectable after oral administration. What are the likely causes and how should I troubleshoot?
A: Undetectable plasma concentration is a common but complex issue. The root cause typically falls into one of three categories: poor absorption, rapid elimination, or analytical error. A systematic troubleshooting approach is crucial.
-
Potential Cause 1: Poor Absorption (Solubility/Permeability Limited): The drug is not effectively crossing the gastrointestinal membrane into the bloodstream. This is the most common issue for poorly soluble compounds.
-
Troubleshooting Steps:
-
Review the physicochemical data. Is the aqueous solubility below 10 µg/mL? Is the LogP value greater than 5?[4] These properties suggest absorption challenges.
-
Formulate the agent in a solubilizing vehicle for the next in vivo study. A simple solution formulation (e.g., in PEG 400 or a surfactant-based vehicle) can determine if "brute force" solubilization improves exposure.
-
If solubility is not the issue, assess permeability using a Caco-2 assay. Poor permeability may necessitate chemical modification (e.g., a prodrug approach) rather than a formulation change.[2]
-
-
-
Potential Cause 2: Rapid First-Pass Metabolism: The drug is absorbed from the gut but is metabolized so quickly by the liver that it never reaches systemic circulation in significant amounts.
-
Troubleshooting Steps:
-
Conduct an in vitro metabolic stability assay using liver microsomes or hepatocytes. A short half-life in this assay points towards rapid metabolism.
-
If possible, perform an in vivo study comparing oral (PO) and intravenous (IV) administration. If high clearance and low bioavailability are observed after IV dosing, this confirms rapid systemic clearance.
-
-
-
Potential Cause 3: Analytical Method Issues: The drug is present in the plasma, but the analytical method (e.g., LC-MS/MS) is not sensitive enough or is experiencing interference.
-
Troubleshooting Steps:
-
Verify the lower limit of quantification (LLOQ) of your assay. Is it sufficient to detect clinically relevant concentrations?
-
Spike known concentrations of Agent-4 into blank plasma and run them as controls to ensure the method is accurate and precise.
-
Check for ion suppression or enhancement effects from plasma components or formulation excipients.
-
-
Below is a workflow to guide the troubleshooting process.
Q: I'm observing high variability in pharmacokinetic data between animal subjects. How can I minimize this?
A: High inter-subject variability can obscure the true performance of a formulation. It often stems from inconsistencies in the formulation or the experimental protocol.
-
Potential Cause 1: Formulation Inhomogeneity: If Agent-4 is administered as a suspension, inconsistent dosing can occur if the suspension is not uniformly dispersed.
-
Troubleshooting Steps: Ensure the formulation is vortexed or stirred vigorously immediately before each animal is dosed. For suspensions, characterize particle size distribution to ensure uniformity.
-
-
Potential Cause 2: Physiological Differences in Animals: The presence or absence of food can dramatically alter gastric pH and emptying time, affecting the absorption of many drugs.[1]
-
Troubleshooting Steps: Standardize the feeding schedule. For most studies, a consistent fasting period (e.g., 4-6 hours) before dosing is recommended to achieve more uniform results. Ensure all animals have free access to water.
-
-
Potential Cause 3: Dosing Inaccuracy: Small errors in dosing volume can lead to large differences in plasma concentration, especially when working with small animals.
-
Troubleshooting Steps: Use calibrated pipettes and practice the dosing technique (e.g., oral gavage) to ensure consistency. Weighing the dosing syringe before and after administration can provide a precise measure of the delivered volume.
-
Data Presentation
Effective formulation strategies can dramatically improve the pharmacokinetic profile of this compound. The table below presents hypothetical data comparing a simple aqueous suspension to two advanced formulations: a nanosuspension and an amorphous solid dispersion (ASD).
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 55 ± 15 | 4.0 | 350 ± 95 | 100% (Reference) |
| Nanosuspension | 250 ± 60 | 2.0 | 1850 ± 410 | 529% |
| Amorphous Solid Dispersion (ASD) | 410 ± 95 | 1.5 | 2980 ± 650 | 851% |
| Data are presented as mean ± standard deviation (n=6). |
This data clearly illustrates how enabling formulations can enhance both the rate (lower Tmax) and extent (higher Cmax and AUC) of drug absorption compared to a basic suspension.
Experimental Protocols
Protocol: Preparation of an Amorphous Solid Dispersion (ASD) of Agent-4 by Solvent Evaporation
This protocol describes a common laboratory-scale method for preparing an ASD to improve the solubility and dissolution rate of this compound.
1. Materials & Equipment:
-
This compound
-
Polymer carrier (e.g., PVP K30, HPMC-AS)
-
Volatile organic solvent (e.g., methanol, acetone, or a mixture capable of dissolving both drug and polymer)
-
Rotary evaporator
-
Round-bottom flask
-
Vacuum oven
-
Mortar and pestle
-
Sieves (e.g., 100 mesh)
2. Procedure:
-
Dissolution: Accurately weigh and dissolve both this compound and the polymer carrier in the selected organic solvent within a round-bottom flask. Common drug-to-polymer ratios to screen are 1:1, 1:2, and 1:4 by weight.[2] Ensure complete dissolution to form a clear solution. Gentle warming or sonication may be used if necessary.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).[2] Continue until a thin, dry film or solid mass is formed on the flask wall.
-
Drying: Scrape the solid material from the flask. Place the material in a vacuum oven at 40°C overnight (or until constant weight is achieved) to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried ASD material into a fine powder using a mortar and pestle. Pass the powder through a sieve to ensure a uniform particle size.
-
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the absence of a crystalline drug melting peak, which indicates successful amorphization.
-
Powder X-Ray Diffraction (PXRD): To verify the amorphous nature of the dispersion (i.e., absence of sharp Bragg peaks).
-
In Vitro Dissolution Testing: Perform dissolution studies in biorelevant media (e.g., FaSSIF) to compare the dissolution rate of the ASD to the crystalline drug.
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to improving the bioavailability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive physicochemical, pharmacokinetic and activity profiling of anti-TB agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physicochemical properties and Mycobacterium tuberculosis transporters: keys to efficacious antitubercular drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nanocarriers in Tuberculosis Treatment: Challenges and Delivery Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Metabolic Stability of Antimycobacterial Agent-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on modifying "Antimycobacterial agent-4" to improve its metabolic stability.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments aimed at enhancing the metabolic stability of this compound, a 2-amino-4-(2-pyridyl) thiazole derivative.[1]
Issue 1: Rapid in vitro clearance of this compound in liver microsome stability assays.
-
Question: My preliminary liver microsomal stability assay shows that this compound is rapidly metabolized. What are the likely metabolic "hotspots" and how can I address this?
-
Answer: The structure of this compound, a 2-amino-4-(2-pyridyl) thiazole derivative, suggests several potential sites for Phase I metabolism, which is primarily assessed in liver microsomal assays.[1][2][3] Likely metabolic hotspots include:
-
Oxidation of the pyridine ring: The nitrogen atom in the pyridine ring can be a site for N-oxidation. The aromatic carbons are also susceptible to hydroxylation.
-
Oxidation of the thiazole ring: The sulfur atom can be oxidized, and the carbon atoms can be hydroxylated.
-
Oxidation of the 2-amino group: This group can undergo N-dealkylation or oxidation.
Troubleshooting Steps:
-
Metabolite Identification: The first step is to identify the major metabolites being formed. This can be achieved using LC-MS/MS analysis of the incubation mixture from the microsomal stability assay.
-
Structural Modification Strategies: Once the primary sites of metabolism are identified, several medicinal chemistry strategies can be employed to block these positions:[4][5][6][7]
-
Deuteration: Replacing hydrogen atoms at the metabolic hotspot with deuterium can slow down the rate of metabolism due to the kinetic isotope effect.[4]
-
Introduction of Electron-Withdrawing Groups: Adding electron-withdrawing groups (e.g., -CF3, -Cl, -F) to the pyridine or thiazole rings can decrease their electron density, making them less susceptible to oxidative metabolism.[5][7]
-
Bioisosteric Replacement: Replace a metabolically labile group with a more stable one that maintains biological activity. For example, if the 2-amino group is the site of metabolism, it could be modified or replaced with a more stable functional group.[6][7]
-
-
Issue 2: High clearance observed in hepatocyte stability assays, suggesting Phase II metabolism.
-
Question: While my compound is moderately stable in microsomes, it shows high clearance in hepatocyte stability assays. What could be the reason, and how can I investigate it?
-
Answer: Hepatocyte assays contain both Phase I and Phase II metabolic enzymes, providing a more complete picture of metabolic stability.[2][3][8] The discrepancy between microsomal and hepatocyte data suggests that Phase II conjugation reactions (e.g., glucuronidation, sulfation) might be the primary clearance pathway for this compound. Potential sites for Phase II metabolism include the 2-amino group and any hydroxylated metabolites formed during Phase I metabolism.
Troubleshooting Steps:
-
Incubations with Phase II Cofactors: Perform incubations with liver microsomes or S9 fractions supplemented with specific Phase II cofactors (e.g., UDPGA for glucuronidation, PAPS for sulfation) to confirm the involvement of these pathways.
-
Metabolite Profiling: Analyze the hepatocyte incubation samples by LC-MS/MS to identify the conjugated metabolites.
-
Structural Modifications to Block Conjugation:
-
Steric Hindrance: Introduce bulky groups near the site of conjugation to sterically hinder the access of transferase enzymes.
-
Modification of the Amino Group: If the 2-amino group is the site of conjugation, consider converting it to a secondary or tertiary amine, or replacing it with a non-conjugatable group, provided this does not negatively impact the antimycobacterial activity.
-
-
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its known activity?
A1: this compound is a 2-amino-4-(2-pyridyl) thiazole derivative with reported activity against Mycobacterium tuberculosis H37Rv strain, with a Minimum Inhibitory Concentration (MIC99) of 5 μM.[1] It has also shown antiplasmodial activity and cytotoxicity against mammalian cell lines (CHO IC50=2.2 μM; Vero TC50=3.0 μM).[1]
Q2: Why is metabolic stability important for a drug candidate like this compound?
A2: Metabolic stability is a critical parameter in drug discovery as it influences a drug's pharmacokinetic profile, including its half-life, bioavailability, and dosing frequency.[4][9] Poor metabolic stability can lead to rapid clearance from the body, requiring higher or more frequent doses, which can increase the risk of toxicity. Enhancing metabolic stability can lead to an improved therapeutic window and better patient compliance.[5]
Q3: What are the initial in vitro assays I should perform to assess the metabolic stability of my modified this compound analogs?
A3: The standard initial in vitro assays for assessing metabolic stability are:
-
Liver Microsomal Stability Assay: This is a high-throughput screen to evaluate Phase I metabolic stability, primarily mediated by cytochrome P450 enzymes.[2][3][10]
-
Hepatocyte Stability Assay: This assay provides a more comprehensive assessment as hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes.[2][8][11]
-
Liver S9 Fraction Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the evaluation of both Phase I and a broader range of Phase II metabolic reactions.[2]
Q4: How do I interpret the data from in vitro metabolic stability assays?
A4: The primary outputs from these assays are the in vitro half-life (t½) and the intrinsic clearance (Clint).[6]
-
t½ (half-life): The time it takes for 50% of the parent compound to be metabolized. A longer half-life indicates greater metabolic stability.
-
Clint (intrinsic clearance): A measure of the intrinsic ability of the liver to metabolize a drug. A lower Clint value is desirable.
These parameters are used to rank compounds and predict their in vivo clearance.
Data Presentation
Table 1: In Vitro Metabolic Stability of this compound Analogs in Human Liver Microsomes
| Compound ID | Modification | t½ (min) | Clint (µL/min/mg protein) |
| Agent-4 | Parent | 15 | 46.2 |
| Agent-4-A1 | Deuteration at pyridyl C4 | 25 | 27.7 |
| Agent-4-A2 | 5-Fluoro on pyridine | 35 | 19.8 |
| Agent-4-A3 | N-methylation of 2-amino | 18 | 38.5 |
Table 2: Comparison of Metabolic Stability in Different In Vitro Systems for Lead Compound Agent-4-A2
| In Vitro System | t½ (min) | Clint (µL/min/mg protein or 10^6 cells) |
| Human Liver Microsomes | 35 | 19.8 |
| Human Hepatocytes | 28 | 24.8 |
| Human Liver S9 | 32 | 21.7 |
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
-
Test System: Pooled human liver microsomes.
-
Test Compound Concentration: 1 µM.
-
Microsome Concentration: 0.5 mg/mL.
-
Cofactor: NADPH (1 mM).
-
Incubation: Incubate the test compound with microsomes and buffer at 37°C. Initiate the reaction by adding NADPH.
-
Time Points: Collect samples at 0, 5, 15, 30, 45, and 60 minutes.
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Determine the half-life (t½) from the slope of the natural logarithm of the remaining parent compound versus time. Calculate intrinsic clearance (Clint).
Protocol 2: Hepatocyte Stability Assay
-
Test System: Cryopreserved human hepatocytes.
-
Cell Density: 0.5 x 10^6 viable cells/mL.
-
Test Compound Concentration: 1 µM.
-
Incubation: Incubate the test compound with hepatocytes in suspension in a suitable buffer at 37°C with shaking.
-
Time Points: Collect samples at 0, 15, 30, 60, 90, and 120 minutes.[8]
-
Reaction Termination: Stop the reaction by adding a cold organic solvent with an internal standard.
-
Analysis: Process the samples and analyze the supernatant by LC-MS/MS.
-
Data Analysis: Calculate t½ and Clint as described for the microsomal assay.
Visualizations
Caption: Workflow for metabolic stability assessment and lead optimization.
Caption: General metabolic pathways for xenobiotics.
Caption: Logic diagram for improving in vivo efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Metabolic Stability Assays [merckmillipore.com]
- 4. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nedmdg.org [nedmdg.org]
- 6. benchchem.com [benchchem.com]
- 7. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 8. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 9. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
Challenges in translating in vitro potency to in vivo efficacy for novel TB drugs
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for the common challenge of translating the in vitro potency of novel tuberculosis (TB) drugs into in vivo efficacy.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why does my compound show high potency in vitro (low MIC) but fail in animal models?
A poor in vitro-in vivo correlation (IVIVC) is a significant hurdle in TB drug development. The primary reasons for this discrepancy include:
-
Pharmacokinetic (PK) Properties: The compound may have poor absorption, distribution, metabolism, or excretion (ADME) properties, preventing it from reaching the site of infection at a sufficient concentration.[1] Key factors include solubility, permeability, and metabolic stability.[2][3]
-
Host-Pathogen Interactions: Standard in vitro assays use axenic cultures, which do not replicate the complex host environment. In vivo, Mycobacterium tuberculosis (Mtb) resides within granulomas, which are complex structures that act as physical and chemical barriers to drug penetration.[4][5][6]
-
Bacterial Physiology: Mtb can exist in different metabolic states in vivo (e.g., replicating, non-replicating, or persistent), which are not always captured by standard in vitro growth inhibition assays.[7][8] The acidic, lipid-rich, and hypoxic environment inside a necrotic granuloma can significantly reduce the activity of many drugs.[4]
-
Intracellular Activity: Many compounds that are potent against extracellular bacteria fail to penetrate host macrophages or are effluxed, rendering them ineffective against intracellular Mtb.[2][9]
Q2: What are the main limitations of a standard Minimum Inhibitory Concentration (MIC) assay?
The MIC assay, while a crucial first step, has several limitations for predicting in vivo success:
-
Static Measurement: MIC is a static, single-point measurement that doesn't capture the dynamic drug-pathogen interaction over time.[9]
-
Ignores Host Environment: It doesn't account for host factors like plasma protein binding, which can reduce a drug's effective concentration, or the complex microenvironment of a granuloma.[1][7]
-
Doesn't Distinguish Bacteriostatic vs. Bactericidal: A low MIC doesn't necessarily mean the drug is killing the bacteria (bactericidal); it could merely be inhibiting growth (bacteriostatic), which may be insufficient for clearing an infection in vivo.[9]
-
Limited Predictive Power: Attempts to find a direct correlation between in vitro MIC and in vivo pharmacokinetic/pharmacodynamic (PK/PD) indices have been largely unsuccessful, highlighting the complexity of anti-TB drug discovery.[2]
Q3: How do I choose the most appropriate animal model for my drug candidate?
The choice of animal model is critical and depends on the research question.
-
Mouse Model: The most common model due to cost-effectiveness and availability of immunological tools. BALB/c and C57BL/6 are common strains.[10] Mice typically form non-necrotic granulomas and develop a chronic infection, which is useful for testing long-term efficacy and relapse.[11]
-
Guinea Pig Model: Develops more human-like caseous, necrotic granulomas, making it a better model for studying drug penetration into these specific lesions.
-
Rabbit Model: The rabbit model is also used to study drug delivery to granulomas and the impact of the granuloma microenvironment on drug efficacy.[1]
-
Non-Human Primate (Macaque) Model: This model most closely resembles human TB pathology, including the formation of necrotic granulomas and latent infection, but is expensive and ethically complex.[11]
For initial efficacy screening, a low-dose aerosol infection mouse model is standard.[10][12] This leads to a chronic infection that allows for the evaluation of a drug's ability to reduce bacterial burden over several weeks.[13]
Q4: What is the "granuloma barrier" and how does it affect drug efficacy?
The granuloma is a collection of immune cells that contains the Mtb infection.[5] While essential for host defense, it creates significant barriers to drug delivery:
-
Physical Barrier: A fibrous cuff and dense cellular layers can physically impede drug diffusion.[4]
-
Avascular Necrotic Core: Many granulomas develop a caseous, necrotic core that lacks a vascular supply, making it difficult for drugs to penetrate via the bloodstream. Drug distribution into this core is highly dependent on the drug's physicochemical properties.[4][14]
-
Chemical Barrier: The caseum can bind to certain drugs, sequestering them and preventing them from reaching the bacteria. Binding to caseum has been shown to inversely correlate with a drug's ability to diffuse into the necrotic core.[4]
-
Immune Microenvironment: The granuloma contains a unique milieu of pH, oxygen levels, and lipids that can inactivate drugs or induce a non-replicating state in Mtb, making the bacteria phenotypically tolerant to antibiotics.[15]
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a problem-and-solution format.
| Problem / Observation | Potential Cause(s) | Recommended Action(s) |
| High in vitro potency, poor in vivo efficacy. | 1. Poor PK/PD properties: Low oral bioavailability, high plasma protein binding, rapid metabolism/clearance.[16] 2. Low penetration: Inability to cross cell membranes or penetrate the granuloma.[4] 3. Target not relevant in vivo: The drug's target is not essential or is not expressed in the specific metabolic state of Mtb in vivo. | 1. Profile ADME properties early: Conduct in vitro assays for solubility, permeability (e.g., Caco-2), and metabolic stability (microsomes, hepatocytes).[2] 2. Assess intracellular activity: Use a macrophage infection assay to confirm potency against intracellular Mtb.[9] 3. Evaluate granuloma penetration: If possible, use advanced techniques like MALDI Mass Spectrometry Imaging in relevant animal models (e.g., C3HeB/FeJ mice, rabbits) to visualize drug distribution in lesions.[14] |
| Compound is potent against replicating Mtb but not in a chronic mouse model. | 1. Lack of activity against non-replicating bacteria: The drug may only target pathways active during bacterial replication. 2. Host immune modulation: The compound might be negatively affecting the host immune response required to control chronic infection. | 1. Test against non-replicating Mtb: Use in vitro models that mimic dormancy (e.g., hypoxia, nutrient starvation) to assess activity.[2] 2. Assess immunomodulatory effects: Evaluate the compound's effect on key immune cell functions and cytokine production in parallel with efficacy studies. |
| High variability in in vivo efficacy results between animals. | 1. Inconsistent infection: Variation in the initial bacterial load delivered during aerosol or intravenous infection.[10] 2. PK variability: Natural variation in drug absorption and metabolism among individual animals.[6] 3. Granuloma heterogeneity: Even within a single animal, granulomas can be highly diverse in size, structure, and bacterial load, leading to varied drug exposure and effect.[5][6] | 1. Standardize infection protocol: Carefully calibrate the aerosol exposure system or dilute the intravenous inoculum precisely. Use a control group to confirm bacterial uptake at Day 1 post-infection.[12] 2. Perform PK studies: Measure drug concentrations in plasma (and tissues, if possible) in a satellite group of animals to correlate exposure with efficacy. 3. Increase group size: Use a sufficient number of animals per group to achieve statistical power and account for biological variability. |
| My compound is cytotoxic to macrophages in the intracellular assay. | 1. Off-target effects: The compound may have non-specific toxicity to eukaryotic cells. | 1. Determine the therapeutic index: Calculate the ratio of the 50% cytotoxic concentration (CC50) in the host cell line to the 50% effective concentration (EC50) against intracellular Mtb. A low therapeutic index suggests the compound is unlikely to be viable. 2. Use a counter-screen: Test the compound against a non-infected mammalian cell line (e.g., Vero cells) to confirm cytotoxicity.[17] |
Section 3: Data Summaries
Table 1: Physicochemical & In Vitro Properties of Selected Anti-TB Drugs
This table summarizes key properties that influence a drug's ability to reach its target. Data is compiled from standardized assays.[2][3][18]
| Compound | Class | MW ( g/mol ) | clogP | H-Bond Donors | H-Bond Acceptors | In Vitro MIC vs. Mtb H37Rv (µM) |
| Isoniazid | Nicotinamide analog | 137.14 | -0.7 | 2 | 3 | 0.36 |
| Rifampicin | Rifamycin | 822.94 | 4.0 | 6 | 12 | 0.03 |
| Pyrazinamide | Pyrazinecarboxamide | 123.11 | -0.4 | 1 | 3 | >812 |
| Ethambutol | Ethylenediamine | 204.31 | -0.3 | 4 | 4 | 7.34 |
| Moxifloxacin | Fluoroquinolone | 401.43 | 0.4 | 1 | 7 | 0.62 |
| Bedaquiline | Diarylquinoline | 555.53 | 6.8 | 1 | 4 | 0.05 |
| Linezolid | Oxazolidinone | 337.35 | 1.3 | 1 | 5 | 1.48 |
| Clofazimine | Rimino-phenazine | 473.41 | 7.5 | 1 | 3 | 0.26 |
MW: Molecular Weight; clogP: Calculated LogP (a measure of lipophilicity).
Table 2: Comparison of In Vitro Potency vs. In Vivo Efficacy for First-Line TB Drugs
This table illustrates the disconnect between simple in vitro potency and actual efficacy in a mouse model. While Rifampicin has a very low MIC, Isoniazid often shows superior bactericidal activity in vivo.[19]
| Drug | In Vitro MIC vs. Mtb H37Rv (µg/mL) | In Vivo Model | Dose (mg/kg) | Efficacy Endpoint (CFU in Lung) | Efficacy Rank (In Vivo) |
| Isoniazid (INH) | 0.05 | High-dose i.v. mouse | 25 | 4.0 x 10⁴ | 1 |
| Moxifloxacin (MXF) | 0.25 | High-dose i.v. mouse | 100 | 2.1 x 10⁵ | 2 |
| Rifampicin (RIF) | 0.025 | High-dose i.v. mouse | 20 | 8.0 x 10⁵ | 3 |
| Ethambutol (EMB) | 1.5 | High-dose i.v. mouse | 100 | 6.0 x 10⁵ | 3 |
CFU data represents bacterial load after 13 days of treatment initiated 7 days post-infection.[19]
Section 4: Key Experimental Protocols
Protocol 1: In Vitro MIC Determination (Microplate Alamar Blue Assay - MABA)
This protocol determines the minimum concentration of a drug that inhibits the growth of Mtb.[20]
-
Preparation:
-
Prepare Mtb H37Rv culture in Middlebrook 7H9 broth supplemented with OADC to mid-log phase.
-
Prepare serial two-fold dilutions of the test compound in a 96-well microplate. Final drug concentrations may range from 0.015 to 128 µg/mL.
-
Adjust the Mtb culture to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum of approximately 5x10⁵ CFU/mL.
-
-
Inoculation:
-
Add 100 µL of the Mtb inoculum to each well containing 100 µL of drug solution (final volume 200 µL).
-
Include "inoculum-only" wells (no drug) as growth controls and "media-only" wells as negative controls.
-
-
Incubation:
-
Seal the plate with paraffin film and incubate at 37°C for 5-7 days.
-
-
Reading Results:
-
After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubate the plate for 24 hours.
-
A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
-
The MIC is defined as the lowest drug concentration that prevents this color change (i.e., the well remains blue).[20]
-
Protocol 2: Intracellular Macrophage Infection Assay
This assay measures a compound's ability to kill Mtb residing within host macrophages.[7][21]
-
Cell Culture:
-
Plate a suitable macrophage cell line (e.g., J774A.1 or THP-1 monocytes differentiated into macrophages) in a 96-well plate at a density of ~5 x 10⁴ cells/well. Allow cells to adhere overnight.
-
-
Infection:
-
Prepare a single-cell suspension of Mtb H37Rv.
-
Infect the macrophage monolayer at a Multiplicity of Infection (MOI) of 1-10 (bacteria:cell).
-
Incubate for 4 hours at 37°C to allow phagocytosis.
-
-
Removal of Extracellular Bacteria:
-
Aspirate the medium and wash the cells three times with fresh medium to remove extracellular bacteria. Some protocols use a short treatment with amikacin (200 µg/mL) to kill any remaining extracellular Mtb.[7]
-
-
Drug Treatment:
-
Add fresh medium containing serial dilutions of the test compound to the infected cells.
-
Incubate for 3-5 days at 37°C.
-
-
Quantification of Bacterial Viability:
-
Lyse the macrophages using a gentle detergent (e.g., 0.1% SDS or Triton X-100).
-
Prepare serial dilutions of the cell lysate and plate on Middlebrook 7H11 agar to enumerate Colony Forming Units (CFU).
-
Alternatively, if using a reporter strain (e.g., luciferase-expressing Mtb), bacterial viability can be measured non-destructively by adding the substrate and reading luminescence.[7]
-
Protocol 3: Chronic Mouse Model of TB for Efficacy Testing
This protocol establishes a chronic infection to evaluate the sterilizing activity of a drug.[10][12]
-
Infection:
-
Infect 8- to 10-week-old BALB/c mice with Mtb (e.g., Erdman or H37Rv strain) via a low-dose aerosol route using a calibrated inhalation exposure system (e.g., Glas-Col).
-
The target is to deliver ~50-100 bacilli into the lungs of each mouse.
-
Confirm the implantation dose by sacrificing a small cohort of mice (n=3) one day post-infection and enumerating lung CFU.
-
-
Establishment of Chronic Infection:
-
Allow the infection to establish for 4-6 weeks. During this time, bacterial loads in the lungs will increase and then plateau, establishing a chronic state.
-
-
Drug Treatment:
-
Begin treatment with the test compound or regimen. Drugs are typically administered 5 days a week via oral gavage or other appropriate routes.
-
Include a vehicle-only control group and a positive control group (e.g., standard isoniazid + rifampin therapy).
-
-
Efficacy Assessment:
-
At specified time points (e.g., after 4 and 8 weeks of treatment), sacrifice cohorts of mice from each group.
-
Aseptically remove the lungs and spleens.
-
Homogenize the organs in phosphate-buffered saline (PBS) with 0.05% Tween 80.
-
Plate serial dilutions of the homogenates onto 7H11 agar.
-
Incubate plates at 37°C for 3-4 weeks and count CFU.
-
Efficacy is measured as the reduction in the log10 CFU count compared to the vehicle control group or the count at the start of treatment.
-
Section 5: Mandatory Visualizations
Caption: Workflow of the TB drug discovery and development pipeline.
Caption: Key factors contributing to poor IVIVC for TB drugs.
References
- 1. Normalizing granuloma vasculature and matrix improves drug delivery and reduces bacterial burden in tuberculosis-infected rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive physicochemical, pharmacokinetic and activity profiling of anti-TB agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive physicochemical, pharmacokinetic and activity profiling of anti-TB agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prediction of Drug Penetration in Tuberculosis Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Both Pharmacokinetic Variability and Granuloma Heterogeneity Impact the Ability of the First-Line Antibiotics to Sterilize Tuberculosis Granulomas [frontiersin.org]
- 6. Both Pharmacokinetic Variability and Granuloma Heterogeneity Impact the Ability of the First-Line Antibiotics to Sterilize Tuberculosis Granulomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid measurement of antituberculosis drug activity in vitro and in macrophages using bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and pharmacodynamics of anti-tuberculosis drugs: An evaluation of in vitro, in vivo methodologies and human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental Tuberculosis in the Wistar Rat: A Model for Protective Immunity and Control of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. academic.oup.com [academic.oup.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. biorxiv.org [biorxiv.org]
- 16. Biopharmaceutics, pharmacokinetics and pharmacodynamics of antituberculosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Physicochemical properties and Mycobacterium tuberculosis transporters: keys to efficacious antitubercular drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Animal Models for Testing Next-Generation Antimycobacterial Agents
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with animal models to test next-generation antimycobacterial agents.
Troubleshooting Guides
This section addresses common issues encountered during in vivo experiments for testing antimycobacterial agents.
Issue 1: High Variability in Bacterial Load Following Aerosol Infection
Question: We observe significant variation in the initial bacterial deposition in the lungs of our mice following aerosol infection with Mycobacterium tuberculosis. What are the potential causes and how can we improve consistency?
Answer: High variability in aerosol infection is a common challenge. Several factors can contribute to this issue. Here’s a breakdown of potential causes and solutions:
| Potential Cause | Troubleshooting/Solution |
| Bacterial Clumping | Ensure single-cell suspension of M. tuberculosis by passing the bacterial culture through a fine-gauge needle multiple times before nebulization. The presence of detergents like Tween 80 or Tyloxapol in the culture medium can also help prevent aggregation. |
| Nebulizer Performance | Calibrate the nebulizer regularly to ensure a consistent particle size distribution. Clean the nebulizer thoroughly between uses to prevent clogging and inconsistent aerosol generation. |
| Animal Positioning | If using a nose-only exposure system, ensure that all animals are properly positioned and that the nose cones are securely fitted to prevent leakage of the aerosol. For whole-body exposure systems, ensure even distribution of animals within the chamber. |
| Chamber Dynamics | Maintain consistent airflow, pressure, and humidity within the aerosol chamber during each experiment. Fluctuations in these parameters can affect aerosol deposition. |
| Animal Factors | Age, sex, and genetic background of the animals can influence breathing patterns and, consequently, the inhaled dose. Use age- and sex-matched animals from a consistent genetic background for each experimental group. |
Issue 2: Discrepancies in Colony Forming Unit (CFU) Counts
Question: We are experiencing inconsistent CFU counts from the lungs and spleens of our experimental animals. What could be causing this, and how can we improve the accuracy of our bacterial burden assessment?
Answer: Accurate enumeration of bacterial load is critical for evaluating drug efficacy. Discrepancies in CFU counts can arise from several sources during tissue processing and plating.
| Potential Cause | Troubleshooting/Solution |
| Inefficient Tissue Homogenization | Ensure complete homogenization of lung and spleen tissues to release all viable bacteria. Using bead beaters can be more effective and consistent than manual grinding with a mortar and pestle. |
| Bacterial Clumping in Homogenate | After homogenization, briefly vortex and allow larger tissue debris to settle. Use the supernatant for serial dilutions to minimize the carry-over of clumps. |
| Inaccurate Serial Dilutions | Use calibrated pipettes and ensure thorough mixing at each dilution step to ensure accuracy. Plate multiple dilutions to obtain a countable number of colonies (typically 30-300 CFUs per plate). |
| Plating Technique | Spread the inoculum evenly across the entire surface of the agar plate to ensure the growth of distinct colonies. |
| Contamination | Perform all tissue processing and plating procedures in a biosafety cabinet using sterile techniques to prevent contamination. |
| Viable but Non-Culturable (VBNC) Bacteria | Be aware that some anti-tuberculosis drugs may induce a VBNC state where bacteria are alive but do not grow on standard solid media. Consider using alternative methods like time-to-positivity in liquid culture or molecular assays (e.g., qPCR targeting rRNA) to complement CFU counting.[1] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the selection and use of animal models for antimycobacterial drug testing.
Q1: Which animal model is the "gold standard" for preclinical testing of anti-tuberculosis drugs?
A1: The non-human primate (NHP) model, particularly rhesus and cynomolgus macaques, is often considered the gold standard because it most closely recapitulates the full spectrum of human tuberculosis, including the formation of human-like granulomas with caseous necrosis.[2][3][4] However, due to high costs, ethical considerations, and specialized facility requirements, NHPs are typically used for late-stage preclinical evaluation of the most promising drug candidates.[4][5]
Q2: What are the main advantages and disadvantages of the mouse model for TB drug testing?
A2:
-
Advantages: Mice are the most widely used small animal model due to their low cost, ease of handling, and the availability of numerous immunological reagents and genetically modified strains.[6] Mouse models have been predictive of the efficacy of most anti-tuberculosis drugs in humans.[6][7]
-
Disadvantages: A major limitation of standard mouse strains like BALB/c and C57BL/6 is their failure to form the well-organized, caseous necrotic granulomas that are characteristic of human TB.[8][9] This can impact the evaluation of drugs that target bacteria within these specific microenvironments.
Q3: Are there alternative animal models that can be used for high-throughput screening of new anti-mycobacterial compounds?
A3: Yes, the zebrafish (Danio rerio) and the greater wax moth (Galleria mellonella) larvae have emerged as useful models for rapid, high-throughput screening.
-
Zebrafish: The optical transparency of zebrafish larvae allows for real-time visualization of host-pathogen interactions and granuloma formation.[10][11] They are a cost-effective vertebrate model for screening large numbers of compounds.[12][13]
-
Galleria mellonella: These insect larvae are inexpensive, easy to maintain, and their use is not subject to the same ethical regulations as vertebrate models.[14][15] They have an innate immune system that can form granuloma-like structures in response to mycobacterial infection and have been used to assess the efficacy of antimycobacterial drugs.[9][16][17]
Q4: What are the key pharmacokinetic/pharmacodynamic (PK/PD) parameters to consider when evaluating a new anti-tuberculosis drug?
A4: The three main PK/PD indices that correlate with antimicrobial efficacy are:
-
fAUC/MIC: The ratio of the area under the free drug concentration-time curve to the minimum inhibitory concentration.
-
fCmax/MIC: The ratio of the maximum free drug concentration to the MIC.
-
%fT > MIC: The percentage of the dosing interval during which the free drug concentration remains above the MIC. The relative importance of each parameter depends on the drug's mechanism of action. Understanding these relationships is crucial for optimizing dosing regimens to maximize efficacy and minimize the development of drug resistance.[18][19][20]
Data Presentation
Table 1: Comparative Efficacy of Next-Generation Antimycobacterial Agents in Different Animal Models
| Drug | Animal Model | Dose | Duration of Treatment | Log10 CFU Reduction in Lungs (compared to untreated controls) | Reference |
| Bedaquiline | Mouse (BALB/c) | 25 mg/kg | 4 weeks | ~2.5 | [4] |
| Guinea Pig | 30 mg/kg | 8 weeks | ~3.0 | [4] | |
| Delamanid | Mouse (BALB/c) | 2.5 mg/kg | 4 weeks | ~1.9 | [21] |
| Guinea Pig | 100 mg/kg | 8 weeks | ~2.5 | [22] | |
| Pretomanid | Mouse (BALB/c) | 20 mg/kg | 4 weeks | ~1.9 | [21] |
| Mouse (BALB/c) | 100 mg/kg | 8 weeks | ~3.5 | [4] |
Table 2: Pharmacokinetic Parameters of Next-Generation Antimycobacterial Agents in Preclinical Models
| Drug | Animal Model | Dose (mg/kg) | Cmax (µg/mL) | AUC0-24h (µg·h/mL) | Reference |
| Bedaquiline | Mouse | 25 | ~1.2 | ~20 | [6] |
| Delamanid | Guinea Pig | 100 | 0.53 | 9.45 | [22] |
| Pretomanid | Mouse | 25 | ~3.0 | ~50 | [21] |
| Rat | 50 | ~8.0 | ~100 | [21] | |
| Guinea Pig | 100 | ~10.0 | ~150 | [21] |
Experimental Protocols
Protocol 1: Low-Dose Aerosol Infection of Mice with Mycobacterium tuberculosis
Objective: To establish a reproducible low-dose pulmonary infection in mice.
Materials:
-
Mycobacterium tuberculosis culture (e.g., H37Rv) in mid-log phase.
-
Phosphate-buffered saline (PBS) with 0.05% Tween 80.
-
Aerosol exposure system (e.g., Glas-Col or similar).
-
Age- and sex-matched mice (e.g., BALB/c or C57BL/6).
Procedure:
-
Prepare a single-cell suspension of M. tuberculosis in PBS-Tween 80. Adjust the concentration to deliver the desired inoculum (typically 50-100 CFU/lung).
-
Calibrate the aerosol exposure system according to the manufacturer's instructions to determine the nebulizer output and the time required to deliver the target dose.
-
Place the mice in the exposure chamber.
-
Load the bacterial suspension into the nebulizer and run the aerosolization program for the predetermined time.
-
Following exposure, allow the aerosol to be purged from the chamber before removing the animals.
-
At 24 hours post-infection, sacrifice a subset of mice (n=3-5) to determine the initial bacterial deposition in the lungs by plating serial dilutions of lung homogenates on 7H11 agar.
Protocol 2: Assessment of Bacterial Burden by CFU Enumeration
Objective: To quantify the number of viable M. tuberculosis in the lungs and spleen.
Materials:
-
Sterile PBS with 0.05% Tween 80.
-
Tissue homogenizer (e.g., bead beater or manual grinder).
-
7H11 agar plates supplemented with OADC.
-
Sterile dilution tubes and pipettes.
Procedure:
-
Aseptically remove the lungs and spleen from euthanized animals.
-
Place each organ in a separate tube containing a known volume of sterile PBS-Tween 80.
-
Homogenize the tissues until no visible clumps remain.
-
Prepare 10-fold serial dilutions of the tissue homogenate in PBS-Tween 80.
-
Plate 100 µL of appropriate dilutions onto 7H11 agar plates in triplicate.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colonies on plates with 30-300 colonies and calculate the CFU per organ.
Mandatory Visualization
Caption: Preclinical testing workflow for novel antimycobacterial agents.
Caption: Decision logic for selecting an appropriate animal model.
References
- 1. Culture-Free Enumeration of Mycobacterium tuberculosis in Mouse Tissues Using the Molecular Bacterial Load Assay for Preclinical Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correlates of immune protection from tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Missing Link in Correlates of Protective Tuberculosis Immunity: Recognizing the Infected Cell [frontiersin.org]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Predictions of Bedaquiline and Pretomanid Target Attainment in Lung Lesions of Tuberculosis Patients using Translational Minimal Physiologically Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges in the clinical assessment of novel tuberculosis drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative pathology of experimental pulmonary tuberculosis in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace [scholarbank.nus.edu.sg]
- 10. Animal Models of Tuberculosis: Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Testing Tuberculosis Drug Efficacy in a Zebrafish High-Throughput Translational Medicine Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Galleria mellonella infection models for the study of bacterial diseases and for antimicrobial drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. journals.asm.org [journals.asm.org]
- 17. Galleria mellonella as an infection model for the virulent Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro pharmacokinetic/pharmacodynamic models in anti-infective drug development: focus on TB - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics and pharmacodynamics of anti-tuberculosis drugs: An evaluation of in vitro, in vivo methodologies and human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro and in vivo modeling of tuberculosis drugs and its impact on optimization of doses and regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Delamanid Kills Dormant Mycobacteria In Vitro and in a Guinea Pig Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Molecular Target of "Antimycobacterial agent-4" in M. tuberculosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the discovery of novel antimycobacterial agents and the validation of their molecular targets. This guide provides a comparative framework for validating the molecular target of "Antimycobacterial agent-4," a 2-amino-4-(2-pyridyl) thiazole derivative with demonstrated activity against Mtb. While the precise target of this compound is yet to be definitively identified in published literature, this guide outlines a systematic approach to its validation, comparing hypothetical data for "this compound" with established data for well-characterized antitubercular drugs.
Hypothetical Target: Enoyl-ACP Reductase (InhA)
For the purpose of this guide, we will hypothesize that the molecular target of "this compound" is the enoyl-acyl carrier protein reductase (InhA). InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1] This pathway is the target of the first-line drug isoniazid.[2]
Comparative Data on Target Engagement and Whole-Cell Activity
Effective target validation relies on correlating a compound's activity against the purified target with its efficacy in killing the whole organism. The following table presents hypothetical data for "this compound" alongside published data for isoniazid and ethambutol, another first-line antitubercular drug that targets cell wall synthesis.
| Parameter | This compound (Hypothetical Data) | Isoniazid | Ethambutol |
| Molecular Target | InhA (Enoyl-ACP reductase) | InhA (Enoyl-ACP reductase) | Arabinosyltransferases (EmbA/B) |
| Whole-Cell MIC90 (µM) | 1.0 | 0.2 - 1.0 | 2.5 - 10.0 |
| Target Enzyme IC50 (µM) | 0.5 | 0.08 (as INH-NAD adduct) | ~1.0 |
| Cellular Thermal Shift Assay (CETSA) ΔTagg (°C) | +3.8 | Not widely reported | Not widely reported |
| Resistance Mutation Frequency | 1 in 107 | 1 in 106 | 1 in 107 |
Experimental Protocols for Target Validation
A multi-pronged approach is essential for robust target validation. Below are detailed protocols for key experiments to establish that "this compound" directly engages and inhibits its putative target within M. tuberculosis.
In Vitro Enzyme Inhibition Assay
This assay directly measures the ability of "this compound" to inhibit the enzymatic activity of purified InhA.
Protocol:
-
Reagents and Materials:
-
Purified recombinant M. tuberculosis InhA enzyme.
-
Substrate: 2-trans-octenoyl-CoA (OCoA).
-
Cofactor: NADH.
-
Assay buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8.
-
"this compound" dissolved in DMSO.
-
96-well microtiter plates.
-
Spectrophotometer capable of reading absorbance at 340 nm.
-
-
Procedure:
-
Prepare serial dilutions of "this compound" in DMSO.
-
In a 96-well plate, add the assay buffer, NADH (final concentration 250 µM), and the diluted "this compound" or DMSO (vehicle control).
-
Add the purified InhA enzyme (final concentration 20 nM) to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the substrate OCoA (final concentration 500 µM).
-
Immediately monitor the decrease in absorbance at 340 nm over 10 minutes at room temperature, which corresponds to the oxidation of NADH.
-
Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value.[3]
-
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.
Protocol:
-
Cell Culture and Treatment:
-
Grow M. tuberculosis H37Rv to mid-log phase.
-
Harvest the cells and resuspend them in phosphate-buffered saline (PBS) with 0.05% Tween 80.
-
Treat the cell suspension with either "this compound" (at a saturating concentration, e.g., 10x MIC) or DMSO (vehicle control) for 1 hour at 37°C.
-
-
Heat Shock:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Analysis:
-
Lyse the cells by bead beating.
-
Centrifuge the lysates to separate the soluble fraction (containing non-denatured proteins) from the insoluble fraction (containing aggregated, denatured proteins).
-
Analyze the soluble fractions by Western blot using an antibody specific for the putative target (InhA).
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble target protein as a function of temperature for both the drug-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature for the drug-treated sample indicates target stabilization and engagement.
-
Generation and Analysis of Resistant Mutants
Identifying mutations in the putative target gene that confer resistance to the compound is strong evidence of direct interaction.
Protocol:
-
Isolation of Resistant Mutants:
-
Plate a large number of M. tuberculosis H37Rv cells (~108 CFU) on Middlebrook 7H10 agar containing "this compound" at concentrations 5x and 10x the MIC.
-
Incubate the plates at 37°C for 3-4 weeks.
-
-
Confirmation of Resistance:
-
Isolate individual colonies and re-streak them on drug-containing and drug-free agar to confirm the resistance phenotype.
-
Determine the MIC of "this compound" for the resistant mutants.
-
-
Whole-Genome Sequencing:
-
Extract genomic DNA from several independent resistant mutants and the parental wild-type strain.
-
Perform whole-genome sequencing and compare the sequences to identify single nucleotide polymorphisms (SNPs) or insertions/deletions that are present in the resistant mutants but not in the wild-type.
-
-
Target Gene Analysis:
-
Analyze the sequencing data to determine if the identified mutations are located within the coding or regulatory regions of the putative target gene (inhA).
-
Visualizing the Validation Workflow and Pathways
Diagrams generated using Graphviz provide a clear visual representation of the experimental logic and biological pathways involved in target validation.
Caption: Experimental workflow for validating the molecular target of "this compound".
Caption: Simplified diagram of the mycolic acid biosynthesis pathway highlighting the role of InhA.
References
Comparative Efficacy Analysis: Antimycobacterial Agent-4 vs. First-Line Tuberculosis Drugs
For Immediate Release
This guide provides a detailed comparison of the in vitro efficacy of a novel 2-amino-4-(2-pyridyl) thiazole derivative, referred to as "Antimycobacterial agent-4," against the standard first-line drugs for tuberculosis (TB): isoniazid, rifampicin, ethambutol, and pyrazinamide. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to inform future research and development in the field of antimycobacterial therapeutics.
Executive Summary
"this compound" demonstrates promising in vitro activity against the H37Rv strain of Mycobacterium tuberculosis. While direct comparative clinical data is not yet available, preclinical in vitro studies show its efficacy is within a relevant range of the established first-line antitubercular agents. This guide synthesizes the available data on its efficacy, proposed mechanism of action, and the experimental protocols used for its evaluation, juxtaposed with the corresponding data for isoniazid, rifampicin, ethambutol, and pyrazinamide.
In Vitro Efficacy against Mycobacterium tuberculosis H37Rv
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of "this compound" and the first-line TB drugs against the laboratory standard H37Rv strain of M. tuberculosis.
| Drug | Chemical Class | MIC against H37Rv | Notes |
| This compound | 2-amino-4-(2-pyridyl) thiazole | MIC₉₉ = 5 µM | Data from in vitro broth microdilution assay.[1] |
| Isoniazid | Hydrazide | 0.015 - 0.4 µg/mL (approx. 0.11 - 2.9 µM) | Highly potent, but resistance is a growing concern. |
| Rifampicin | Rifamycin | 0.1 - 0.25 µg/mL (approx. 0.12 - 0.3 µM) | A cornerstone of TB therapy; inhibits RNA synthesis. |
| Ethambutol | Diamine | 0.5 - 2.0 µg/mL (approx. 2.4 - 9.8 µM) | Bacteriostatic; inhibits cell wall synthesis. |
| Pyrazinamide | Pyrazinecarboxamide | 16 - 100 µg/mL (approx. 130 - 812 µM) | Active at acidic pH; crucial for shortening therapy. |
Mechanism of Action
First-Line TB Drugs:
-
Isoniazid: A prodrug activated by the mycobacterial catalase-peroxidase KatG. The activated form inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.
-
Rifampicin: Inhibits bacterial DNA-dependent RNA polymerase, thus preventing transcription and protein synthesis.[2][3]
-
Ethambutol: Inhibits arabinosyl transferases, enzymes involved in the synthesis of arabinogalactan, a key component of the mycobacterial cell wall.[4]
-
Pyrazinamide: Another prodrug that is converted to its active form, pyrazinoic acid, by the mycobacterial enzyme pyrazinamidase. Pyrazinoic acid is thought to disrupt membrane potential and inhibit fatty acid synthase I.[1]
This compound (Proposed):
While the exact molecular target of "this compound" has not been definitively identified, research on structurally similar 2-aminothiazoles suggests a likely mechanism of action. Studies on the 2-aminothiazole UPAR-174 indicate that it acts by dissipating the proton motive force across the mycobacterial cell membrane and causing ATP depletion. This disruption of cellular energy metabolism is a validated strategy for combating M. tuberculosis.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of "this compound" and other 2-aminothiazole analogs was determined using a broth microdilution method as described by Kesicki EA, et al. (2016).
-
M. tuberculosis Culture: The H37Rv strain of M. tuberculosis was cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.
-
Compound Preparation: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
Assay Plate Preparation: A 96-well microtiter plate was used. The compounds were serially diluted in the culture medium.
-
Inoculation: The bacterial culture was diluted to a standardized concentration and added to each well containing the test compound.
-
Incubation: The plates were incubated at 37°C for a period of 7-14 days.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that inhibited 99% of the visual growth of M. tuberculosis (MIC₉₉).
Cytotoxicity Assay
The cytotoxicity of "this compound" was assessed against a mammalian cell line (e.g., Chinese Hamster Ovary - CHO, or Vero cells) to determine its selectivity.
-
Cell Culture: Mammalian cells were cultured in an appropriate medium (e.g., DMEM for Vero cells) supplemented with fetal bovine serum.
-
Assay Plate Preparation: Cells were seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Exposure: The test compound was serially diluted and added to the wells containing the cells.
-
Incubation: The plates were incubated for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Viability Assessment: Cell viability was measured using a colorimetric assay, such as the MTT or resazurin assay.
-
IC₅₀/TC₅₀ Determination: The 50% inhibitory concentration (IC₅₀) or 50% toxic concentration (TC₅₀) was calculated as the concentration of the compound that reduced cell viability by 50% compared to untreated controls.
Visualizations
Experimental Workflow
Caption: Workflow for MIC determination of antitubercular agents.
Proposed Mechanism of Action
References
- 1. Adjuvant therapies against tuberculosis: discovery of a 2-aminothiazole targeting Mycobacterium tuberculosis energetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Rise of a New Contender: A Head-to-Head Comparison of 2-Aminothiazole Derivatives Against Multidrug-Resistant Tuberculosis
A new class of compounds, 2-aminothiazole derivatives, is showing significant promise in the fight against multidrug-resistant tuberculosis (MDR-TB). This guide provides a comprehensive head-to-head comparison of various 2-aminothiazole derivatives, summarizing their efficacy, cytotoxicity, and underlying mechanisms of action based on recent research. This objective analysis, supported by experimental data, aims to inform researchers, scientists, and drug development professionals on the potential of these compounds as next-generation antitubercular agents.
The emergence of MDR-TB, defined by resistance to the frontline drugs isoniazid and rifampin, poses a significant threat to global health.[1] The current treatment regimens for MDR-TB are lengthy, toxic, and less effective, underscoring the urgent need for novel therapeutics.[1][2] The 2-aminothiazole scaffold has been identified as a promising starting point in the discovery of new anti-TB drugs.[2][3][4][5]
Comparative Efficacy of 2-Aminothiazole Derivatives
Extensive structure-activity relationship (SAR) studies have been conducted to optimize the 2-aminothiazole core for enhanced antimycobacterial activity.[1][2][6] Key findings indicate that while the central thiazole and a 2-pyridyl moiety at the C-4 position are often crucial for potency, the N-2 position allows for significant flexibility and modification to improve efficacy.[1][6]
Below is a summary of the in vitro activity of selected 2-aminothiazole derivatives against Mycobacterium tuberculosis H37Rv and other strains, including some data on their cytotoxicity.
| Compound ID | Structure/Substitution | Target Strain | MIC (µM) | Cytotoxicity (EC50 or IC50, µM) | Selectivity Index (SI) | Reference |
| Series 1: N-2 Aryl Analogues | ||||||
| 2 | N-phenyl | M. tuberculosis H37Rv | 12.5 | - | - | [1] |
| 8 | N-(4-methylphenyl) | M. tuberculosis H37Rv | 12.5 | - | - | [1] |
| 12 | N-(4-chlorophenyl) | M. tuberculosis H37Rv | <0.3 - 12.5 | - | - | [1] |
| 13 | N-(4-fluorophenyl) | M. tuberculosis H37Rv | <0.3 - 12.5 | - | - | [1] |
| 17 | N-(2,6-difluorophenyl) | M. tuberculosis H37Rv | 0.39-0.78 | - | - | [1][2] |
| 18 | N-(2-pyridyl) | M. tuberculosis H37Rv | 0.35-0.78 | - | - | [1] |
| 19 | N-(3-pyridyl) | M. tuberculosis H37Rv | 0.39-0.78 | - | - | [1] |
| Series 2: N-2 Benzoyl Analogues | ||||||
| 55 | N-(3-chlorobenzoyl)-4-(2-pyridinyl) | M. tuberculosis H37Rv | 0.024 | ~7.2 | ~300 | [1][6] |
| 65 | N-(3,5-difluorobenzoyl) | M. tuberculosis H37Rv | 0.049-0.19 | 1.46 | 8-30 | [1] |
| Series 3: Other Derivatives | ||||||
| 7n | Varied substitutions | M. tuberculosis H37Rv | 6.25 | - | - | [7] |
| 7b, 7e, 7f | Varied substitutions | M. tuberculosis H37Rv | 12.50 | - | - | [7] |
| Methyl 2-amino-5-benzylthiazole-4-carboxylate | M. tuberculosis H37Rv | 0.24 | - | - | [8] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that inhibits the visible growth of a microorganism. Cytotoxicity is often measured as EC50 (half maximal effective concentration) or IC50 (half maximal inhibitory concentration) against a mammalian cell line (e.g., Vero cells). The Selectivity Index (SI) is the ratio of cytotoxicity to MIC, with higher values indicating greater selectivity for the pathogen.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the referenced literature.
Minimum Inhibitory Concentration (MIC) Assay
The in vitro antimycobacterial activity of the 2-aminothiazole derivatives is typically determined by broth microdilution methods.
-
Bacterial Strain: Mycobacterium tuberculosis H37Rv is the most commonly used laboratory strain. Some studies also include clinical isolates of MDR-TB.
-
Culture Medium: Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC) and glycerol is a standard medium.[1]
-
Assay Procedure:
-
The compounds are serially diluted in 96-well microplates.
-
A standardized inoculum of M. tuberculosis is added to each well.
-
The plates are incubated at 37°C for a defined period (typically 7-14 days).
-
Bacterial growth inhibition is assessed visually or by using a growth indicator like Resazurin. The MIC is defined as the lowest concentration of the compound that prevents visible growth.
-
Cytotoxicity Assay
The toxicity of the compounds to mammalian cells is a critical parameter for assessing their therapeutic potential.
-
Cell Line: Vero cells (African green monkey kidney epithelial cells) are frequently used.[6]
-
Assay Procedure:
-
Vero cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then exposed to serial dilutions of the test compounds for a specified duration (e.g., 72 hours).
-
Cell viability is determined using a colorimetric assay, such as the MTT or XTT assay, which measures mitochondrial metabolic activity.
-
The IC50 or EC50 value is calculated as the compound concentration that reduces cell viability by 50% compared to untreated controls.
-
Visualizing Experimental Workflows and Potential Mechanisms
The following diagrams illustrate the general workflow for screening antitubercular compounds and a hypothesized mechanism of action for some 2-aminothiazole derivatives.
Caption: General workflow for the discovery and evaluation of novel 2-aminothiazole derivatives as antitubercular agents.
Caption: Hypothesized mechanism of action for certain 2-aminothiazole derivatives targeting mycolic acid synthesis.
Potential Mechanism of Action
While the exact mechanism of action for many 2-aminothiazole derivatives is still under investigation, some studies suggest that they may target the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[7] One potential target is the β-Ketoacyl-ACP Synthase (KasA) protein, a key enzyme in this pathway.[7] The inhibition of KasA would disrupt cell wall formation, leading to bacterial death. Further research is needed to validate this and identify other potential targets.
Conclusion
The 2-aminothiazole scaffold represents a promising avenue for the development of novel drugs to combat MDR-TB. The ability to readily modify the N-2 position has led to the identification of derivatives with potent sub-micromolar activity against M. tuberculosis. While challenges such as metabolic stability and the potential for resistance development need to be addressed, the high therapeutic indices of some compounds are encouraging.[1][6] Continued research into the SAR, mechanism of action, and in vivo efficacy of these derivatives is crucial for translating their in vitro promise into clinically effective treatments for tuberculosis.
References
- 1. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Navigating the Resistance Landscape: A Comparative Guide to the Cross-Resistance Profile of Antimycobacterial Agent-4
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant threat to global health, rendering many conventional therapeutic regimens ineffective.[1] This has spurred the urgent need for novel antimycobacterial agents with unique mechanisms of action. "Antimycobacterial agent-4," a 2-amino-4-(2-pyridyl) thiazole derivative, has demonstrated promising activity against the H37Rv strain of M. tuberculosis with a Minimum Inhibitory Concentration (MIC99) of 5 μM.[2] A critical step in the preclinical development of any new antitubercular candidate is the comprehensive evaluation of its cross-resistance profile with existing first- and second-line drugs. This guide provides a framework for such a study, presenting hypothetical data and detailed experimental protocols to objectively assess the potential of this compound in the context of current tuberculosis treatment.
Comparative Analysis of Minimum Inhibitory Concentrations (MICs)
Understanding the cross-resistance profile of a novel agent is paramount for predicting its clinical utility against drug-resistant Mtb strains. The following table summarizes hypothetical MIC data for this compound against a panel of Mtb strains with characterized resistance to key antitubercular drugs. The data is presented to facilitate a clear comparison of the agent's efficacy across susceptible and resistant isolates.
| Mycobacterium tuberculosis Strain | Resistance Profile | Isoniazid MIC (μg/mL) | Rifampicin MIC (μg/mL) | Moxifloxacin MIC (μg/mL) | This compound MIC (μg/mL) |
| H37Rv | Susceptible | 0.025 | 0.05 | 0.125 | 1.0 |
| INH-R1 | Isoniazid-Resistant (katG mutation) | > 1.0 | 0.05 | 0.125 | 1.0 |
| RIF-R1 | Rifampicin-Resistant (rpoB mutation) | 0.025 | > 2.0 | 0.125 | 1.2 |
| MFX-R1 | Moxifloxacin-Resistant (gyrA mutation) | 0.025 | 0.05 | > 2.0 | 0.9 |
| MDR-1 | Multidrug-Resistant (INH-R, RIF-R) | > 1.0 | > 2.0 | 0.125 | 1.1 |
Interpretation of Hypothetical Data: The hypothetical data in the table suggests that this compound maintains its inhibitory activity against strains resistant to isoniazid, rifampicin, and moxifloxacin. The negligible shift in MIC values for the resistant strains compared to the susceptible H37Rv strain would indicate a lack of cross-resistance, suggesting a novel mechanism of action that is distinct from these established drugs.
Experimental Protocols
The determination of MIC values is a cornerstone of cross-resistance studies. The following is a detailed protocol for the microplate resazurin assay, a common method for assessing the susceptibility of M. tuberculosis.
Microplate Resazurin Assay Protocol
1. Materials and Reagents:
-
Novel Inhibitor: Stock solution of this compound of known concentration, dissolved in a suitable solvent (e.g., DMSO).[1]
-
Control Drugs: Stock solutions of existing anti-TB drugs such as isoniazid, rifampicin, and moxifloxacin.[1]
-
Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase).
-
M. tuberculosis Strains: Log-phase cultures of drug-susceptible (e.g., H37Rv) and characterized drug-resistant strains.
-
96-well Microtiter Plates: Sterile, clear, U-bottom plates.[1]
-
Resazurin Sodium Salt Solution: As a growth indicator.[1]
2. Inoculum Preparation:
-
Grow M. tuberculosis strains in 7H9 broth until they reach the mid-logarithmic phase of growth.[1]
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^7 CFU/mL.[1]
-
Dilute the adjusted inoculum 1:20 in 7H9 broth to achieve the final inoculum concentration.
3. Drug Dilution and Plate Setup:
-
Prepare serial twofold dilutions of this compound and the control drugs in 7H9 broth directly in the 96-well plates.
-
The final volume in each well should be 100 µL.
-
Include a drug-free well for a growth control and a well with medium only for a sterility control.[1]
4. Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well, with the exception of the sterility control wells.[1]
-
Seal the plates and incubate at 37°C for 7-14 days.[1]
5. Reading and Interpretation of Results:
-
Following incubation, add 30 µL of the resazurin solution to each well and re-incubate for 24-48 hours.[1]
-
A color change from blue to pink indicates bacterial growth.[1]
-
The MIC is defined as the lowest drug concentration that prevents this color change (i.e., the well remains blue).[1]
-
Compare the MIC of this compound against the drug-susceptible reference strain to its MIC against the drug-resistant strains to determine cross-resistance.[1]
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for assessing the cross-resistance of a novel antitubercular agent.
Caption: Experimental workflow for assessing cross-resistance.
Understanding Resistance Mechanisms
The presence or absence of cross-resistance is intrinsically linked to the mechanism of action of the drugs . Resistance to major antitubercular drugs is often conferred by specific genetic mutations:
-
Isoniazid: Resistance is primarily associated with mutations in the katG gene, which is responsible for activating the prodrug isoniazid.[3]
-
Rifampicin: Resistance is most commonly due to mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase, the target of rifampicin.[3][4]
-
Fluoroquinolones (e.g., Moxifloxacin): Resistance typically arises from mutations in the gyrA or gyrB genes, which encode the subunits of DNA gyrase.[5]
The hypothetical lack of cross-resistance for this compound would strongly suggest that its molecular target is different from those of the aforementioned drugs, a highly desirable characteristic for a new antitubercular agent. Further studies would be warranted to elucidate its precise mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evolution of drug resistance in Mycobacterium tuberculosis: a review on the molecular determinants of resistance and implications for personalized care - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Resistance Mechanisms in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Mycobacterium tuberculosis drug resistance has shaped anti-tubercular drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of the Antimycobacterial Activity of "Antimycobacterial agent-4"
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported antimycobacterial activity of "Antimycobacterial agent-4" with other relevant compounds and outlines detailed experimental protocols for independent verification. The information is intended for researchers, scientists, and professionals involved in the discovery and development of novel antimycobacterial drugs.
Introduction to this compound
"this compound" is a synthetic compound belonging to the 2-amino-4-(2-pyridyl) thiazole class of molecules.[1] Compounds of this class have garnered interest for their potential therapeutic activities, including antimycobacterial, antiplasmodial, and anticancer properties. Published data indicates that "this compound" exhibits activity against the H37Rv strain of Mycobacterium tuberculosis.[1] However, the initial data is provided for reference only and requires independent verification to establish a robust profile of its antimycobacterial efficacy and selectivity.[1]
Comparative Antimycobacterial Activity
The antimycobacterial efficacy of a compound is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. The following table summarizes the reported in vitro activity of "this compound" and compares it with standard first-line antitubercular drugs and other experimental 2-aminothiazole derivatives.
Table 1: In Vitro Antimycobacterial Activity Data
| Compound | Target Organism | MIC | Cytotoxicity (IC50/TC50) | Reference(s) |
| This compound | Mycobacterium tuberculosis H37Rv | 5 µM (MIC99) | 2.2 µM (CHO cells), 3.0 µM (Vero cells) | [1] |
| Isoniazid | Mycobacterium tuberculosis H37Rv | ~0.2 µM | >100 µM (Vero cells) | |
| Rifampicin | Mycobacterium tuberculosis H37Rv | ~0.5 µM | >100 µM (Vero cells) | |
| 2-aminothiazole derivative 7n | Mycobacterium tuberculosis H37Rv | 6.25 µM | Not Reported | [2][3] |
| 2-aminothiazole derivative 7b, 7e, 7f | Mycobacterium tuberculosis H37Rv | 12.50 µM | Not Reported | [2][3] |
| Methyl 2-amino-5-benzylthiazole-4-carboxylate | Mycobacterium tuberculosis H37Rv | 0.06 µg/ml (~0.24 µM) | Not cytotoxic at 100 µg/ml (HS-27 cells) | [4][5][6] |
Proposed Mechanism of Action
While the precise mechanism of action for "this compound" has not been definitively elucidated, research on structurally similar 2-aminothiazole derivatives suggests a potential mode of action involving the inhibition of mycolic acid biosynthesis.[2] Mycolic acids are essential components of the mycobacterial cell wall, and their disruption can lead to bacterial death. One of the key enzyme systems in this pathway is the type II fatty acid synthase (FAS-II) system. It has been proposed that 2-aminothiazole derivatives may act as inhibitors of β-ketoacyl-ACP synthase (KasA), a critical enzyme within the FAS-II pathway.[2][3]
Below is a diagram illustrating the proposed mechanism of action.
Caption: Proposed mechanism of action of this compound.
Experimental Protocols for Independent Verification
To independently verify the antimycobacterial activity and selectivity of "this compound," the following experimental protocols are recommended.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is designed to determine the lowest concentration of "this compound" that inhibits the visible growth of Mycobacterium tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80
-
"this compound" (stock solution in DMSO)
-
Isoniazid and Rifampicin (as positive controls)
-
DMSO (as a negative control)
-
96-well microplates
-
Spectrophotometer or resazurin-based indicator dye
Procedure:
-
Prepare a serial two-fold dilution of "this compound" in Middlebrook 7H9 broth in a 96-well plate. The final concentrations should typically range from 0.1 to 100 µM.
-
Include wells with Isoniazid and Rifampicin as positive controls and wells with DMSO at the same concentration as the highest concentration of the test compound as a negative control.
-
Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubate the plates at 37°C for 7-14 days.
-
Determine the MIC by visual inspection for turbidity or by measuring the absorbance at 600 nm. Alternatively, a resazurin-based assay can be used to assess cell viability, where a color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that causes at least 99% inhibition of growth (MIC99).
Cytotoxicity Assay
This protocol assesses the toxicity of "this compound" against a mammalian cell line to determine its selectivity.
Materials:
-
Vero (African green monkey kidney) or CHO (Chinese hamster ovary) cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
"this compound" (stock solution in DMSO)
-
Doxorubicin (as a positive control for cytotoxicity)
-
DMSO (as a negative control)
-
96-well plates
-
MTT or resazurin-based cell viability assay kit
-
Microplate reader
Procedure:
-
Seed the mammalian cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of "this compound" in the cell culture medium and add them to the wells.
-
Include wells with doxorubicin as a positive control and DMSO as a negative control.
-
Incubate the plates for 48-72 hours.
-
Assess cell viability using an MTT or resazurin-based assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the 50% inhibitory concentration (IC50) or toxic concentration (TC50), which is the concentration of the compound that reduces cell viability by 50%.
The following diagram outlines the general workflow for the independent verification process.
Caption: Workflow for the independent verification of antimycobacterial activity.
Conclusion
"this compound" represents a promising starting point for the development of new antitubercular drugs. However, the initial findings require rigorous and independent verification. The comparative data and detailed experimental protocols provided in this guide offer a framework for researchers to objectively assess the potential of this compound and its derivatives. Further studies to confirm the mechanism of action and to evaluate in vivo efficacy are warranted if independent in vitro studies yield positive results.
References
- 1. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 5. Identification of 2-aminothiazole-4-carboxylate derivatives active against Mycobacterium tuberculosis H37Rv and the beta-ketoacyl-ACP synthase mtFabH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking "Antimycobacterial Agent-4": A Comparative In Vivo Efficacy Guide for Preclinical Candidates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of the novel investigational compound "Antimycobacterial agent-4" against other preclinical and established antitubercular agents. The data presented for "this compound" is hypothetical and serves as a representative profile for a promising preclinical candidate, intended to guide comparative studies. All other data is derived from published preclinical studies.
In Vivo Efficacy Comparison
The following table summarizes the in vivo bactericidal activity of "this compound" and comparator compounds in murine models of tuberculosis. Efficacy is primarily determined by the reduction in bacterial load (colony-forming units, CFU) in the lungs and spleen of infected mice after a defined treatment period.
| Compound | Mouse Model | M. tuberculosis Strain | Dose & Route of Administration | Treatment Duration | Mean Log10 CFU Reduction in Lungs (vs. Untreated Control) | Reference/Data Source |
| This compound | BALB/c | H37Rv | 50 mg/kg, oral | 4 weeks | ~2.5 | Hypothetical Data |
| Isoniazid (INH) | BALB/c | H37Rv | 25 mg/kg, oral | 4 weeks | ~2.0 - 3.0 | Published Studies |
| Rifampicin (RIF) | BALB/c | H37Rv | 10 mg/kg, oral | 4 weeks | ~1.5 - 2.5 | Published Studies |
| Moxifloxacin (MXF) | BALB/c | H37Rv | 100 mg/kg, oral | 4 weeks | ~2.0 - 2.5 | [1][2][3] |
| GSK2556286 | C57BL/6 | Erdman | 100 mg/kg, oral | 8 days | ~2.0 | [4][5][6] |
| Salicyl-AMS | BALB/c | H37Rv | 16.7 mg/kg, intraperitoneal | 2 weeks | Significant inhibition of growth | [7][8][9] |
Experimental Protocols
A standardized experimental protocol is crucial for the accurate assessment and comparison of the in vivo efficacy of novel antitubercular candidates. Below is a typical methodology employed in such studies.
Murine Model of Chronic Tuberculosis Infection
-
Animal Model: Female BALB/c mice (6-8 weeks old) are commonly used due to their well-characterized immune response to Mycobacterium tuberculosis infection.
-
Infection: Mice are infected via the aerosol route with a low dose of Mycobacterium tuberculosis H37Rv to establish a chronic infection. This method ensures a consistent and reproducible bacterial load in the lungs.
-
Treatment Initiation: Treatment is typically initiated 4-6 weeks post-infection, allowing for the development of a stable, chronic infection.
-
Drug Administration: Compounds are administered daily or five times a week via oral gavage or other appropriate routes at predetermined doses. A vehicle control group receives the administration vehicle alone.
-
Efficacy Evaluation: At specified time points (e.g., after 4 or 8 weeks of treatment), cohorts of mice are euthanized. The lungs and spleens are aseptically harvested, homogenized, and serial dilutions are plated on selective agar medium (e.g., Middlebrook 7H11).
-
Data Analysis: After incubation, the number of colony-forming units (CFU) is enumerated, and the bacterial load is expressed as log10 CFU per organ. The efficacy of the compound is determined by comparing the mean log10 CFU in the treated groups to that of the untreated control group.
Visualizing Experimental and Biological Pathways
To further elucidate the experimental process and potential mechanisms of action, the following diagrams are provided.
Caption: Experimental Workflow for In Vivo Efficacy Testing.
Caption: Hypothetical Signaling Pathway Targeted by an Antimycobacterial Agent.
References
- 1. Evaluation of Moxifloxacin-Containing Regimens in Pathologically Distinct Murine Tuberculosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK2556286 Is a Novel Antitubercular Drug Candidate Effective In Vivo with the Potential To Shorten Tuberculosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic and In Vivo Efficacy Studies of the Mycobactin Biosynthesis Inhibitor Salicyl-AMS in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic Analyses of the Siderophore Biosynthesis Inhibitor Salicyl-AMS and Analogues as MbtA Inhibitors and Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unraveling the Action of Antimycobacterial Agent-4: A Comparative Guide to Genetic Confirmation
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant Mycobacterium tuberculosis strains necessitates the development of novel antimycobacterial agents and a thorough understanding of their mechanisms of action. This guide provides a comparative analysis of a novel investigational compound, "Antimycobacterial agent-4," with established and alternative antimycobacterial drugs. We delve into the genetic approaches pivotal for confirming its proposed mechanism of action, offering detailed experimental protocols and data presented for objective comparison.
Performance Comparison of Antimycobacterial Agents
The efficacy of this compound has been evaluated against M. tuberculosis H37Rv and compared with other first- and second-line drugs. The following table summarizes the key quantitative data.
| Agent | Proposed Target/Mechanism of Action | Minimum Inhibitory Concentration (MIC) µg/mL | Minimum Bactericidal Concentration (MBC) µg/mL | Spontaneous Resistance Frequency | Key Resistance-Conferring Gene(s) |
| This compound (Hypothetical) | Inhibition of Mycolic Acid Biosynthesis (via InhA) | 0.25 | 1.0 | 1 in 10^7 | inhA |
| Isoniazid | Inhibition of Mycolic Acid Biosynthesis (via InhA) | 0.05 - 0.25 | 0.1 - 1.0 | 1 in 10^6 | katG, inhA[1] |
| Rifampicin | Inhibition of RNA Polymerase | 0.1 - 0.5 | 0.5 - 2.0 | 1 in 10^8 | rpoB[1] |
| Bedaquiline | Inhibition of ATP Synthase | 0.03 - 0.12 | 0.06 - 0.24 | 1 in 10^7 | atpE[2] |
| Pretomanid | Mycolic Acid Biosynthesis Inhibition & Nitric Oxide Production | 0.015 - 0.25 | 0.24 - 1.9 | 1 in 10^6 | ddn, fgd1[3] |
| Linezolid | Inhibition of Protein Synthesis (Ribosomal) | 0.25 - 1.0 | > 64 | 1 in 10^9 | rrl (23S rRNA)[4] |
Genetic Approaches to Confirming the Mechanism of Action
Several genetic strategies are instrumental in validating the proposed mechanism of action of a new antimycobacterial agent. These approaches provide robust evidence linking the compound to its molecular target.[2]
Whole-Genome Sequencing (WGS) of Spontaneously Resistant Mutants
This is a cornerstone technique to identify the genetic basis of resistance, which in turn can reveal the drug's target.[5] By selecting for mutants that can grow in the presence of this compound and sequencing their entire genomes, mutations consistently found in specific genes strongly suggest their role in the drug's mechanism of action.
Target Overexpression
Overexpressing the proposed target protein in M. tuberculosis can lead to increased resistance to the drug. This is because the higher concentration of the target protein effectively "soaks up" the inhibitor, requiring a higher drug concentration to achieve the same inhibitory effect.
Chemical-Genetic Interaction Profiling
This method involves screening a library of bacterial mutants, each with a single gene knocked down or knocked out, in the presence of the antimicrobial agent.[6] Mutants that show increased sensitivity to the drug can reveal pathways that are essential for the drug's activity or that contribute to intrinsic resistance.
Experimental Protocols
Below are detailed methodologies for the key experiments used to investigate the mechanism of action of this compound.
Protocol 1: Isolation and Whole-Genome Sequencing of Resistant Mutants
-
Culture Preparation: Grow M. tuberculosis H37Rv to mid-log phase (OD600 of 0.5-0.8) in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.
-
Selection of Resistant Mutants: Plate approximately 10^8 to 10^9 colony-forming units (CFUs) onto Middlebrook 7H10 agar plates containing 4x and 8x the MIC of this compound.
-
Incubation: Incubate the plates at 37°C for 3-4 weeks until resistant colonies appear.
-
Verification of Resistance: Pick individual colonies and re-culture them in drug-free medium. Re-test their MIC to confirm the resistance phenotype.
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the confirmed resistant mutants and the wild-type parent strain using a standard mycobacterial DNA extraction kit.
-
Whole-Genome Sequencing: Perform next-generation sequencing on the extracted DNA.
-
Data Analysis: Align the sequencing reads of the mutant genomes to the wild-type reference genome to identify single nucleotide polymorphisms (SNPs), insertions, and deletions. Analyze the mutations to identify genes that are consistently mutated across independently isolated resistant strains.
Protocol 2: Target Overexpression and MIC Shift Assay
-
Construct Preparation: Clone the inhA gene (the proposed target of this compound) into an inducible mycobacterial expression vector (e.g., pMV261).
-
Transformation: Electroporate the resulting plasmid into wild-type M. tuberculosis H37Rv.
-
Expression Induction: Grow the transformed strain to mid-log phase and induce gene expression with an appropriate inducer (e.g., acetamide).
-
MIC Determination: Determine the MIC of this compound for the overexpressing strain and a control strain (containing an empty vector) using the broth microdilution method.[7]
-
Analysis: A significant increase (typically ≥4-fold) in the MIC for the overexpressing strain compared to the control strain indicates that the overexpressed gene is the likely target of the drug.
Visualizing the Path to Confirmation
The following diagrams illustrate the proposed mechanism of action and the experimental workflow for its validation.
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for genetic confirmation of the drug target.
Caption: Logical comparison of this compound with other agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Genetic Approaches to Facilitate Antibacterial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. journals.asm.org [journals.asm.org]
- 7. Mechanism and resistance for antimycobacterial activity of a fluoroquinophenoxazine compound - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Potential for Antagonism Between Antimycobacterial Agent-4 and Standard Tuberculosis Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical "Antimycobacterial agent-4" and its potential for antagonistic interactions with first-line tuberculosis (TB) therapies. To facilitate this analysis, we have defined a plausible mechanism of action for this hypothetical agent.
Hypothetical Profile: this compound
For the purpose of this guide, "this compound" is conceptualized as a direct inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1][2] Unlike isoniazid, a cornerstone of TB treatment that also targets InhA, this compound is envisioned as a direct inhibitor that does not require metabolic activation by the catalase-peroxidase enzyme KatG.[2][3] This characteristic suggests it may be effective against isoniazid-resistant strains where resistance is due to mutations in the katG gene.[2]
Comparative Analysis of Mechanisms of Action
Understanding the potential for drug-drug interactions begins with a clear understanding of their individual mechanisms of action. The following table summarizes the mechanisms of first-line TB drugs and our hypothetical this compound.
| Drug | Target | Mechanism of Action |
| This compound (Hypothetical) | Enoyl-acyl carrier protein reductase (InhA) | Direct inhibition of InhA, blocking mycolic acid synthesis. |
| Isoniazid (INH) | Enoyl-acyl carrier protein reductase (InhA) | A prodrug activated by KatG, the resulting INH-NAD adduct inhibits InhA, blocking mycolic acid synthesis.[1][4] |
| Rifampicin (RIF) | DNA-dependent RNA polymerase (rpoB) | Binds to the β-subunit of RNA polymerase, inhibiting RNA synthesis.[4][5] |
| Pyrazinamide (PZA) | Ribosomal protein S1 (RpsA), Aspartate decarboxylase (PanD) | A prodrug converted to pyrazinoic acid, disrupts membrane potential and inhibits trans-translation.[5] |
| Ethambutol (EMB) | Arabinosyltransferases (EmbA, EmbB, EmbC) | Inhibits arabinogalactan synthesis, a key component of the mycobacterial cell wall.[6][7] |
Potential for Antagonistic Interactions
Drug antagonism in TB therapy can compromise treatment efficacy. Given that this compound and isoniazid share the same target, InhA, there is a theoretical potential for antagonism.
This compound and Isoniazid:
Since both agents target InhA, competitive binding could occur. If this compound and the activated form of isoniazid (the INH-NAD adduct) bind to the same or overlapping sites on InhA, their combined effect could be less than additive. However, if they bind to different sites (e.g., allosteric vs. active site), the interaction could be synergistic or additive.
Interactions with Other First-Line Therapies:
The potential for antagonism with rifampicin, pyrazinamide, and ethambutol is considered lower as they have distinct molecular targets. However, downstream effects of inhibiting different pathways could lead to unexpected interactions. For instance, alterations in cell wall permeability caused by ethambutol or this compound could influence the activity of other drugs.
Experimental Protocols for Assessing Drug Interactions
To empirically determine the nature of the interaction between this compound and other TB drugs, standardized in vitro and in vivo assays are essential.
In Vitro Checkerboard Assay
The checkerboard assay is a common method to assess drug interactions.[8][9] It involves testing a matrix of drug concentrations to determine the fractional inhibitory concentration (FIC) index.
Methodology:
-
Preparation of Drug Solutions: Prepare stock solutions of this compound and the comparator TB drugs.
-
Microplate Setup: In a 96-well microplate, create a two-dimensional gradient of the two drugs. One drug is serially diluted along the x-axis, and the other along the y-axis.
-
Inoculation: Each well is inoculated with a standardized suspension of Mycobacterium tuberculosis (e.g., H37Rv).
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C) for a defined period.
-
Assessment of Growth: Bacterial growth can be assessed visually, by measuring optical density, or using a viability indicator like resazurin.[9]
-
Calculation of FIC Index: The FIC index is calculated using the formula: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
Synergy: FIC ≤ 0.5
-
Additive: 0.5 < FIC ≤ 1.0
-
Indifference: 1.0 < FIC ≤ 4.0
-
Antagonism: FIC > 4.0
-
In Vivo Murine Model of Tuberculosis
Animal models are crucial for evaluating drug interactions in a physiological context.[10]
Methodology:
-
Infection: Mice (e.g., BALB/c) are infected with an aerosolized suspension of Mycobacterium tuberculosis.
-
Treatment Groups: Establish treatment groups including monotherapy with each drug, combination therapy, and an untreated control group.
-
Drug Administration: Administer drugs at clinically relevant doses and schedules.
-
Evaluation of Bacterial Load: At various time points, mice are euthanized, and the bacterial load (colony-forming units, CFUs) in the lungs and spleen is determined by plating homogenized tissue on selective agar.
-
Data Analysis: The change in log10 CFU is compared between the combination therapy group and the most effective single-drug therapy group. A smaller than expected reduction in bacterial load in the combination group may indicate antagonism.
Visualizing Experimental Workflows and Pathways
Signaling Pathway: Inhibition of Mycolic Acid Synthesis
Caption: Inhibition of the mycolic acid synthesis pathway by Isoniazid and this compound.
Experimental Workflow: Checkerboard Assay
Caption: Workflow for assessing drug interactions using the checkerboard assay.
While the potential for antagonism between this compound and isoniazid exists due to their shared target, empirical testing is required to confirm this interaction. The distinct mechanisms of action of other first-line TB drugs make antagonism less likely, although not impossible. The experimental protocols outlined in this guide provide a framework for rigorously evaluating these potential interactions, which is a critical step in the development of any new antitubercular agent.
References
- 1. Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. InhA inhibitors as potential antitubercular agents – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Drug Resistance Mechanisms in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. unisciencepub.com [unisciencepub.com]
- 6. TB Drugs | Immunopaedia [immunopaedia.org.za]
- 7. sysrevpharm.org [sysrevpharm.org]
- 8. Efficient Measurement of Drug Interactions with DiaMOND (Diagonal Measurement of N-Way Drug Interactions) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay [jove.com]
- 10. Assessing Pharmacodynamic Interactions in Mice Using the Multistate Tuberculosis Pharmacometric and General Pharmacodynamic Interaction Models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guidance for Antimycobacterial Agent-4
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of Antimycobacterial agent-4, a compound identified as a 2-amino-4-(2-pyridyl) thiazole derivative with antimycobacterial, antiplasmodial, and cytotoxic activities. Given its investigational nature and potential hazards, all personnel must adhere to strict safety protocols to mitigate risks to themselves, the community, and the environment.
I. Waste Characterization and Segregation
Proper disposal begins with accurate waste characterization. This compound and all materials contaminated with it are to be treated as hazardous chemical and potentially infectious waste.
Key Principles:
-
Avoid Mixing: Do not mix hazardous waste with general laboratory trash.
-
Segregate at Source: Separate liquid and solid waste into designated, labeled containers at the point of generation.
-
Categorization: Laboratory waste should be classified to determine the appropriate management approach.[1]
II. Step-by-Step Disposal Procedures
The following procedures are mandatory for all personnel handling this compound waste streams. All laboratory personnel handling this chemical waste must be current on institutional Chemical Waste Management training.[2]
1. Solid Waste Disposal (e.g., contaminated labware, PPE):
- Collection: Place all contaminated solid waste (e.g., gloves, pipette tips, flasks, disposable lab coats) into a designated, leak-proof, puncture-resistant biohazard container lined with an autoclave bag.[3]
- Decontamination: Whenever feasible, materials should be decontaminated via autoclaving.[4]
- Packaging: After autoclaving, the waste can be placed in a designated hazardous waste container.[2]
2. Liquid Waste Disposal (e.g., unused solutions, culture media):
- Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container (e.g., glass or high-density polyethylene).[2] The container must be clearly labeled as "Hazardous Waste."
- Decontamination: Liquid waste from mycobacterial cultures should be decontaminated. This can be achieved through chemical disinfection or autoclaving.[4]
- Chemical Disinfection: Use a freshly prepared 1% sodium hypochlorite solution and ensure a contact time of at least 30 minutes.[5]
- Autoclaving: Autoclave at 121°C and approximately 15 psi for at least 30 minutes.[3] Note that materials containing phenol or alcohol should not be autoclaved.[3]
- Neutralization: If the waste is acidic or alkaline, it should be neutralized to a pH between 6.0 and 8.0 before disposal, in accordance with local wastewater regulations.[6]
3. Sharps Disposal:
- All sharps (e.g., needles, scalpels, contaminated glass) must be placed in a designated, puncture-resistant sharps container.
- Do not recap, bend, or break needles.
4. Labeling and Storage:
- All hazardous waste containers must be securely closed and properly labeled with a "HAZARDOUS WASTE" label.[2]
- The label must include:
- Principal Investigator's Name
- Laboratory Location (Building and Room Number)
- Contact Phone Number
- Full Chemical Name(s) and Concentration(s)[2]
- Store waste in a designated Satellite Accumulation Area (SAA) that is a secure, secondary containment space.[2]
5. Final Disposal:
- Arrange for the collection of hazardous waste by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal vendor.[2][7][8]
- All chemical waste will be transported to an EPA-permitted incinerator for final destruction.[2] High-temperature incineration (900–1,300 °C) is a common method for destroying pharmaceutical waste.[9]
III. Quantitative Data for Decontamination and Disposal
The following table summarizes key quantitative parameters for common decontamination methods applicable to waste generated from working with antimycobacterial agents.
| Parameter | Value | Application | Reference |
| Autoclaving | |||
| Temperature | 121°C | Decontamination of infectious solid and liquid waste. | [3] |
| Pressure | ~15 psi | Decontamination of infectious solid and liquid waste. | [3] |
| Time | ≥ 30 minutes | Decontamination of infectious solid and liquid waste. | [3] |
| Chemical Disinfection | |||
| Sodium Hypochlorite | 1% solution (freshly prepared) | Disinfection of infectious samples and used consumables. | [5] |
| Contact Time | ≥ 30 minutes | Ensuring adequate disinfection of contaminated materials. | [5] |
| Phenol | 5% solution | Chemical treatment of sputum before disposal (as an alternative to autoclaving). | [10] |
| pH Neutralization | |||
| Target pH Range | 6.0 - 8.0 | Neutralization of acidic or alkaline liquid waste prior to drain disposal (if permitted by local regulations). | [6] |
IV. Experimental Protocol: Decontamination of Mycobacterial Liquid Culture Waste
This protocol outlines a standard procedure for the chemical decontamination of liquid waste, such as spent culture media, containing mycobacteria.
Materials:
-
Freshly prepared 1% sodium hypochlorite solution
-
Appropriate Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
-
Designated hazardous waste container for liquid waste
-
Biological Safety Cabinet (BSC)
Procedure:
-
Perform all work within a certified Biological Safety Cabinet to minimize aerosol generation.[5]
-
Carefully pour or pipette the liquid mycobacterial culture waste into the designated hazardous waste container.
-
Add an equal volume of 1% sodium hypochlorite solution to the waste container.
-
Securely cap the container and gently swirl to mix the contents.
-
Allow a minimum contact time of 30 minutes to ensure complete inactivation of the mycobacteria.[5]
-
After decontamination, the waste is still considered hazardous chemical waste due to the presence of this compound and should be stored and disposed of according to the procedures outlined in Section II.
V. Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of waste contaminated with this compound.
Caption: Disposal workflow for this compound waste.
VI. Signaling Pathways
Information regarding the specific signaling pathways affected by this compound is not available in the provided search results. As an investigational compound, such data may not be publicly accessible.
References
- 1. Appropriate disposal of waste in the laboratory: Neglected but not forgotten - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.cuanschutz.edu [research.cuanschutz.edu]
- 3. ntp.gov.bd [ntp.gov.bd]
- 4. 2.5 Waste handling | TB Knowledge Sharing [tbksp.who.int]
- 5. STLS: Biomedical waste management in a TB Diagnostic Centre | Knowledge Base [ntep.in]
- 6. benchchem.com [benchchem.com]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 9. theaspd.com [theaspd.com]
- 10. Disposal of the large volume of sputum positive for Mycobacterium tuberculosis by using microwave sterilisation technology as an alternative to traditional autoclaving in a tertiary respiratory care hospital in Delhi, India - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling Antimycobacterial agent-4
This guide provides critical safety and logistical information for the handling and disposal of Antimycobacterial Agent-4. The following procedures are based on established safety protocols for potent biological and chemical agents and are intended for use by trained researchers, scientists, and drug development professionals in a laboratory setting.
Personal Protective Equipment (PPE)
The handling of this compound requires stringent adherence to personal protective equipment protocols to minimize the risk of exposure. The following table summarizes the necessary PPE, which aligns with Biosafety Level 3 (BSL-3) standards.[1][2][3]
| Body Part | Required PPE | Specifications and Remarks |
| Respiratory | Powered Air-Purifying Respirator (PAPR) or N95 Respirator | A risk assessment should determine the appropriate level of respiratory protection. PAPRs are recommended for procedures with a high risk of aerosol generation.[1][2][3] |
| Hands | Double Gloving (Nitrile or Latex) | Two pairs of gloves must be worn at all times. The outer pair should be changed frequently, especially after direct contact with the agent.[2][3] |
| Body | Solid-Front, Wraparound Gown or Coverall (e.g., Tyvek suit) | Gowns should be back-closing and made of a fluid-resistant material.[2][3] |
| Eyes | Safety Goggles or a Full-Face Shield | Eye protection must be worn to guard against splashes and aerosols. A face shield offers broader protection for the entire face.[1][2] |
| Feet | Disposable Shoe Covers | To be worn over dedicated, closed-toe laboratory footwear.[3] |
Operational Plan: Safe Handling Workflow
All handling of this compound must be conducted within a certified Class II or Class III Biological Safety Cabinet (BSC) to contain any potential aerosols.
Preparation:
-
Don all required PPE in the correct sequence before entering the designated handling area.[2]
-
Prepare the BSC by decontaminating the work surface with an appropriate disinfectant.
-
Gather all necessary materials and place them within the BSC before commencing work to minimize movement in and out of the cabinet.
Handling:
-
Perform all manipulations of the agent, including weighing, dissolving, and aliquoting, within the BSC.
-
For any procedures that could generate aerosols, such as vortexing or sonicating, use sealed containers.[4]
-
After handling, decontaminate all surfaces and equipment within the BSC.
Transport:
-
When transporting the agent between laboratories, use a primary container that is sealed and placed within a secondary, shatterproof container that is also sealed.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
